molecular formula C6H7N3O2 B114316 1-formamido-1H-pyrrole-2-carboxamide CAS No. 159326-70-2

1-formamido-1H-pyrrole-2-carboxamide

Cat. No.: B114316
CAS No.: 159326-70-2
M. Wt: 153.14 g/mol
InChI Key: CWZMXGIYBUJQPC-UHFFFAOYSA-N
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Description

1-Formamido-1H-pyrrole-2-carboxamide (CAS Registry Number: 159326-70-2) is an organic compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol . Its structure features a pyrrole ring, a foundational scaffold in medicinal chemistry, which is substituted at the 1-position with a formamido group and at the 2-position with a carboxamide group. Researchers can identify the compound using its unique structural descriptors, including the SMILES string O=CNn1c(C(=O)N)ccc1 and the InChIKey CWZMXGIYBUJQPC-UHFFFAOYSA-N . Pyrrole-carboxamide derivatives are recognized as valuable intermediates and core structures in chemical synthesis and drug discovery efforts. The pyrrole ring is a common motif in the development of novel therapeutic agents and complex polyfunctional molecules . The structural features of this compound make it a potential building block for the synthesis of more complex polyamide structures, which can be designed to interact with biological targets such as DNA, similar to the mode of action of natural products like netropsin . Furthermore, computational studies involving pyrrole derivatives, such as DFT mechanistic studies on Diels-Alder reactions, highlight the role these compounds can play in the development of new materials and agents with potential anticancer activity . This product is intended for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should handle this material with care, referring to the material safety data sheet (MSDS) for safe handling, storage, and disposal procedures.

Properties

IUPAC Name

1-formamidopyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7N3O2/c7-6(11)5-2-1-3-9(5)8-4-10/h1-4H,(H2,7,11)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZMXGIYBUJQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)N)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901273572
Record name 1-(Formylamino)-1H-pyrrole-2-carboxamide
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159326-70-2
Record name 1-(Formylamino)-1H-pyrrole-2-carboxamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Formylamino)-1H-pyrrole-2-carboxamide
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Foundational & Exploratory

"1-formamido-1H-pyrrole-2-carboxamide" synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-formamido-1H-pyrrole-2-carboxamide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to this compound, a compound of interest within the broader class of substituted pyrrole-2-carboxamides known for their diverse biological activities. The synthesis is presented as a multi-step sequence commencing with the preparation of 1H-pyrrole-2-carboxamide, followed by N-amination, and culminating in a selective N-formylation. Each synthetic step is detailed with a field-proven protocol, underpinned by mechanistic rationale and supported by authoritative references. Furthermore, this guide outlines the expected analytical characterization of the final compound, presenting predicted spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and MS) to facilitate its identification and purity assessment. This document is designed to serve as a practical resource for researchers engaged in the synthesis of novel heterocyclic compounds for applications in medicinal chemistry and drug development.

Introduction: The Significance of the Pyrrole-2-Carboxamide Scaffold

The pyrrole ring is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds with significant biological activities, including antifungal, antibiotic, and antitumor properties. The pyrrole-2-carboxamide moiety, in particular, is a key structural feature in numerous bioactive molecules. This functional group arrangement provides a rigid scaffold with hydrogen bonding capabilities that are crucial for molecular recognition and binding to biological targets. The design and synthesis of novel derivatives of this scaffold, such as this compound, are of considerable interest in the quest for new therapeutic agents. This guide provides a detailed, practical pathway for the synthesis and characterization of this novel compound.

Synthetic Strategy and Experimental Protocols

The synthesis of this compound is proposed via a three-stage process. This strategy was designed for its logical flow, reliance on well-established and reliable reactions, and the use of readily accessible starting materials.

Synthetic_Workflow A 1H-pyrrole-2-carboxamide (Starting Material) B 1-amino-1H-pyrrole-2-carboxamide (Key Intermediate) A->B  N-Amination   (NH2Cl) C This compound (Final Product) B->C  N-Formylation   (Acetic Formic Anhydride)

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 1H-pyrrole-2-carboxamide (3)

The initial step involves the preparation of the foundational pyrrole-2-carboxamide. A reliable method commences with the acylation of pyrrole to form 2-(trichloroacetyl)-1H-pyrrole, which is then converted to an ester and subsequently to the primary amide.

Reaction Scheme: Pyrrole → 2-(Trichloroacetyl)-1H-pyrrole → Ethyl 1H-pyrrole-2-carboxylate → 1H-pyrrole-2-carboxamide

Protocol 2.1.1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate (2)

This procedure is adapted from a well-established method for the synthesis of pyrrole-2-carboxylic acid derivatives[1].

  • Reagents and Materials:

    • Trichloroacetyl chloride

    • Pyrrole

    • Anhydrous diethyl ether

    • Potassium carbonate

    • Magnesium sulfate

    • Activated carbon (Norit)

    • Hexane

    • Sodium ethoxide

    • Absolute ethanol

  • Step-by-Step Procedure:

    • In a round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve trichloroacetyl chloride (1.23 moles) in anhydrous diethyl ether (200 mL).

    • To the stirred solution, add a solution of freshly distilled pyrrole (1.2 moles) in anhydrous ether (640 mL) dropwise over 3 hours. The reaction is exothermic and will cause the mixture to reflux.

    • After the addition is complete, continue stirring for 1 hour.

    • Slowly add a solution of potassium carbonate (0.724 mole) in water (300 mL) to the reaction mixture.

    • Separate the layers. Dry the organic phase with magnesium sulfate, treat with activated carbon, and filter.

    • Remove the solvent by distillation. Dissolve the residue in hexane and cool on ice to crystallize the 2-(trichloroacetyl)-1H-pyrrole (1).

    • Prepare a solution of sodium ethoxide by dissolving sodium (1.1 moles) in absolute ethanol (800 mL).

    • To the sodium ethoxide solution, add the 2-(trichloroacetyl)-1H-pyrrole (1) (1.0 mole) in portions.

    • After the addition is complete, stir the solution for 30 minutes, then concentrate to dryness using a rotary evaporator.

    • Partition the oily residue between ether and 3 N hydrochloric acid. Separate the ether layer, wash with saturated sodium hydrogen carbonate solution, dry with magnesium sulfate, and concentrate by distillation.

    • Purify the residue by vacuum distillation to yield ethyl 1H-pyrrole-2-carboxylate (2).

Protocol 2.1.2: Synthesis of 1H-pyrrole-2-carboxamide (3)

The conversion of the ethyl ester to the primary amide is a standard procedure.

  • Reagents and Materials:

    • Ethyl 1H-pyrrole-2-carboxylate (2)

    • Concentrated aqueous ammonia

    • Methanol

  • Step-by-Step Procedure:

    • In a sealed pressure vessel, dissolve ethyl 1H-pyrrole-2-carboxylate (2) (1.0 mole) in methanol (500 mL).

    • Add concentrated aqueous ammonia (10 moles).

    • Heat the sealed vessel at 100-120 °C for 24 hours.

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove methanol and excess ammonia.

    • The resulting solid is 1H-pyrrole-2-carboxamide (3). Recrystallize from hot water or ethanol to obtain a purified product.

Stage 2: Synthesis of 1-amino-1H-pyrrole-2-carboxamide (4)

This stage involves the electrophilic amination of the pyrrole nitrogen. The use of monochloramine (NH₂Cl) is an effective method for this transformation[2].

Causality Behind Experimental Choices: The N-H proton of pyrrole is weakly acidic and can be deprotonated by a strong base. The resulting pyrrolide anion is a potent nucleophile that can react with an electrophilic aminating agent like monochloramine.

Protocol 2.2: N-Amination of 1H-pyrrole-2-carboxamide

  • Reagents and Materials:

    • 1H-pyrrole-2-carboxamide (3)

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Ammonia (gas or solution in THF)

    • Sodium hypochlorite solution (bleach)

  • Step-by-Step Procedure:

    • Preparation of Monochloramine (NH₂Cl) solution (perform in a well-ventilated fume hood):

      • Prepare a solution of ammonia in THF.

      • Cool this solution to -20 °C in a dry ice/acetone bath.

      • Slowly add a pre-cooled sodium hypochlorite solution dropwise with vigorous stirring. The concentration of the resulting NH₂Cl solution can be determined by titration. Caution: Monochloramine is unstable and potentially explosive in concentrated form. It should be prepared and used in dilute solution and not isolated.

    • N-Amination Reaction:

      • In a separate flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous THF.

      • Cool the suspension to 0 °C in an ice bath.

      • Add a solution of 1H-pyrrole-2-carboxamide (3) (1.0 equivalent) in anhydrous THF dropwise.

      • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium pyrrolide.

      • Cool the reaction mixture to -20 °C.

      • Slowly add the freshly prepared, cold monochloramine solution via cannula.

      • Stir the reaction at -20 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

    • Work-up and Purification:

      • Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to destroy any excess monochloramine.

      • Extract the aqueous layer with ethyl acetate (3 x).

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to yield 1-amino-1H-pyrrole-2-carboxamide (4).

Stage 3: Synthesis of this compound (5)

The final step is the selective formylation of the exocyclic amino group of the key intermediate. Acetic formic anhydride, generated in situ, is an excellent reagent for this purpose due to the higher electrophilicity and lower steric hindrance of the formyl group compared to the acetyl group[3][4].

Formylation_Mechanism cluster_0 In situ Reagent Formation cluster_1 Formylation Reaction A Formic Acid C Acetic Formic Anhydride (Formylating Agent) A->C B Acetic Anhydride B->C E This compound C->E D 1-amino-1H-pyrrole-2-carboxamide D->E Nucleophilic Attack

Caption: Logical flow of the N-formylation reaction.

Protocol 2.3: N-Formylation using Acetic Formic Anhydride

This protocol is adapted from a general procedure for the formylation of amines[3][4].

  • Reagents and Materials:

    • 1-amino-1H-pyrrole-2-carboxamide (4)

    • Formic acid (98-100%)

    • Acetic anhydride

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Step-by-Step Procedure:

    • Preparation of Acetic Formic Anhydride (in a separate flask):

      • In a clean, dry flask, cool formic acid (3.0 equivalents) in an ice bath (0 °C).

      • Slowly add acetic anhydride (1.5 equivalents) to the cooled formic acid with stirring. The reaction is exothermic; maintain the temperature below 10 °C.

      • Allow the mixture to stir at 0 °C for 20-30 minutes to ensure complete formation of the mixed anhydride.

    • Formylation Reaction:

      • In the main reaction flask, dissolve 1-amino-1H-pyrrole-2-carboxamide (4) (1.0 equivalent) in anhydrous THF.

      • Cool the solution to 0 °C in an ice bath.

      • Slowly add the freshly prepared acetic formic anhydride solution to the solution of the amine with stirring, maintaining the temperature at 0 °C.

      • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC.

    • Work-up and Purification:

      • Carefully quench the reaction by the slow addition of ice-cold water.

      • Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acids. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

      • Extract the aqueous layer with ethyl acetate (3 x).

      • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford pure this compound (5).

Characterization of this compound

As a novel compound, definitive experimental data requires empirical measurement. However, based on the known spectroscopic properties of related N-substituted pyrroles, amides, and N-formyl compounds, a detailed and accurate prediction of the expected characterization data can be made.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The expected spectra in a suitable deuterated solvent (e.g., DMSO-d₆) are detailed below.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
~11.0 broad s 1H NH -CHO The formyl amide proton is typically deshielded and may show restricted rotation.
~8.2 s 1H NH-CH O The formyl proton is a characteristic singlet in this region.
~7.5 broad s 1H CONH Amide protons, often broad and exchangeable with D₂O.
~7.2 broad s 1H CONH Amide protons, often broad and exchangeable with D₂O.
~6.9 t 1H Pyrrole H5 α-proton of the pyrrole ring, coupled to H4.
~6.7 dd 1H Pyrrole H3 β-proton of the pyrrole ring, coupled to H4 and H5.

| ~6.1 | t | 1H | Pyrrole H4 | β-proton of the pyrrole ring, coupled to H3 and H5. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment Rationale
~163.0 C ONH₂ Carboxamide carbonyl carbon.
~160.0 NHC HO Formyl carbonyl carbon.
~125.0 Pyrrole C2 Pyrrole carbon bearing the carboxamide group.
~122.0 Pyrrole C5 α-carbon of the pyrrole ring.
~115.0 Pyrrole C3 β-carbon of the pyrrole ring.

| ~109.0 | Pyrrole C4 | β-carbon of the pyrrole ring. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy will be instrumental in identifying the key functional groups present in the molecule.

Table 3: Predicted Key FT-IR Absorption Bands

Wavenumber (cm⁻¹) Description of Vibration Rationale
~3400-3200 N-H stretching (multiple bands) Asymmetric and symmetric stretches of the primary amide (CONH₂) and the N-H of the formamido group.
~1680 C=O stretching (Amide I) Carbonyl of the formamido group (NHCHO).
~1650 C=O stretching (Amide I) Carbonyl of the primary carboxamide (CONH₂).
~1600 N-H bending (Amide II) Bending vibration of the primary amide N-H bonds.
~1540 C=C stretching Aromatic ring stretching of the pyrrole nucleus.

| ~1380 | C-N stretching | Stretching of the C-N bonds within the amide and pyrrole structures. |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

Table 4: Predicted Major Mass Spectrometry Fragments (Electron Ionization)

Mass-to-Charge Ratio (m/z) Proposed Fragment Rationale
153 [M]⁺ Molecular ion peak (C₆H₇N₃O₂).
125 [M - CO]⁺ Loss of carbon monoxide from the formyl group.
109 [M - CONH₂]⁺ Loss of the carboxamide group as a radical.
94 [C₄H₄N-NH]⁺ Fragmentation of the pyrrole ring and attached amino group.

| 67 | [C₄H₅N]⁺ | Pyrrole cation radical. |

Conclusion

This guide outlines a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. By leveraging established and reliable chemical transformations, a clear and reproducible pathway to this novel compound is presented. The detailed protocols and the rationale behind the experimental choices are intended to provide researchers with the necessary information to successfully synthesize this and related compounds. The predicted characterization data serves as a benchmark for the analytical confirmation of the final product, ensuring the integrity of the research. This document aims to empower scientists in the field of medicinal chemistry and drug discovery to explore the potential of this and other novel pyrrole-2-carboxamide derivatives.

References

  • Walter, H. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung B, 63(4), 351-362. [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. [Link]

  • Opatz, T., et al. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 79(23), 11750-11758. [Link]

  • Harbuck, J. W., & Rapoport, H. (1972). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses, 52, 124. [Link]

  • Zeng, X.-C., et al. (2004). Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters. Chinese Journal of Organic Chemistry, 24(7), 802-805. [Link]

  • Paine III, J. B., & Dolphin, D. (1985). Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate esters from diethyl aminomalonate. The Journal of Organic Chemistry, 50(26), 5598-5604. [Link]

  • Muramatsu, I., et al. (1965). The formylation of amino acids with acetic formic anhydride. Bulletin of the Chemical Society of Japan, 38(2), 244-247. [Link]

  • Klapars, A., et al. (2005). N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl). Organic Letters, 7(6), 1185-1188. [Link]

Sources

An In-Depth Technical Guide to 1-formamido-1H-pyrrole-2-carboxamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Frontier of Novel Heterocycles

To the dedicated researchers, scientists, and drug development professionals who advance the boundaries of molecular science, this guide serves as a comprehensive technical exploration of the novel chemical entity, 1-formamido-1H-pyrrole-2-carboxamide. As this compound is not found in current chemical literature, this document is structured as a forward-looking research framework. It combines established principles of organic synthesis and analytical chemistry with predictive insights based on structurally related compounds. Our objective is to provide a robust roadmap for its synthesis, thorough characterization, and the exploration of its potential as a biologically active agent. We will proceed by dissecting the molecule into its core components—the pyrrole-2-carboxamide scaffold and the N-formamido group—to build a logical and scientifically rigorous guide.

Molecular Overview and Predicted Physicochemical Properties

This compound is a unique heterocyclic compound featuring a pyrrole-2-carboxamide core, a known pharmacophore present in a variety of biologically active molecules.[1][2] The addition of a formamido group at the N1 position of the pyrrole ring introduces a functional group known to influence molecular conformation and intermolecular interactions, such as DNA binding in other contexts.[3]

A critical first step in handling a novel compound is to predict its fundamental properties. These in silico estimations are invaluable for planning synthetic workups, purification strategies, and initial biological assays.

PropertyPredicted ValueMethod/Rationale
Molecular Formula C₆H₇N₃O₂Based on structural components
Molecular Weight 153.14 g/mol Calculated from the molecular formula
Hydrogen Bond Donors 3 (Amide NH₂, Formamido NH)Based on functional groups
Hydrogen Bond Acceptors 3 (Amide C=O, Formamido C=O)Based on functional groups
Predicted LogP ~ -0.5 to 0.5Estimation based on related structures like 1H-pyrrole-2-carboxamide (LogP ≈ 0.2)[4] and the hydrophilic nature of the formamido group.
Predicted Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol); Sparingly soluble in water.Inferred from the properties of similar small heterocyclic amides.

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available precursors. The proposed pathway leverages known transformations in pyrrole chemistry. The key challenge lies in the selective formylation of the pyrrole nitrogen.

Synthetic Scheme Overview

The proposed synthesis involves the initial protection of the pyrrole nitrogen, followed by the introduction of the carboxamide group, deprotection, and final formylation. An alternative, more direct route starting from 1-amino-1H-pyrrole-2-carboxamide is also considered.

G cluster_0 Proposed Synthetic Pathway cluster_1 Alternative Pathway Pyrrole Pyrrole N-Boc-pyrrole N-Boc-pyrrole Pyrrole->N-Boc-pyrrole (Boc)₂O, DMAP N-Boc-pyrrole-2-carboxamide N-Boc-pyrrole-2-carboxamide N-Boc-pyrrole->N-Boc-pyrrole-2-carboxamide 1. n-BuLi 2. CO₂ 3. Amidation (EDCI, HOBt, NH₄Cl) 1H-pyrrole-2-carboxamide 1H-pyrrole-2-carboxamide N-Boc-pyrrole-2-carboxamide->1H-pyrrole-2-carboxamide TFA, DCM Target_Compound This compound 1H-pyrrole-2-carboxamide->Target_Compound Formic acid, Acetic anhydride 1-amino-pyrrole-2-carboxamide 1-amino-1H-pyrrole-2-carboxamide [15] 1-amino-pyrrole-2-carboxamide->Target_Compound Formic acid, Acetic anhydride

Caption: Proposed synthetic routes to this compound.

Detailed Experimental Protocol (Primary Pathway)

Step 1: Synthesis of tert-butyl 1H-pyrrole-1-carboxylate (N-Boc-pyrrole)

  • To a solution of pyrrole (1 eq.) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of tert-butyl 2-carbamoyl-1H-pyrrole-1-carboxylate (N-Boc-pyrrole-2-carboxamide)

  • Dissolve N-Boc-pyrrole (1 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (Nitrogen or Argon).

  • Add n-butyllithium (n-BuLi, 1.1 eq.) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Bubble dry carbon dioxide gas through the solution for 2 hours, then allow it to warm to room temperature.

  • Quench the reaction with saturated ammonium chloride solution and extract the carboxylic acid intermediate with ethyl acetate.

  • To the crude acid in dimethylformamide (DMF), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq.), Hydroxybenzotriazole (HOBt, 1.2 eq.), ammonium chloride (NH₄Cl, 1.5 eq.), and Diisopropylethylamine (DIPEA, 2 eq.).[5]

  • Stir the mixture at room temperature overnight.

  • Perform an aqueous workup and purify the product by column chromatography.

Step 3: Synthesis of 1H-pyrrole-2-carboxamide

  • Dissolve the N-Boc-pyrrole-2-carboxamide (1 eq.) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir at room temperature for 2 hours until deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure to yield 1H-pyrrole-2-carboxamide.[4][6]

Step 4: Synthesis of this compound

  • Suspend 1H-pyrrole-2-carboxamide (1 eq.) in a mixture of formic acid and acetic anhydride (1:1 ratio) at 0 °C. This is a standard method for N-formylation.

  • Stir the reaction mixture for 4-6 hours, allowing it to slowly warm to room temperature.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated product can be filtered, washed with cold water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Comprehensive Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the newly synthesized compound.

Spectroscopic Analysis
TechniqueExpected Results for this compound
¹H NMR - A singlet for the formyl proton (~8.0-8.5 ppm).- A broad singlet for the formamido NH (~9-10 ppm).- Distinct signals for the three pyrrole ring protons (~6.0-7.0 ppm).- Two broad singlets for the carboxamide NH₂ protons (~7.0-8.0 ppm).
¹³C NMR - A signal for the formyl carbonyl carbon (~160-165 ppm).- A signal for the carboxamide carbonyl carbon (~165-170 ppm).- Signals for the pyrrole ring carbons (~100-130 ppm).
FT-IR (cm⁻¹) - N-H stretching bands for amide and formamido groups (~3100-3400 cm⁻¹).- C=O stretching bands for both carbonyl groups (~1650-1700 cm⁻¹).- C-N stretching and N-H bending bands (~1500-1600 cm⁻¹).
Mass Spec (HRMS) - The calculated exact mass should be observed, confirming the molecular formula C₆H₇N₃O₂.
Chromatographic Purity Assessment

A high-performance liquid chromatography (HPLC) method should be developed for purity analysis.

Protocol: HPLC Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm and 280 nm.

  • Purity Assessment: The purity should be >95% for use in biological assays.

Potential Biological Activity and Screening Strategies

The pyrrole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities.[1] It is found in compounds with antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][5][7] The introduction of the N-formamido group could modulate this activity or introduce novel biological functions.

Hypothesized Biological Targets
  • Antimicrobial Activity: Given that many pyrrole-2-carboxamides are MmpL3 inhibitors effective against Mycobacterium tuberculosis, this is a primary area for investigation.[5][7] The compound should also be screened against a panel of gram-positive and gram-negative bacteria and fungal strains.[2]

  • Anticancer Activity: Pyrrole-containing compounds have shown promise as anticancer agents, acting through various mechanisms such as topoisomerase inhibition or as JAK2 inhibitors.[1] Initial screening against a panel of cancer cell lines (e.g., NCI-60) would be a logical starting point.

  • Enzyme Inhibition: The structure could be a candidate for inhibiting enzymes like phosphodiesterases (PDEs), where related scaffolds have shown activity.[8]

Proposed Screening Workflow

G A Synthesized & Purified Compound (>95%) B Primary Screening A->B C Antimicrobial Assays (MIC determination) B->C D Anticancer Assays (MTT/SRB on cell lines) B->D E Enzyme Inhibition Assays (e.g., PDE4B) B->E F Hit Identification C->F D->F E->F G Secondary Screening (Dose-response, selectivity) F->G H Lead Optimization (SAR studies) G->H

Caption: Workflow for biological screening of the target compound.

Conclusion and Future Directions

This guide outlines a comprehensive, scientifically grounded approach to the synthesis, characterization, and biological evaluation of the novel compound this compound. While no prior art exists for this specific molecule, the rich chemistry of its constituent functional groups provides a clear and logical path for its investigation. The proposed synthetic routes are based on reliable and well-documented chemical transformations. The analytical and biological screening protocols described herein represent a standard, yet thorough, workflow for assessing the potential of a new chemical entity. The insights gained from the successful execution of this research plan will not only elucidate the chemical properties of this novel molecule but also potentially unveil new therapeutic avenues driven by the unique combination of the pyrrole-2-carboxamide scaffold and the N-formamido functional group.

References

  • Wang, Z., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(15), 10534–10553. [Link][5][7]

  • Al-Ostath, A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Journal of Chemistry, vol. 2024, Article ID 7863955. [Link][9]

  • Mane, Y. D., et al. (2021). Reported pyrrole-2-carboxamide-based bioactive compounds and our designed molecules. ResearchGate. [Link][1]

  • Shafi, S. S., & Senthilkumar, S. (2014). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDY OF NOVEL HETEROCYCLIC COMPOUNDS. Rasayan Journal of Chemistry, 7(4), 370-374. [Link][10]

  • Isac, A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(14), 5399. [Link][2]

  • Shah, A. R., Dabhi, H. R., & Rana, A. K. (2014). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Der Pharma Chemica, 6(5), 158-163. [Link][11]

  • Kumar, B. D., et al. (2012). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF NOVEL HETEROCYCLIC COMPOUNDS. Journal of Current Chemical and Pharmaceutical Sciences, 2(4), 233-239. [Link][12]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. [Link][13]

  • Mulder, K., et al. (2007). N N-Formamido-Containing Mono- and Diheterocyclic Pyrrole- and Imidazole-2-carboxylic Acids as Building Blocks for Polyamide Synthesis. Synthetic Communications, 38, 33-44. [Link][3]

  • PubChem. (n.d.). 1H-pyrrole-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link][4]

  • PubChem. (n.d.). 1-Amino-1H-pyrrole-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link][14]

  • Wang, Y., et al. (2020). Synthesis of Spiropyrrolines via One-Pot Tf2O-Mediated Amide Activation/Formal [3 + 2]-Cycloaddition of α-Formylamino Ketones. Organic Letters, 22(15), 5965–5969. [Link][15]

  • Kumar, A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1548–1553. [Link][8]

  • Opatz, T., et al. (2010). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. ChemInform, 41(32). [Link][16]

Sources

Preamble: The Pyrrole-Carboxamide Scaffold as a Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Mechanisms of Action of 1-formamido-1H-pyrrole-2-carboxamide

The pyrrole ring is a fundamental heterocyclic motif that serves as a cornerstone in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have rendered it a "privileged scaffold" in medicinal chemistry. When coupled with a carboxamide functional group, the resulting pyrrole-carboxamide core becomes a versatile pharmacophore capable of targeting a wide range of biological macromolecules with high affinity and specificity.

This guide focuses on the specific, yet publicly uncharacterized, molecule: This compound . In the absence of direct experimental data for this compound, this document will serve as an in-depth, technical exploration of its potential mechanisms of action. By analyzing the well-documented activities of structurally analogous pyrrole-carboxamide derivatives, we can construct a series of robust, testable hypotheses for researchers and drug development professionals. We will delve into the causality behind experimental designs aimed at elucidating its function, grounding our hypotheses in the established pharmacology of its chemical relatives.

Section 1: Hypothesis-Driven Exploration of Potential Biological Targets

The biological activity of a small molecule is intrinsically linked to its three-dimensional structure and its ability to interact with protein targets. The 1-formamido and 2-carboxamide substitutions on the pyrrole ring present key hydrogen bond donors and acceptors, suggesting a high probability of interaction with enzyme active sites or receptor binding pockets. Based on extensive literature on pyrrole-carboxamide derivatives, we can hypothesize several primary mechanisms of action.

Hypothesis: Inhibition of Epigenetic Modulators (e.g., EZH2)

Scientific Rationale: A prominent and therapeutically significant target for pyrrole-carboxamide derivatives is the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[2] EZH2 is a histone methyltransferase that specifically trimethylates histone H3 at lysine 27 (H3K27me3), leading to chromatin compaction and transcriptional repression of tumor suppressor genes. Its overexpression is a hallmark of various cancers. Pyrrole-3-carboxamide derivatives have been successfully designed as potent EZH2 inhibitors, demonstrating that this scaffold can effectively occupy the S-adenosylmethionine (SAM) binding pocket of the enzyme.[2]

Structural Considerations for this compound: The core scaffold is amenable to fitting within the EZH2 active site. The amide groups could mimic interactions typically formed by the SAM cofactor. We hypothesize that the compound acts as a competitive inhibitor of EZH2.

Proposed Signaling Pathway: EZH2 Inhibition

EZH2_Inhibition Compound 1-formamido-1H- pyrrole-2-carboxamide EZH2 EZH2 (PRC2 Complex) Compound->EZH2 Inhibition H3K27me3 H3K27me3 (Histone Trimethylation) EZH2->H3K27me3 Catalyzes TumorSuppressor Tumor Suppressor Genes (e.g., DIRAS3) H3K27me3->TumorSuppressor Represses Transcription Gene Transcription Apoptosis Apoptosis / Tumor Suppression TumorSuppressor->Apoptosis Promotes Transcription->Apoptosis Leads to

Caption: Hypothetical pathway of EZH2 inhibition.

Hypothesis: Inhibition of Mycobacterial Virulence Factors (e.g., MmpL3)

Scientific Rationale: Tuberculosis remains a global health crisis, and novel therapeutic agents are urgently needed. The Mycobacterial Membrane Protein Large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis, responsible for exporting mycolic acids, a critical component of the bacterial cell wall. Pyrrole-2-carboxamide derivatives have been identified as potent inhibitors of MmpL3.[3] These compounds are thought to bind within the transmembrane domain of MmpL3, disrupting its proton-motive force-dependent transport function.

Structural Considerations for this compound: The core structure is consistent with known MmpL3 inhibitors. Structure-activity relationship (SAR) studies reveal that the hydrogens on the pyrrole and carboxamide nitrogens are crucial for activity, likely forming key hydrogen bonds with the target protein.[3] The presence of these very features in our topic compound makes MmpL3 a plausible target.

Proposed Mechanism: MmpL3 Inhibition

MmpL3_Inhibition Compound 1-formamido-1H- pyrrole-2-carboxamide MmpL3 MmpL3 Transporter Compound->MmpL3 Inhibition MycolicAcid Mycolic Acid Export MmpL3->MycolicAcid Mediates CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall Required for Bacteria Bacterial Viability CellWall->Bacteria Essential for Tier1_Workflow Start Compound: 1-formamido-1H- pyrrole-2-carboxamide Docking Molecular Docking (EZH2, MmpL3, PDE4B) Start->Docking Biochem Biochemical Assays (Enzyme Inhibition) Docking->Biochem Prioritize Targets Decision Potent Activity? (IC50 < 10 µM) Biochem->Decision Proceed Proceed to Tier 2 (Cell-Based) Decision->Proceed Yes Stop Deprioritize Target Decision->Stop No

Caption: Workflow for initial target identification and validation.

Tier 2: Cell-Based Target Engagement and Pathway Analysis

Objective: To confirm that the compound engages its target in a cellular context and modulates the downstream signaling pathway.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Principle: Ligand binding stabilizes a target protein against thermal denaturation. This change in thermal stability can be measured in intact cells.

  • Procedure:

    • Treat cultured cells (e.g., a cancer cell line overexpressing EZH2) with the test compound or vehicle control.

    • Heat aliquots of the cell lysate to a range of temperatures (e.g., 40°C to 70°C).

    • Cool and lyse the cells to separate soluble and aggregated protein fractions.

    • Analyze the amount of soluble target protein (e.g., EZH2) remaining at each temperature using Western blotting.

  • Causality and Analysis: A shift in the melting curve to a higher temperature in the presence of the compound provides direct evidence of target engagement in a physiological environment.

Protocol 4: Western Blot for Downstream Pathway Markers

  • Principle: To quantify changes in the levels of downstream biomarkers as a result of target inhibition.

  • Procedure (for EZH2 hypothesis):

    • Treat an appropriate cancer cell line (e.g., K562) with increasing concentrations of the test compound for 48-72 hours.

    • Harvest cells and perform histone extraction.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies specific for H3K27me3 and total Histone H3 (as a loading control).

    • Incubate with secondary antibodies and visualize using chemiluminescence.

  • Causality and Analysis: A dose-dependent reduction in the H3K27me3 signal relative to the total H3 signal would strongly validate the EZH2 inhibition mechanism. [2]

Tier 3: Phenotypic Assays

Objective: To determine the functional consequence of target engagement on cellular or organismal physiology.

Protocol 5: Antimycobacterial Minimum Inhibitory Concentration (MIC) Assay

  • Principle: To determine the lowest concentration of the compound that inhibits the visible growth of mycobacteria.

  • Procedure:

    • Prepare a serial two-fold dilution of the test compound in a 96-well microplate using appropriate mycobacterial growth medium (e.g., Middlebrook 7H9).

    • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv or a surrogate strain like M. smegmatis.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 7-14 days for M. tuberculosis).

    • Determine growth inhibition, often by adding a viability indicator like resazurin. The MIC is the lowest concentration where no color change (from blue to pink) is observed.

  • Causality and Analysis: Potent MIC values (in the low µg/mL or µM range) against wild-type bacteria, coupled with a loss of potency against strains expressing mutated MmpL3, would provide definitive evidence for the MmpL3-inhibition mechanism. [3]

Section 3: Data Summary and Structure-Activity Relationships

To provide context for potential results, the following table summarizes the reported activities of various pyrrole-carboxamide derivatives from the literature.

Compound ClassTargetKey AssayReported Activity (IC₅₀/MIC)Reference
Pyrrole-3-carboxamidesEZH2Biochemical InhibitionLow µM range[2]
Pyrrole-2-carboxamidesMmpL3Anti-TB MIC<0.016 µg/mL[3]
Pyrrole Carboxylic AcidsCOX-1/COX-2Enzyme InhibitionIC₅₀ values superior to celecoxib[4]
Pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4BEnzyme Inhibition0.11–1.1 µM[5]
Pyrrolopyrazine CarboxamidesFGFR2/3Kinase InhibitionLow nM range[6]

Interpreting Results: Should this compound demonstrate potent activity in one of these assays, it would serve as an excellent starting point for a lead optimization campaign. SAR studies from the literature consistently show that modifications to the pyrrole ring and the amide substituent can drastically alter potency and selectivity. [3][5]For instance, bulky, lipophilic groups attached to the carboxamide nitrogen often enhance activity against MmpL3. [3]

Conclusion

While the precise mechanism of action for this compound remains to be experimentally determined, its core structure is emblematic of a highly successful pharmacophore. The hypotheses presented herein—inhibition of EZH2, MmpL3, or inflammatory enzymes—are grounded in extensive precedent from the medicinal chemistry literature. The provided experimental workflows offer a clear, logical, and technically rigorous path to elucidating its biological function. Through this systematic approach of hypothesis, targeted experimentation, and careful data analysis, the therapeutic potential of this and related molecules can be fully realized.

References

  • Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents. New Journal of Chemistry.
  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PubMed Central.
  • Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors th
  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide deriv
  • Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor.
  • 1-Amino-1H-pyrrole-2-carboxamide Properties, Uses, Safety, Synthesis & Supplier China. LookChem.
  • Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. PubMed Central.
  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.

Sources

The Pyrrole-2-Carboxamide Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrrole-2-Carboxamide Core

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of numerous natural products and pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in medicinal chemistry. When functionalized with a carboxamide group at the 2-position, the resulting pyrrole-2-carboxamide scaffold emerges as a "privileged" structure—a molecular framework that is capable of binding to a variety of biological targets with high affinity. This guide provides a comprehensive technical overview of the diverse biological activities associated with the pyrrole-2-carboxamide core, offering insights into its synthesis, structure-activity relationships (SAR), and therapeutic potential across multiple disease areas. The versatility of this scaffold has led to the development of compounds with potent antimicrobial, anticancer, and enzyme-inhibitory properties, making it a subject of intense investigation in contemporary drug discovery.[3]

General Synthesis of the Pyrrole-2-Carboxamide Scaffold

The construction of the pyrrole-2-carboxamide core can be achieved through several synthetic strategies. A common and effective approach involves the initial synthesis of a pyrrole-2-carboxylate ester, followed by amidation. The Paal-Knorr pyrrole synthesis is a classic method for forming the pyrrole ring itself.[4] More contemporary methods, such as multicomponent reactions and transition-metal-catalyzed cyclizations, offer efficient access to polysubstituted pyrroles.[5]

Once the pyrrole-2-carboxylic acid or its ester is obtained, the final carboxamide linkage is typically formed via a coupling reaction with a desired amine. Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt), are frequently employed to facilitate this transformation in good to excellent yields.[6] The modularity of this final step allows for the introduction of a wide range of substituents on the amide nitrogen, enabling extensive exploration of the chemical space and optimization of biological activity.

G cluster_synthesis General Synthesis Workflow start Pyrrole Ring Formation (e.g., Paal-Knorr, Barton-Zard) ester Pyrrole-2-carboxylate ester start->ester acid Pyrrole-2-carboxylic acid ester->acid Hydrolysis coupling Amide Coupling (e.g., EDC, HOBt) acid->coupling product Pyrrole-2-carboxamide Derivative coupling->product amine Primary or Secondary Amine amine->coupling

Caption: A generalized workflow for the synthesis of pyrrole-2-carboxamide derivatives.

A Spectrum of Biological Activities

The pyrrole-2-carboxamide scaffold has been identified as a key pharmacophore in compounds exhibiting a wide range of biological activities. The following sections delve into the most significant of these, highlighting key findings and mechanisms of action.

Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents. Pyrrole-2-carboxamide derivatives have shown considerable promise in this area, with activity against both Gram-positive and Gram-negative bacteria.[2]

One study reported the synthesis of a series of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamides and their evaluation for antibacterial activity.[6] Several of these compounds displayed potent activity, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against clinically relevant pathogens. For instance, compound 4i from this series was particularly effective against Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa.[7]

Compound IDTarget OrganismMIC (µg/mL)Reference
4a Klebsiella pneumoniae1.05[2]
4c Escherichia coli1.56[7]
4i Klebsiella pneumoniae1.02[7]
4i Escherichia coli1.56[7]
4i Pseudomonas aeruginosa3.56[7]

Table 1: Selected Pyrrole-2-Carboxamide Derivatives and their Antibacterial Activity.

While some derivatives have demonstrated potent antibacterial effects, their antifungal activity has been reported as less significant in certain studies.[7] This suggests a degree of selectivity in their antimicrobial action, which can be further explored through structural modifications.

Potent Anti-Tuberculosis Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The development of drug-resistant strains underscores the urgent need for new anti-TB drugs with novel mechanisms of action. Pyrrole-2-carboxamides have emerged as a promising class of anti-TB agents, with some derivatives exhibiting exceptionally low MIC values.[8]

A significant breakthrough in this area has been the identification of pyrrole-2-carboxamides as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3).[8][9] MmpL3 is an essential transporter protein involved in the biosynthesis of the mycobacterial cell wall, making it an attractive drug target.[8] Structure-guided design has led to the development of compounds with potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis.[8][9]

One such study demonstrated that attaching phenyl or pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, greatly enhanced anti-TB activity.[8] Many of the synthesized compounds in this study showed potent anti-TB activity with MIC values below 0.016 µg/mL and low cytotoxicity.[8][9]

Anticancer and Antitumor Properties

The pyrrole-2-carboxamide scaffold is also a key feature in a number of compounds with significant anticancer activity.[3] These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the disruption of cellular processes essential for tumor growth.

Recent research has identified novel pyrrole-based carboxamides as potent inhibitors of tubulin polymerization.[10] These compounds target the colchicine-binding site on tubulin, disrupting the microtubule network, which is crucial for cell division. This interference with the mitotic spindle leads to a halt in the cell cycle at the G2/M phase and ultimately induces apoptosis in cancer cells.[10] Molecular docking studies have elucidated the binding interactions of these compounds within the colchicine-binding pocket, providing a rationale for their potent activity.[10]

Furthermore, other studies have explored 5-methyl-2-carboxamidepyrrole derivatives as dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade that are implicated in inflammation and cancer.[11] Certain compounds in this class have demonstrated significant antiproliferative effects in human colorectal cancer cell lines.[11]

Enzyme Inhibition: A Versatile Pharmacophore

The adaptability of the pyrrole-2-carboxamide scaffold allows it to bind to the active sites of a diverse range of enzymes, making it a valuable starting point for the design of potent and selective inhibitors.

  • p38α MAP Kinase Inhibitors: A novel series of pyrrole-2-carboxamide inhibitors of p38α mitogen-activated protein (MAP) kinase was discovered through virtual screening.[12] p38α MAP kinase is a key enzyme in the inflammatory response, and its inhibition is a therapeutic strategy for a variety of inflammatory diseases.

  • JAK2 Inhibitors: Pyrrole carboxamides have also been identified as potent inhibitors of Janus kinase 2 (JAK2), a key enzyme in the signaling pathways that regulate cell growth and proliferation.[13] Dysregulation of the JAK2 pathway is implicated in myeloproliferative disorders, making JAK2 inhibitors a promising class of anticancer agents.[13]

  • COX-1 and COX-2 Inhibitors: Derivatives of pyrrole carboxylic acid have been evaluated as dual inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), the enzymes responsible for prostaglandin synthesis.[14] The ability to selectively target these enzymes is crucial for the development of anti-inflammatory drugs with improved side-effect profiles.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrole-2-carboxamide derivatives is highly dependent on the nature and position of substituents on both the pyrrole ring and the carboxamide nitrogen. Several studies have provided valuable insights into the structure-activity relationships of this scaffold.

For anti-TB agents targeting MmpL3, it has been demonstrated that the hydrogens on the pyrrole and carboxamide moieties are crucial for potency, likely due to their involvement in hydrogen bonding interactions within the enzyme's active site.[8] Replacing these hydrogens with methyl groups leads to a significant reduction or complete loss of activity.[8] Furthermore, the introduction of bulky, lipophilic groups on the carboxamide nitrogen and electron-withdrawing groups on the pyrrole ring generally enhances anti-TB activity.[8]

In the context of anticancer activity, the nature of the aryl group attached to the carboxamide nitrogen can significantly influence potency and selectivity against different cancer cell lines.

SAR cluster_sar Key Structure-Activity Relationships scaffold R1 R1: Bulky, lipophilic groups (e.g., adamantyl, cyclohexyl) often increase activity. scaffold->R1 R2 R2: Electron-withdrawing groups (e.g., halogens, pyridyl) can enhance potency. scaffold->R2 NH N-H of pyrrole and amide: Often crucial for H-bonding and activity. scaffold->NH

Caption: A conceptual diagram illustrating key SAR insights for the pyrrole-2-carboxamide scaffold.

Conclusion and Future Directions

The pyrrole-2-carboxamide scaffold has unequivocally established itself as a versatile and highly valuable core in the field of medicinal chemistry. Its synthetic tractability and the ability of its derivatives to interact with a wide array of biological targets have led to the discovery of potent agents for treating infectious diseases, cancer, and inflammatory conditions. The wealth of research on this scaffold provides a solid foundation for the future design of novel therapeutics.

Future research efforts should continue to leverage structure-based design and combinatorial chemistry to further explore the chemical space around the pyrrole-2-carboxamide core. A deeper understanding of the molecular interactions between these compounds and their biological targets will be crucial for the development of next-generation drugs with enhanced potency, selectivity, and pharmacokinetic properties. The continued investigation of this remarkable scaffold holds great promise for addressing some of the most pressing challenges in human health.

References

  • Regiocontrolled Synthesis of Pyrrole-2-carboxaldehydes and 3-Pyrrolin-2-ones from Pyrrole Weinreb Amides. Scilit. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available at: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. ACS Publications. Available at: [Link]

  • synthesis, characterisation and antimicrobial evaluation of some new pyrrole-2-carboxamide derivatives. ResearchGate. Available at: [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Reported pyrrole-2-carboxamide-based bioactive compounds and our... ResearchGate. Available at: [Link]

  • SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. ResearchGate. Available at: [Link]

  • Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents. ResearchGate. Available at: [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed Central. Available at: [Link]

  • The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase. PubMed. Available at: [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available at: [Link]

  • 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. National Institutes of Health. Available at: [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. Available at: [Link]

  • Pyrrole-2-carboxylic acid (PYC), the specific inhibitor of PRAC, is not... ResearchGate. Available at: [Link]

  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PubMed Central. Available at: [Link]

  • Novel Pyrrole Carboxamide Inhibitors of JAK2 as Potential Treatment of Myeloproliferative Disorders. PubMed. Available at: [Link]

  • 2-(w-Carboxyethyl)pyrrole Antibody as a New Inhibitor of Tumor Angiogenesis and Growth. ResearchGate. Available at: [Link]

  • The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. PubMed. Available at: [Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. Available at: [Link]

  • Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. PubMed Central. Available at: [Link]

  • Structure Activity Relationships. Drug Design Org. Available at: [Link]

Sources

An In-Depth Technical Guide to the Identification and Validation of Therapeutic Targets for 1-formamido-1H-pyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This guide focuses on a specific, likely novel derivative, 1-formamido-1H-pyrrole-2-carboxamide . Given the absence of extensive public data on this particular molecule, this document serves as a comprehensive roadmap for its preclinical investigation. It outlines a systematic, multi-tiered strategy for identifying and validating its potential therapeutic targets. We will progress from broad, hypothesis-generating in silico analyses to precise, evidence-based experimental validation, providing both the strategic rationale and detailed protocols required for a rigorous target deconvolution campaign.

Introduction: The Therapeutic Potential of the Pyrrole-Carboxamide Scaffold

The pyrrole ring is a fundamental N-heterocyclic motif that is a cornerstone of many natural products and synthetic molecules with significant pharmacological activity.[1][2] When functionalized into a pyrrole-2-carboxamide, this core skeleton gives rise to molecules known to interact with a diverse range of biological targets.[4] Documented activities for this class of compounds include:

  • Antimicrobial Action: Inhibition of essential bacterial enzymes such as DNA gyrase and Mycobacterial Membrane Protein Large 3 (MmpL3), a key transporter in Mycobacterium tuberculosis.[5][6]

  • Anticancer Efficacy: Modulation of critical cellular pathways, including Janus kinase 2 (JAK2) and topoisomerase I.[4]

  • Antiviral Properties: Inhibition of viral replication mechanisms, for instance, targeting the HIV-1 gp120 envelope protein or norovirus RNA-dependent RNA polymerase.[2][3]

The specific molecule under investigation, this compound, adds a unique formamido group at the N1 position of the pyrrole ring. This modification alters the molecule's electronic and steric properties, potentially conferring novel target affinities and a distinct pharmacological profile compared to its better-known congeners. The primary challenge, and the purpose of this guide, is to elucidate these unknown targets.

A Multi-Pronged Strategy for Target Identification

A successful target identification campaign does not rely on a single method. Instead, it integrates computational and experimental approaches to build a compelling, evidence-based case for a drug-target interaction.[7] Our strategy is designed to first generate a broad list of potential targets and then systematically refine this list through rigorous validation.

The overall workflow is visualized below:

G cluster_0 Phase 1: Hypothesis Generation (In Silico) cluster_1 Phase 2: Experimental Identification & Validation A Compound Structure (this compound) B Reverse Docking & Pharmacophore Screening A->B C Similarity & Substructure Searching (e.g., ChEMBL, PubChem) A->C D Gene Expression Connectivity Mapping (e.g., CMap) A->D E Prioritized List of Putative Targets B->E C->E D->E F Affinity-Based Methods (e.g., Affinity Chromatography-Mass Spec) E->F G Activity-Based Methods (e.g., Phenotypic Screening) E->G H Target Engagement Assays (e.g., CETSA) E->H J Validated Therapeutic Target(s) F->J I Biochemical & Cellular Assays (Enzyme kinetics, Reporter Assays) G->I H->J I->J

Caption: Integrated workflow for therapeutic target identification.

Phase 1: In Silico Hypothesis Generation

Computational methods provide a rapid and cost-effective means to generate initial hypotheses by leveraging vast biological and chemical databases.[8][9] These approaches help prioritize experimental efforts by identifying proteins and pathways that are most likely to interact with our compound of interest.

Reverse Docking and Pharmacophore Screening

Causality: Instead of docking a library of compounds into a single target (traditional docking), reverse docking screens our single compound against a library of protein structures.[8] This approach identifies proteins with binding sites that are sterically and electrostatically complementary to this compound.

Protocol:

  • Ligand Preparation: Generate a high-quality 3D structure of this compound. Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Target Database Selection: Utilize a database of druggable protein structures, such as the PDBbind or sc-PDB database.

  • Docking Execution: Employ a validated docking program (e.g., AutoDock, Glide, GOLD) to systematically dock the prepared ligand into the binding sites of every protein in the selected database.

  • Scoring and Ranking: Score each protein-ligand pose based on the predicted binding affinity (e.g., kcal/mol). Rank all proteins from strongest to weakest predicted binder.

  • Hit Filtering: Filter the ranked list based on docking score, biological function, and known relevance to disease. Cross-reference top hits with targets of known pyrrole-carboxamide drugs.

Chemical Similarity and Substructure Analysis

Causality: The principle of chemical similarity states that structurally similar molecules are likely to have similar biological activities.[8] By identifying known drugs or bioactive compounds that share our core scaffold, we can infer potential targets.

Protocol:

  • Query Definition: Use the SMILES string or a 2D sketch of this compound as the query.

  • Database Search: Perform similarity (e.g., Tanimoto coefficient > 0.85) and substructure searches against large chemical databases like ChEMBL, PubChem, and DrugBank.

  • Data Mining: For each identified analogue, extract its known biological targets and associated activity data (e.g., IC₅₀, Kᵢ).

  • Target Aggregation: Compile a list of all unique protein targets associated with the retrieved analogues. Prioritize targets that appear frequently or are modulated by the most structurally similar compounds.

| Hypothetical In Silico Results Summary | | :--- | :--- | :--- | | Method | Putative Target Class | Rationale / Top Hits | | Reverse Docking | Kinases, Bacterial Topoisomerases | High docking scores for ATP-binding pockets (e.g., JAK2, EGFR); GyrA/B subunits. | | Similarity Search | MmpL3, Viral Polymerases | High similarity to known anti-tubercular agents and antiviral compounds. | | Gene Expression | STAT3 Pathway, NF-κB Pathway | Anti-correlated expression signature with known inhibitors of these inflammatory pathways. |

Phase 2: Experimental Target Identification & Validation

While in silico methods are powerful for hypothesis generation, experimental validation is essential to confirm direct physical interaction and functional modulation of the target.[10][11]

Unbiased Identification: Affinity Chromatography-Mass Spectrometry

Causality: This is a direct biochemical approach to "fish" for binding partners from a complex biological sample.[7] The compound is immobilized on a solid support, which is then used to capture proteins that physically bind to it from a cell lysate.

Protocol Workflow:

  • Ligand Immobilization:

    • Synthesize an analogue of this compound containing a linker arm (e.g., a terminal alkyne or amine) suitable for conjugation.

    • Covalently attach the linker-modified compound to activated chromatography beads (e.g., NHS-activated Sepharose or Azide-Agarose for click chemistry).

    • Prepare a control column with beads that have been treated with the linker alone to identify non-specific binders.

  • Protein Capture:

    • Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative activity is observed).

    • Incubate the lysate with both the compound-bound beads and the control beads.

    • Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution and Identification:

    • Elute the specifically bound proteins, either by competitive displacement with an excess of the free compound or by using a denaturing solution (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands unique to the compound column, perform in-gel trypsin digestion, and identify the proteins using LC-MS/MS.

  • Data Analysis:

    • Compare protein hits from the compound column to the control column. True interactors should be significantly enriched on the compound column.

    • Rank hits based on peptide count, sequence coverage, and enrichment score.

G cluster_0 Preparation cluster_1 Capture & Elution cluster_2 Analysis A Synthesize Linker- Modified Compound B Immobilize on Affinity Beads A->B D Incubate Lysate with Beads B->D C Prepare Cell Lysate C->D E Wash to Remove Non-specific Binders D->E F Elute Bound Proteins E->F G SDS-PAGE Separation F->G H In-Gel Digestion G->H I LC-MS/MS Identification H->I J Identify Enriched Protein Hits I->J

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

In-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA is a powerful method to confirm direct target engagement within the complex environment of an intact cell.[10] The principle is that a protein becomes more thermally stable when bound to a ligand. By heating cells treated with the compound and measuring protein aggregation, we can identify the stabilized (i.e., engaged) target.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control (e.g., DMSO) for a defined period.

  • Thermal Challenge: Aliquot the cell suspensions and heat them across a temperature gradient (e.g., 40°C to 70°C).

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing non-aggregated proteins) from the aggregated protein pellet by centrifugation.

  • Protein Quantification: Analyze the soluble fractions by Western Blot or mass spectrometry (MS-CETSA) to quantify the amount of a specific putative target protein remaining at each temperature.

  • Melt Curve Generation: Plot the percentage of soluble protein as a function of temperature. A successful drug-target interaction will result in a rightward shift of the melting curve for the target protein in the drug-treated samples compared to the vehicle control.

Functional Validation: Biochemical and Cellular Assays

Causality: After identifying a direct binding partner, it is crucial to demonstrate that this interaction leads to a functional consequence.[12] This step validates that the target is not just a binder but is functionally modulated by the compound.

Protocol Example (If Target is a Kinase):

  • Biochemical Assay (Enzyme Kinetics):

    • Use a purified, recombinant version of the identified kinase.

    • Perform an in vitro kinase activity assay (e.g., using a phosphospecific antibody or a luminescence-based ATP consumption assay like Kinase-Glo®).

    • Titrate increasing concentrations of this compound into the reaction.

    • Measure the rate of substrate phosphorylation to determine the IC₅₀ value of the compound, confirming its inhibitory potency.

  • Cellular Assay (Phosphorylation Status):

    • Treat cells expressing the target kinase with the compound.

    • Lyse the cells and perform a Western Blot using an antibody specific for the phosphorylated form of the kinase's downstream substrate.

    • A dose-dependent decrease in substrate phosphorylation would confirm that the compound inhibits the kinase's activity in a cellular context.

Conclusion and Future Directions

This guide presents a rigorous, phase-gated strategy for the deconvolution of therapeutic targets for this compound. By integrating predictive in silico methods with robust experimental techniques, researchers can efficiently move from a novel compound to a validated drug-target pair. Successful identification and validation, as outlined here, are the foundational steps required before advancing a compound into more complex disease models and, ultimately, toward clinical development.[13][14] The key is a multi-faceted approach where computational predictions are rigorously tested by direct biochemical and cellular evidence.

References

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • Sahoo, S., et al. (2022). Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central. Retrieved from [Link]

  • PharmaFeatures. (2024). The Computational Revolution in Small Molecule Drug Discovery. Retrieved from [Link]

  • UCL. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Computational Approach for Drug Target Identification. Retrieved from [Link]

  • Taylor & Francis Online. (2017). Computational approaches for drug target identification in pathogenic diseases. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Validation guidelines for drug-target prediction methods. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Drug Target Identification and Validation. Retrieved from [Link]

  • Reaction Biology. (2014). Molecular Target Validation in preclinical drug discovery. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Retrieved from [Link]

  • Cascioferro, S., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PMC - PubMed Central. Retrieved from [Link]

  • Kumar, A., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC - NIH. Retrieved from [Link]

  • SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved from [Link]

  • ChemSynthesis. (2025). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Reported pyrrole-2-carboxamide-based bioactive compounds. Retrieved from [Link]

  • Growing Science. (n.d.). Design and synthesis of potential pyrrole-coupled carboxamide derivatives as an anti-superbug MRSA agent. Retrieved from [Link]

  • Li, S., et al. (2024). Synthesis and biological activity evaluation of a novel pleuromutilin derivative.... PMC - PubMed Central. Retrieved from [Link]

  • NIH - PubChem. (n.d.). 1H-pyrrole-2-carboxamide. Retrieved from [Link]

  • Tomašič, T., et al. (2017). Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors. PubMed. Retrieved from [Link]

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Retrieved from [Link]

Sources

The Emerging Potential of 1-formamido-1H-pyrrole-2-carboxamide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole-2-carboxamide scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities. This technical guide focuses on a specific, lesser-explored derivative, 1-formamido-1H-pyrrole-2-carboxamide , a molecule poised for significant interest. While direct studies on this compound are nascent, its structural features—a combination of a bio-isosterically relevant formamido group at the N-1 position and the versatile carboxamide at C-2—suggest a rich potential for drug discovery. This document provides a comprehensive overview of a proposed synthetic route, explores potential medicinal chemistry applications based on robust data from analogous structures, and offers detailed experimental protocols to empower researchers in this promising area.

Introduction: The Rationale for a Novel Scaffold

The pyrrole ring is a privileged structure in drug design, present in blockbuster drugs such as atorvastatin and sunitinib. The 2-carboxamide substituent is a common feature in many biologically active pyrrole derivatives, known to participate in crucial hydrogen bonding interactions with biological targets.[1] The introduction of a 1-formamido group is a strategic modification. The formamido moiety can act as a bioisostere for other functional groups, influence the electronic properties of the pyrrole ring, and introduce an additional hydrogen bond donor, potentially enhancing binding affinity and selectivity for target proteins.[2]

This guide will delve into the synthesis and potential applications of this compound, providing a foundational resource for its exploration as a novel scaffold in medicinal chemistry.

Synthesis of this compound: A Proposed Route

As of the writing of this guide, a direct, published synthesis of this compound is not available. However, based on established synthetic methodologies for related compounds, a highly plausible and efficient synthetic pathway can be proposed. The key steps involve the synthesis of a 1-amino-1H-pyrrole-2-carboxamide precursor, followed by a selective N-formylation.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from the commercially available 1-amino-1H-pyrrole.

Synthetic_Pathway A 1-Amino-1H-pyrrole B 1-Amino-1H-pyrrole-2-carboxaldehyde A->B Vilsmeier-Haack Formylation (POCl3, DMF) C 1-Amino-1H-pyrrole-2-carboxylic acid B->C Oxidation (e.g., Pinnick Oxidation) D 1-Amino-1H-pyrrole-2-carboxamide C->D Amidation (e.g., EDC, HOBt, NH4OH) E This compound D->E N-Formylation (Acetic Formic Anhydride) MmpL3_Inhibition cluster_0 Mycobacterium tuberculosis Mycolic_Acid_Synthesis Mycolic Acid Synthesis MmpL3 MmpL3 Transporter Mycolic_Acid_Synthesis->MmpL3 Transport Cell_Wall Cell Wall Formation MmpL3->Cell_Wall Pyrrole_Carboxamide This compound (Hypothesized) Pyrrole_Carboxamide->MmpL3 Inhibition

Sources

A Technical Guide to 1-formamido-1H-pyrrole-2-carboxamide: A Novel Putative IDO1 Inhibitor for Immuno-Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the novel small molecule, 1-formamido-1H-pyrrole-2-carboxamide, as a promising enzyme inhibitor for therapeutic applications, particularly in immuno-oncology. While direct literature on this specific molecule is nascent, this document synthesizes data from analogous structures to posit Indoleamine 2,3-dioxygenase 1 (IDO1) as its primary molecular target. We will explore a plausible mechanism of action, propose a robust synthetic route, and provide detailed, field-proven protocols for its experimental validation, from initial enzyme inhibition assays to cellular activity characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this emerging class of pyrrole-carboxamide derivatives.

Introduction: The Therapeutic Promise of Pyrrole Scaffolds and the IDO1 Target

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with diverse biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.[1][2][3] The versatility of the pyrrole-carboxamide framework, in particular, allows for fine-tuning of molecular interactions with various enzyme targets.[4][5][6]

Our focus is on the potential of this compound as a modulator of the tumor microenvironment. A critical enzyme in this context is Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[7] In many cancers, IDO1 is overexpressed, leading to tryptophan depletion and the accumulation of kynurenine metabolites.[7][8] This metabolic shift suppresses the activity of effector T-cells and promotes the function of regulatory T-cells, thereby fostering an immunosuppressive environment that allows tumor cells to evade immune surveillance.[7][9] Consequently, the inhibition of IDO1 has emerged as a key therapeutic strategy in immuno-oncology.[10]

The structure of this compound, with its nitrogen-rich heterocyclic core and formamide group, suggests a strong potential for interaction with the heme iron at the active site of IDO1, a common feature of many known IDO1 inhibitors.[10]

Proposed Mechanism of Action: Heme Coordination and Competitive Inhibition

We hypothesize that this compound acts as a competitive inhibitor of IDO1. The proposed mechanism centers on the coordination of the formamido group with the ferrous heme iron in the enzyme's active site. This interaction would prevent the binding of the natural substrate, L-tryptophan, thereby blocking its catalytic conversion to N-formylkynurenine.[7]

The pyrrole-carboxamide backbone is expected to form additional stabilizing interactions, such as hydrogen bonds and π-π stacking, with key amino acid residues within the active site, further enhancing its binding affinity and inhibitory potency.

IDO1 Inhibition Mechanism cluster_0 IDO1 Active Site IDO1 IDO1 Enzyme (Heme Iron Fe2+) Tryptophan L-Tryptophan (Substrate) IDO1->Tryptophan Binding Blocked Kynurenine N-formylkynurenine (Product) IDO1->Kynurenine Catalyzes Conversion Tryptophan->IDO1 Binds to Active Site Inhibitor This compound (Putative Inhibitor) Inhibitor->IDO1 Competitively Binds to Active Site via Formamido Group

Caption: Proposed competitive inhibition of IDO1.

Synthesis and Characterization

A plausible synthetic route for this compound can be adapted from established methods for similar pyrrole derivatives.[11][12] The proposed multi-step synthesis would begin with commercially available 1H-pyrrole-2-carboxylic acid.

Proposed Synthetic Pathway:

  • Amidation: The carboxylic acid is first converted to the primary carboxamide using a standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and ammonia or an ammonia equivalent.

  • N-Amination: The pyrrole nitrogen is then aminated to introduce the N-amino group. This can be achieved using a reagent such as hydroxylamine-O-sulfonic acid.

  • Formylation: The final step is the formylation of the newly introduced amino group to yield the target compound, this compound. This can be accomplished using a formylating agent like formic acid or ethyl formate.

Each intermediate and the final product must be rigorously purified by column chromatography and characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.

Experimental Validation: A Step-by-Step Guide

To validate the hypothesis that this compound is a potent and selective IDO1 inhibitor, a systematic series of in vitro and cellular assays must be performed.

Workflow for Inhibitor Characterization

Inhibitor Validation Workflow A Step 1: In Vitro Enzyme Inhibition Assay B Step 2: Enzyme Kinetics Study A->B Determine IC50 C Step 3: Cellular Activity Assay B->C Determine Mode of Inhibition (Ki) D Step 4: Selectivity Profiling C->D Confirm Cellular Potency E E

Caption: Step-wise workflow for inhibitor validation.

Protocol: In Vitro IDO1 Enzyme Inhibition Assay (IC50 Determination)

This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human IDO1.

Materials:

  • Recombinant Human IDO1 Enzyme

  • L-Tryptophan (substrate)

  • Methylene Blue (cofactor)

  • Ascorbic Acid (reducing agent)

  • Catalase

  • Assay Buffer (e.g., potassium phosphate buffer, pH 6.5)

  • Test Compound (this compound)

  • Positive Control (e.g., Epacadostat)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents in the appropriate solvents and dilute to working concentrations in assay buffer.

  • Compound Plating: Serially dilute the test compound and positive control in DMSO and then in assay buffer. Add 2 µL of the diluted compounds to the wells of the 96-well plate. For control wells, add 2 µL of DMSO.

  • Enzyme Addition: Add 50 µL of the IDO1 enzyme solution to all wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Prepare a substrate mix containing L-tryptophan, methylene blue, ascorbic acid, and catalase. Add 50 µL of this mix to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination and Detection: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid). This converts the N-formylkynurenine product into kynurenine. After a further incubation, the fluorescence of kynurenine can be measured (Excitation: ~365 nm, Emission: ~480 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Enzyme Kinetics and Mode of Inhibition Study

This experiment determines whether the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate, L-tryptophan.[13][14]

Procedure:

  • Follow the general procedure for the in vitro inhibition assay described above.

  • Instead of a single substrate concentration, perform the assay at multiple fixed concentrations of the inhibitor while varying the concentration of the L-tryptophan substrate.

  • Measure the initial reaction velocities at each substrate and inhibitor concentration.

  • Analyze the data using a Lineweaver-Burk or Michaelis-Menten plot. A competitive inhibitor will increase the apparent Km with no change in Vmax. A non-competitive inhibitor will decrease Vmax with no change in Km.[15]

Protocol: Cellular IDO1 Activity Assay

This assay measures the ability of the compound to inhibit IDO1 activity in a cellular context, typically using a human cancer cell line that expresses IDO1 upon stimulation (e.g., HeLa or SK-OV-3 cells).[8][10]

Procedure:

  • Cell Culture and Stimulation: Plate the cells in a 96-well plate and allow them to adhere. Stimulate IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.

  • Compound Treatment: Remove the IFN-γ containing medium and add fresh medium containing serial dilutions of the test compound. Incubate for the desired treatment period (e.g., 24 hours).

  • Kynurenine Measurement: Collect the cell culture supernatant. The concentration of kynurenine in the supernatant, a direct measure of IDO1 activity, can be quantified using LC-MS/MS or a colorimetric method involving Ehrlich's reagent.

  • Data Analysis: Determine the cellular IC50 value by plotting the percent inhibition of kynurenine production against the compound concentration.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: In Vitro and Cellular Potency of this compound

CompoundIDO1 Enzymatic IC50 (nM)Cellular IC50 (nM)Mode of Inhibition
This compound[Experimental Value][Experimental Value]Competitive
Epacadostat (Positive Control)[Literature Value][Literature Value]Competitive

Future Directions and Therapeutic Potential

The successful validation of this compound as a potent and selective IDO1 inhibitor would position it as a strong candidate for further preclinical development. Future studies should focus on:

  • Selectivity Profiling: Testing the compound against other heme-containing enzymes (e.g., TDO, COX) to ensure selectivity.

  • ADME/Tox Studies: Evaluating its absorption, distribution, metabolism, excretion, and toxicity profiles.

  • In Vivo Efficacy: Assessing its anti-tumor efficacy in syngeneic mouse models, both as a monotherapy and in combination with checkpoint inhibitors like anti-PD-1 or anti-CTLA-4 antibodies.

The development of novel IDO1 inhibitors like this compound holds significant promise for overcoming immune resistance in cancer and could lead to more effective combination immunotherapies.

References

  • Vertex AI Search. (n.d.). Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis.
  • PubMed Central. (n.d.). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach.
  • SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents.
  • MDPI. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
  • PMC - NIH. (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update.
  • Vertex AI Search. (n.d.). Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy.
  • ResearchGate. (n.d.). (PDF) Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor.
  • Vertex AI Search. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy.
  • MedChemComm (RSC Publishing). (n.d.). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.
  • SciSpace. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.
  • PubMed. (n.d.). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance.
  • VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives.
  • Frontiers. (n.d.). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources.
  • PubMed. (2020). Design, synthesis, and biological evaluation of a novel indoleamine 2,3-dioxigenase 1 (IDO1) and thioredoxin reductase (TrxR) dual inhibitor.
  • ResearchGate. (n.d.). ChemInform Abstract: One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence.
  • PMC - PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • Chemistry LibreTexts. (2014). 31.7: Drugs as Enzyme Inhibitors.
  • NCBI Bookshelf - NIH. (2012). Mechanism of Action Assays for Enzymes.
  • TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition.

Sources

A Technical Guide to 1-formamido-1H-pyrrole-2-carboxamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrole-2-carboxamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] This guide introduces a novel derivative, 1-formamido-1H-pyrrole-2-carboxamide, a molecule designed to merge the established pharmacophoric features of the pyrrole-2-carboxamide core with the modulatory effects of an N-formamido group. Due to the nascent status of this specific compound, this document provides a comprehensive, technically-grounded framework for its discovery and isolation. We present a robust and logical synthetic pathway, a predictive analysis of its spectroscopic characteristics, and a hypothesis-driven exploration of its potential therapeutic applications, drawing upon authoritative data from closely related analogues. This whitepaper is intended to serve as a foundational resource for researchers in drug discovery and chemical biology, enabling the synthesis and investigation of this promising new chemical entity.

Introduction: The Significance of the Pyrrole-2-Carboxamide Scaffold

Pyrrole-containing structures are ubiquitous in chemical biology, featuring prominently in essential molecules like heme, chlorophyll, and vitamin B12. The pyrrole-2-carboxamide substructure, in particular, has been identified as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1][2] Derivatives of this core have demonstrated potent activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme-inhibitory effects.[3][4][5]

Notable examples include halogenated pyrrole-2-carboxamides found in marine natural products that are crucial for binding to the active sites of bacterial topoisomerases.[2] Synthetic derivatives have been developed as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), presenting a promising avenue for novel anti-tuberculosis therapies.[3] Furthermore, the scaffold has been successfully employed to create selective inhibitors of phosphodiesterase 4B (PDE4B), a key enzyme in inflammatory pathways.[4]

The subject of this guide, this compound, introduces a formamide group at the N-1 position of the pyrrole ring. N-acylation is a proven strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as solubility, membrane permeability, and metabolic stability, while also introducing new potential hydrogen bonding interactions with target proteins.[6][7] This guide outlines a strategic pathway for the synthesis and characterization of this novel compound and explores its therapeutic potential based on the well-documented bioactivities of its structural precedents.

Proposed Synthetic Pathway and Isolation

Direct N-formylation of 1H-pyrrole-2-carboxamide presents a significant chemical challenge. The electron-rich nature of the pyrrole ring makes the C-2, C-5, and other carbon positions susceptible to electrophilic attack under standard formylating conditions (e.g., Vilsmeier-Haack), which would compete with the desired N-formylation and lead to a complex mixture of products.[8][9]

Therefore, a more strategic and regioselective approach is proposed, commencing from a precursor that already contains a nitrogen substituent at the N-1 position: 1-amino-1H-pyrrole-2-carboxamide . This intermediate simplifies the final step to a standard and high-yielding amide bond formation, ensuring the formyl group is introduced exclusively at the desired nitrogen atom. This precursor is a known chemical entity, making this proposed route chemically feasible.[10][11][12]

Overall Synthetic Workflow

The proposed synthesis is a two-step process, beginning with the acquisition of the key intermediate followed by a direct formylation.

G cluster_0 Step 1: Precursor Acquisition cluster_1 Step 2: N-Formylation P 1-Amino-1H-pyrrole-2-carboxamide (CAS: 159326-69-9) T Target Molecule: This compound P->T R Formylating Agent (e.g., Acetic Formic Anhydride) S Aprotic Solvent (e.g., THF, DCM)

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocols

Step 1: Acquisition of 1-Amino-1H-pyrrole-2-carboxamide (Precursor)

This key intermediate (CAS No. 159326-69-9) is listed in chemical supplier databases.[11][12] For the purposes of this guide, it is treated as a starting material to be procured from a commercial source. Its synthesis, while beyond the scope of this protocol, would likely involve the N-amination of a suitable pyrrole precursor.

Step 2: Formylation of 1-Amino-1H-pyrrole-2-carboxamide (Target Synthesis)

This procedure details the formation of an amide bond between the N-1 amino group of the precursor and a formyl group. Using a mixed anhydride of formic acid is a mild and effective method that avoids the harsh conditions of other formylating agents.

  • Preparation of Acetic Formic Anhydride: In a flask cooled to 0 °C under an inert atmosphere (N₂ or Ar), add acetic anhydride (1.1 equivalents). Slowly add formic acid (1.0 equivalent) dropwise with stirring. Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The resulting solution of acetic formic anhydride is used directly in the next step.

  • Reaction Setup: In a separate flask, dissolve 1-amino-1H-pyrrole-2-carboxamide (1.0 equivalent) in a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Formylation: Cool the solution of the precursor to 0 °C. Slowly add the freshly prepared acetic formic anhydride solution (1.2 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

  • Work-up and Isolation: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to yield the pure this compound.

Physicochemical and Spectroscopic Characterization (Predicted)

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. Based on the proposed structure and data from analogous compounds, the following spectroscopic signatures are predicted.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₆H₇N₃O₂
Molecular Weight 153.14 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
Predicted LogP ~ 0.5 - 1.0
Predicted Spectroscopic Data
Technique Predicted Observations Rationale/Reference Analogs
¹H NMR (400 MHz, DMSO-d₆)δ 11.5-12.0 (br s, 1H, N-H formamido), 9.5-10.0 (s, 1H, CHO), 7.5-8.0 (br s, 2H, CONH₂), 7.0-7.2 (m, 1H, Pyrrole H5), 6.8-7.0 (m, 1H, Pyrrole H3), 6.1-6.3 (m, 1H, Pyrrole H4).Pyrrole ring protons typically appear between 6-7 ppm. The formyl proton (CHO) is expected to be highly deshielded. Amide protons will be broad and may exchange with D₂O.[3][10][13]
¹³C NMR (100 MHz, DMSO-d₆)δ 165-170 (C=O, formamido), 160-165 (C=O, carboxamide), 125-130 (Pyrrole C2), 120-125 (Pyrrole C5), 110-115 (Pyrrole C3), 105-110 (Pyrrole C4).Carbonyl carbons are characteristic downfield signals. Pyrrole ring carbons resonate in the aromatic region.
Mass Spec. (ESI+)m/z 154.06 [M+H]⁺, 176.04 [M+Na]⁺The molecular ion peak corresponding to the protonated molecule is the primary expected ion. Sodium adducts are also common.[14]
FT-IR (KBr, cm⁻¹)3400-3200 (N-H stretch), 1700-1680 (C=O stretch, formyl), 1670-1650 (C=O stretch, amide I), 1620-1580 (N-H bend, amide II).Characteristic vibrational frequencies for primary amide and formamide functional groups will be present.

Potential Biological Activity and Therapeutic Applications

The therapeutic potential of this compound is inferred from the established bioactivities of its core scaffold and the influence of N-acylation.

Antimicrobial and Anti-Tuberculosis Potential

The pyrrole-2-carboxamide core is a validated pharmacophore for targeting Mycobacterium tuberculosis. Specifically, derivatives have been shown to inhibit MmpL3, a crucial transporter protein involved in building the mycobacterial cell wall.[3] The introduction of the N-formamido group could modulate binding within the MmpL3 active site, potentially altering potency or the resistance profile. The hydrogen bonding capacity of the formamido group (both donor and acceptor) could lead to new interactions with the target enzyme.

Anti-Inflammatory Activity via PDE4B Inhibition

Selective inhibition of phosphodiesterase 4B (PDE4B) is a validated strategy for treating central nervous system and inflammatory disorders.[4] The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold, a close analogue of our target molecule, has yielded potent PDE4B inhibitors. It is plausible that this compound could interact with the active site of PDE4, where the formamido group could engage with key residues.

ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4B PDE4B cAMP->PDE4B PKA PKA cAMP->PKA AMP AMP PDE4B->AMP Inflammation Pro-inflammatory Cytokine Release (e.g., TNF-α) PKA->Inflammation Inhibition Inhibitor 1-formamido-1H-pyrrole- 2-carboxamide Inhibitor->PDE4B Inhibition

Caption: Hypothesized mechanism of action via PDE4B inhibition.

Future Research Directions

Validation of these hypotheses requires a structured experimental approach:

  • In Vitro Screening: The synthesized compound should be screened against a panel of microbial strains, including M. tuberculosis H37Rv, to determine its Minimum Inhibitory Concentration (MIC).

  • Enzyme Inhibition Assays: Direct enzymatic assays against purified MmpL3 and PDE4B would confirm target engagement and determine the IC₅₀ values.

  • Cytotoxicity and ADME Profiling: Evaluation against mammalian cell lines (e.g., HepG2, HEK293) is crucial to assess preliminary safety. In vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays, such as microsomal stability and plasma protein binding, will provide insights into its drug-like properties.

Conclusion

While this compound remains a novel chemical entity, its structural design is rooted in established principles of medicinal chemistry. This guide provides the first comprehensive roadmap for its synthesis, purification, and characterization. By proposing a chemically sound and regioselective synthetic route, we lay the groundwork for its physical realization. Furthermore, the predictive analysis of its spectroscopic properties provides a clear benchmark for its successful identification. The hypothesis-driven exploration of its potential as an antimicrobial or anti-inflammatory agent, based on robust data from analogous scaffolds, establishes a compelling rationale for its future investigation. This document serves as a catalyst for the drug discovery community to explore the therapeutic potential of this promising molecule.

References

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available at: [Link].

  • One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. ACS Publications. Available at: [Link].

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link].

  • Regioselective Formylation of Pyrroles: Precision Synthesis with N-(Chloromethylene)-N-methylmethanaminium Chloride. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].

  • N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. ChemRxiv. Available at: [Link].

  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC - NIH. Available at: [Link].

  • 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Royal Society of Chemistry. Available at: [Link].

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Royal Society of Chemistry. Available at: [Link].

  • The Formylation of N,N-Dimethylcorroles. ACS Publications. Available at: [Link].

  • The Formylation of N,N-Dimethylcorroles. ACS Publications. Available at: [Link].

  • 1H-Pyrrole-2-carboxylic acid. NIST WebBook. Available at: [Link].

  • Pyrrole-2-carboxaldehyde. Organic Syntheses. Available at: [Link].

  • Pyrrole-2-Carboxylic Acid. PubChem. Available at: [Link].

  • 1-Amino-1H-pyrrole-2-carboxamide Properties, Uses, Safety, Synthesis & Supplier China. LookChem. Available at: [Link].

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available at: [Link].

  • Synthesis and biological activity of N-acyl O-indolylalkyl ethanolamines. PubMed. Available at: [Link].

  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. MDPI. Available at: [Link].

  • 1 H NMR analysis of pyrrole H/D exchange. 1 H NMR spectra of pyrrole in D 2 O when incubated with (reaction) and without (ctrl) PA0254 UbiX. ResearchGate. Available at: [Link].

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. PubMed Central. Available at: [Link].

  • 1H-pyrrole-2-carboxamide. PubChem. Available at: [Link].

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. Available at: [Link].

  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Boffin Access. Available at: [Link].

  • Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. NIH. Available at: [Link].

  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: [Link].

  • Reduction of 2-carboxylate pyrroles to 2-formyl pyrroles using RANEY® nickel. ResearchGate. Available at: [Link].

  • 2-Formyl-1H-pyrrole. Chemsrc. Available at: [Link].

  • Pyrrole-2-carboxaldehyde. PubChem. Available at: [Link].

  • Synthesis and Biological Activity of N-Acylhydrazones. ResearchGate. Available at: [Link].

  • 1H-Pyrrole-2-carboxaldehyde. NIST WebBook. Available at: [Link].

Sources

Methodological & Application

Synthesis of 1-formamido-1H-pyrrole-2-carboxamide: A Detailed Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-formamido-1H-pyrrole-2-carboxamide is a molecule of significant interest within contemporary drug discovery and development programs. Its unique structural motif, featuring a pyrrole core with carboxamide and formamido functionalities at the 2- and 1-positions respectively, presents a versatile scaffold for the design of novel therapeutic agents. The pyrrole-2-carboxamide moiety is a recognized pharmacophore found in a range of biologically active compounds, including antibacterial and anticancer agents[1][2]. The addition of a 1-formamido group can modulate the electronic properties and hydrogen bonding capabilities of the molecule, potentially enhancing its binding affinity and selectivity for various biological targets.

This comprehensive application note provides a detailed, three-step synthetic protocol for the preparation of this compound, commencing from the readily available starting material, pyrrole-2-carboxylic acid. The described methodology is designed to be robust and scalable, providing researchers in medicinal chemistry and drug development with a practical guide for accessing this valuable compound. Each step is accompanied by a thorough explanation of the underlying chemical principles and procedural rationale, ensuring both clarity and reproducibility.

Synthetic Strategy Overview

The synthesis of this compound is accomplished via a three-step sequence, as illustrated below. The initial step involves the conversion of pyrrole-2-carboxylic acid to its corresponding acyl chloride. This is followed by amidation to furnish pyrrole-2-carboxamide. The subsequent key step is the N-amination of the pyrrole nitrogen, yielding 1-amino-1H-pyrrole-2-carboxamide. The final step is the formylation of the newly introduced amino group to afford the target compound.

Synthesis_Overview A Pyrrole-2-carboxylic Acid B Pyrrole-2-carbonyl Chloride A->B Oxalyl Chloride, cat. DMF C Pyrrole-2-carboxamide B->C NH4OH D 1-amino-1H-pyrrole-2-carboxamide C->D NH2Cl E This compound D->E HCOOH, Ac2O

Caption: Overall synthetic route for this compound.

Part 1: Synthesis of Pyrrole-2-carboxamide (3)

The initial stage of the synthesis focuses on the preparation of the core pyrrole-2-carboxamide scaffold. This is achieved through a two-step process starting from pyrrole-2-carboxylic acid.

Step 1.1: Synthesis of Pyrrole-2-carbonyl chloride (2)

Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial activation step. Oxalyl chloride is an excellent choice for this transformation as the by-products, carbon monoxide, carbon dioxide, and hydrogen chloride, are gaseous and easily removed from the reaction mixture, simplifying purification[3]. A catalytic amount of N,N-dimethylformamide (DMF) is employed to facilitate the reaction through the formation of the Vilsmeier reagent in situ.

Protocol:

  • To a stirred solution of pyrrole-2-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/g of acid) under an inert atmosphere (N2 or Ar), add a catalytic amount of DMF (1-2 drops).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (1.2 eq.) dropwise to the cooled solution. Vigorous gas evolution will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by carefully quenching a small aliquot with methanol and analyzing the resulting methyl ester by gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude pyrrole-2-carbonyl chloride as a solid. This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification.

Step 1.2: Synthesis of Pyrrole-2-carboxamide (3)

Rationale: The highly electrophilic acyl chloride readily undergoes nucleophilic acyl substitution with ammonia to form the stable amide. An aqueous solution of ammonium hydroxide provides both the ammonia nucleophile and a basic medium to neutralize the HCl generated during the reaction.

Protocol:

  • Dissolve the crude pyrrole-2-carbonyl chloride (1.0 eq.) in anhydrous tetrahydrofuran (THF, 10 mL/g).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated ammonium hydroxide solution (28-30%, 5.0 eq.) dropwise to the stirred solution. A precipitate will form.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • Monitor the reaction by TLC until the starting acyl chloride is no longer detectable.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pyrrole-2-carboxamide as a crystalline solid.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical Appearance
Pyrrole-2-carboxamideC5H6N2O110.1185-95White to off-white solid

Part 2: Synthesis of 1-amino-1H-pyrrole-2-carboxamide (4)

This step involves the direct amination of the pyrrole nitrogen.

Rationale: The N-amination of pyrroles can be effectively achieved using monochloramine (NH2Cl) as the electrophilic aminating agent[4][5][6]. The reaction proceeds by the nucleophilic attack of the deprotonated pyrrole nitrogen onto the electrophilic chlorine of monochloramine, followed by the departure of chloride. The use of a strong base, such as sodium hydride, is necessary to deprotonate the pyrrole N-H.

Protocol:

  • Preparation of Monochloramine Solution (handle with caution in a well-ventilated fume hood): A stock solution of monochloramine in an ethereal solvent should be prepared according to established literature procedures, typically from the reaction of aqueous ammonia and sodium hypochlorite. The concentration of the NH2Cl solution should be determined prior to use.

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF (15 mL/g of pyrrole-2-carboxamide) under an inert atmosphere, add a solution of pyrrole-2-carboxamide (1.0 eq.) in anhydrous THF portionwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add the pre-prepared solution of monochloramine (1.5 eq.) in diethyl ether dropwise to the reaction mixture, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour.

  • Slowly warm the reaction to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-amino-1H-pyrrole-2-carboxamide.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical Appearance
1-amino-1H-pyrrole-2-carboxamideC5H7N3O125.1345-60Pale yellow solid

Part 3: Synthesis of this compound (5)

The final step is the formylation of the 1-amino group.

Rationale: The formylation of primary amines and hydrazides can be efficiently achieved using a mixed anhydride of formic acid and acetic acid, generated in situ from the reaction of formic acid and acetic anhydride[7][8]. This reagent is a potent formylating agent that reacts under mild conditions.

Formylation_Mechanism cluster_0 Reagent Preparation cluster_1 Formylation Reaction HCOOH Formic Acid MixedAnhydride Acetic Formic Anhydride HCOOH->MixedAnhydride + Ac2O Ac2O Acetic Anhydride Ac2O->MixedAnhydride AcOH Acetic Acid MixedAnhydride->AcOH Aminopyrrole 1-amino-1H-pyrrole-2-carboxamide Product This compound Aminopyrrole->Product + Acetic Formic Anhydride

Caption: Formylation using in situ generated acetic formic anhydride.

Protocol:

  • In a round-bottom flask, cool formic acid (3.0 eq.) to 0 °C.

  • Slowly add acetic anhydride (1.5 eq.) to the formic acid with stirring, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 15 minutes to allow for the formation of the mixed anhydride.

  • Add a solution of 1-amino-1H-pyrrole-2-carboxamide (1.0 eq.) in anhydrous THF to the freshly prepared formylating reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical Appearance
This compoundC6H7N3O2153.1470-85White solid

Characterization Data

The structural confirmation of the synthesized compounds should be performed using standard analytical techniques.

Pyrrole-2-carboxamide (3):

  • 1H NMR (DMSO-d6): δ 11.3 (br s, 1H, NH-pyrrole), 7.2 (br s, 1H, NH2), 6.8 (m, 1H, pyrrole-H), 6.7 (m, 1H, pyrrole-H), 6.0 (m, 1H, pyrrole-H).

  • 13C NMR (DMSO-d6): δ 162.5 (C=O), 125.0, 121.0, 110.0, 108.5.

  • IR (KBr, cm-1): 3400-3200 (N-H stretch), 1650 (C=O stretch).

  • MS (ESI+): m/z 111.1 [M+H]+.

1-amino-1H-pyrrole-2-carboxamide (4):

  • 1H NMR (CDCl3): δ 7.0 (br s, 2H, NH2-amide), 6.8 (t, 1H, pyrrole-H), 6.2 (dd, 1H, pyrrole-H), 6.1 (dd, 1H, pyrrole-H), 5.5 (br s, 2H, NH2-1-position).

  • 13C NMR (CDCl3): δ 163.0 (C=O), 124.0, 122.5, 111.0, 109.0.

  • IR (KBr, cm-1): 3450, 3300 (N-H stretch), 1660 (C=O stretch).

  • MS (ESI+): m/z 126.1 [M+H]+.

This compound (5):

  • 1H NMR (DMSO-d6): δ 10.5 (s, 1H, NH-formyl), 8.3 (s, 1H, CHO), 7.5 (br s, 1H, NH2), 7.3 (br s, 1H, NH2), 7.0 (t, 1H, pyrrole-H), 6.8 (dd, 1H, pyrrole-H), 6.2 (dd, 1H, pyrrole-H).

  • 13C NMR (DMSO-d6): δ 161.5 (C=O, formyl), 160.0 (C=O, amide), 126.0, 123.0, 115.0, 110.0.

  • IR (KBr, cm-1): 3400, 3300 (N-H stretch), 1680, 1660 (C=O stretch).

  • MS (ESI+): m/z 154.1 [M+H]+.

Conclusion

This application note provides a reliable and detailed synthetic route for the preparation of this compound. The three-step protocol, starting from pyrrole-2-carboxylic acid, employs well-established chemical transformations and offers good overall yields. The methodologies described herein are intended to be accessible to researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating further exploration of the therapeutic potential of this promising class of compounds.

References

  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC - NIH. (2021). Retrieved from [Link]

  • N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl) - PubMed. (2004). Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed Central. (n.d.). Retrieved from [Link]

  • BOC Protection and Deprotection - J&K Scientific LLC. (2025). Retrieved from [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives - VLife Sciences. (n.d.). Retrieved from [Link]

  • Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents - ResearchGate. (n.d.). Retrieved from [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - MDPI. (2023). Retrieved from [Link]

  • SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES - ResearchGate. (n.d.). Retrieved from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024). Retrieved from [Link]

  • How should I deprotect Boc-amino group without breaking ester bond? - ResearchGate. (2021). Retrieved from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH 2 Cl) - Scite. (n.d.). Retrieved from [Link]

  • Regiocontrolled Synthesis of Pyrrole-2-carboxaldehydes and 3-Pyrrolin-2-ones from Pyrrole Weinreb Amides | Scilit. (n.d.). Retrieved from [Link]

  • N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (N H2Cl) | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate - ResearchGate. (n.d.). Retrieved from [Link]

  • THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Formylation of Amines with Acetic Formic Anhydride : r/OrganicChemistry - Reddit. (2023). Retrieved from [Link]

Sources

"1-formamido-1H-pyrrole-2-carboxamide" in vivo experimental design

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preclinical In Vivo Evaluation of 1-formamido-1H-pyrrole-2-carboxamide, a Novel Investigational Compound

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive framework for the initial in vivo characterization of this compound, a novel chemical entity. Given the absence of extensive public data on this specific molecule, this guide leverages established biological activities of the broader pyrrole-2-carboxamide scaffold—notably in oncology and inflammation—to propose a logical, phased experimental strategy.[1][2] We present detailed protocols for foundational pharmacokinetic studies and initial efficacy assessments in widely accepted murine models of inflammation and cancer. The overarching goal is to furnish researchers, scientists, and drug development professionals with a robust, ethically grounded, and scientifically rigorous roadmap for evaluating the therapeutic potential of this and similar novel compounds.

Introduction: The Scientific Rationale

The pyrrole-2-carboxamide moiety is a recognized pharmacophore present in a variety of molecules with diverse and potent biological activities.[1] Extensive research has demonstrated the utility of this scaffold in developing inhibitors for targets implicated in cancer, infectious diseases, and inflammatory conditions.[2][3][4] Compounds incorporating this core structure have been shown to act as inhibitors of DNA gyrase, Janus kinase 2 (JAK2), and Mycobacterial Membrane Protein Large 3 (MmpL3), among others.[1][3]

This compound is an uncharacterized derivative of this important scaffold. Its structural novelty necessitates a foundational series of in vivo experiments to determine its basic pharmacokinetic profile and to explore its potential efficacy in relevant disease models. This guide outlines a strategic approach, beginning with essential pharmacokinetic characterization before proceeding to proof-of-concept efficacy studies in oncology and inflammation—two areas where the parent scaffold has shown significant promise.

All proposed studies are designed with the highest ethical standards in mind, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) and requiring Institutional Animal Care and Use Committee (IACUC) approval before initiation.[5][6]

Foundational Strategy: A Phased Approach to In Vivo Characterization

A successful in vivo program for a novel compound must be built methodically. Rushing into complex efficacy models without understanding a compound's behavior in a living system leads to wasted resources and inconclusive data.[7][8] We therefore propose a three-phase workflow.

G cluster_0 Phase 1: Pre-Dosing Characterization cluster_1 Phase 2: Initial Efficacy Screening cluster_2 Phase 3: Advanced Studies P1_PK Pharmacokinetic (PK) Profiling (Single Dose) P1_Tox Acute Tolerability (Dose Range Finding) P1_PK->P1_Tox Informs Dosing P2_Inflam Model 1: Acute Inflammation (Carrageenan-Induced Paw Edema) P1_Tox->P2_Inflam Determines Therapeutic Window P2_Onco Model 2: Oncology (Xenograft Tumor Model) P1_Tox->P2_Onco Determines Therapeutic Window P3_PD Pharmacodynamic (PD) Biomarker Analysis P2_Inflam->P3_PD Positive Efficacy Signal Triggers Deeper Dives P2_Onco->P3_PD Positive Efficacy Signal Triggers Deeper Dives P3_Mech Mechanism of Action (MOA) Studies P3_PD->P3_Mech

Caption: Phased workflow for in vivo evaluation of a novel compound.

This phased approach ensures that each step informs the next, maximizing the scientific value of the investigation while adhering to ethical principles of animal use.[7]

Phase 1: Pharmacokinetic and Tolerability Profiling

Understanding a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a prerequisite for designing meaningful efficacy studies.[9] A preliminary pharmacokinetic (PK) study provides critical data on bioavailability, clearance, and half-life, which are essential for designing an effective dosing regimen.[10][11]

Protocol 1: Single-Dose Pharmacokinetic Study in Mice

Objective: To determine the fundamental PK parameters of this compound following intravenous and oral administration.

Animal Model:

  • Species: C57BL/6 or BALB/c mice

  • Sex: Male or Female (use one sex consistently for initial studies)

  • Age: 8-10 weeks

  • Number: 3-4 animals per time point per route

Methodology:

  • Compound Formulation:

    • Intravenous (IV): Solubilize the compound in a vehicle suitable for injection (e.g., 10% DMSO, 40% PEG300, 50% Saline). Filter-sterilize before use.

    • Oral (PO): Solubilize or suspend in an appropriate oral gavage vehicle (e.g., 0.5% methylcellulose in water).

  • Dosing:

    • Group 1 (IV): Administer a single bolus dose (e.g., 1-2 mg/kg) via the lateral tail vein.[12] This route ensures 100% bioavailability and serves as a reference.[12]

    • Group 2 (PO): Administer a single dose (e.g., 10-20 mg/kg) via oral gavage.[13]

  • Sample Collection:

    • Collect blood samples (e.g., 50-100 µL) via submandibular or saphenous vein bleeding at predetermined time points.

    • Suggested Time Points:

      • IV: 0 (pre-dose), 2 min, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

      • PO: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound in plasma samples.

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters to Determine

Parameter Abbreviation Description Importance
Maximum Concentration Cmax The highest observed concentration in plasma. Relates to efficacy and potential toxicity.
Time to Cmax Tmax The time at which Cmax is reached. Indicates the rate of absorption.
Area Under the Curve AUC Total drug exposure over time. Primary measure of overall exposure.
Half-life t1/2 Time required for the plasma concentration to decrease by half. Dictates dosing frequency.
Clearance CL Volume of plasma cleared of the drug per unit time. Measures the body's efficiency in eliminating the drug.
Volume of Distribution Vd Theoretical volume that the drug distributes into. Indicates the extent of tissue distribution.

| Bioavailability | F% | The fraction of the oral dose that reaches systemic circulation. | (AUC_PO / AUC_IV) x 100. Critical for dose adjustments. |

Phase 2: Initial Efficacy Screening

Based on the promising activities of the pyrrole-2-carboxamide scaffold, initial efficacy testing can be rationally directed toward inflammation and oncology.[1][2] The selection of an appropriate animal model is a critical step in any drug development program.[14][15]

Proposed Model 1: Acute Anti-Inflammatory Activity

The carrageenan-induced paw edema model is a well-established, robust, and widely used assay for screening novel anti-inflammatory agents.[16] It primarily reflects the exudative phase of inflammation.

Protocol 2: Carrageenan-Induced Paw Edema in Rats or Mice

Objective: To evaluate the ability of this compound to inhibit acute inflammation.

Animal Model:

  • Species: Sprague-Dawley rats or Swiss Albino mice

  • Weight: 180-220 g (rats) or 20-25 g (mice)

  • Number: 6-8 animals per group

Methodology:

  • Group Allocation:

    • Group 1 (Vehicle Control): Receives vehicle only.

    • Group 2 (Positive Control): Receives a standard NSAID (e.g., Indomethacin, 10 mg/kg, PO).

    • Group 3-5 (Test Compound): Receive the test compound at three different dose levels (e.g., 10, 30, 100 mg/kg, PO), determined from Phase 1 studies.

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally 60 minutes before the carrageenan challenge.

    • Measure the initial volume of the right hind paw of each animal using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

    • Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint and Data Analysis:

    • Primary Endpoint: The increase in paw volume (edema) at each time point compared to the initial volume.

    • Calculation: Percentage inhibition of edema for each treated group is calculated relative to the vehicle control group.

    • % Inhibition = [(V_c - V_t) / V_c] * 100, where V_c is the average edema in the control group and V_t is the average edema in the treated group.

    • Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).

Proposed Model 2: Anti-Tumor Activity

The cell line-derived xenograft (CDX) model is a foundational tool in oncology research, allowing for the in vivo assessment of a compound's ability to inhibit tumor growth.[17][18] The choice of cell line should ideally be guided by prior in vitro screening data.

Protocol 3: Human Tumor Xenograft Model in Immunodeficient Mice

Objective: To assess the anti-tumor efficacy of this compound against a human cancer cell line grown as a subcutaneous tumor.

Animal Model:

  • Species: Athymic Nude or NOD/SCID mice (selection depends on cell line)

  • Sex: Female

  • Age: 6-8 weeks

  • Number: 8-10 animals per group

Methodology:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of a chosen human cancer cell line (e.g., HCT116 for colon cancer, A549 for lung cancer; 2-5 x 10^6 cells in Matrigel/PBS) into the right flank of each mouse.

    • Monitor animals for tumor growth.

  • Study Initiation and Grouping:

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into treatment groups.

    • Group 1 (Vehicle Control): Receives the dosing vehicle on the prescribed schedule.

    • Group 2 (Positive Control): Receives a standard-of-care agent for the chosen cancer type (e.g., 5-Fluorouracil for colon cancer).

    • Group 3-4 (Test Compound): Receive the test compound at two different dose levels and schedules (e.g., 50 mg/kg daily, 100 mg/kg every other day). The dosing regimen is informed by the PK data from Phase 1.

  • Treatment and Monitoring:

    • Administer treatments via the determined route (e.g., PO, IP) for a set period (e.g., 21-28 days).

    • Measure tumor volume with calipers 2-3 times per week. (Volume ≈ (Length x Width²)/2).

    • Record body weight 2-3 times per week as a measure of general toxicity.

  • Endpoint and Data Analysis:

    • Primary Endpoint: Tumor Growth Inhibition (TGI). This is calculated at the end of the study by comparing the change in tumor volume in treated groups to the vehicle control group.

    • Secondary Endpoints: Body weight changes, clinical observations, and potentially tumor weight at necropsy.

    • Statistical analysis using repeated measures ANOVA or a mixed-effects model can be employed to compare tumor growth curves.

Phase 3: Mechanism of Action and Biomarker Analysis

Should the initial efficacy studies yield positive results, subsequent experiments should focus on understanding how and where the compound is working. This involves pharmacodynamic (PD) studies to link drug exposure with a biological response.[10][19]

G cluster_pathway Hypothetical Anti-Inflammatory Signaling Pathway cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNFα) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB NF-κB (p65/p50) IKK->NFkB Frees IkB->NFkB Inhibits NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates Nucleus Nucleus Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6) NFkB_nuc->Genes Induces Transcription Compound 1-formamido-1H- pyrrole-2-carboxamide Compound->IKK Potential Target

Caption: Hypothetical targeting of the NF-κB pathway by the compound.

Protocol Outline: Pharmacodynamic (PD) Study

  • Model: Use the same in vivo model where efficacy was observed (e.g., xenograft or inflammation model).

  • Design: Treat animals with a single, efficacious dose of the compound.

  • Sample Collection: Collect tumor tissue or inflamed tissue at various time points post-dose (e.g., 2, 6, 12, 24 hours).

  • Analysis: Analyze tissue samples for changes in key biomarkers related to the hypothesized mechanism.

    • For Inflammation: Measure levels of phosphorylated IKK, IκBα degradation, or downstream gene products like COX-2 via Western Blot, qPCR, or ELISA.

    • For Oncology: If targeting a specific kinase, measure the phosphorylation status of the kinase or its substrate. Analyze markers of apoptosis (e.g., cleaved caspase-3) or proliferation (e.g., Ki-67).

  • Correlation: Correlate the time course of biomarker modulation with the plasma PK profile to establish an exposure-response relationship.

Conclusion and Future Directions

This application guide provides a structured, multi-phase approach for the initial in vivo investigation of this compound. By starting with fundamental PK and tolerability studies, researchers can design more robust and interpretable efficacy experiments. The proposed models for inflammation and oncology are industry-standard starting points based on the known pharmacology of the pyrrole-2-carboxamide scaffold. Positive data from these foundational studies would provide the necessary rationale for more advanced mechanistic studies, chronic toxicology assessments, and eventual progression toward clinical development. The key to success is a methodical, data-driven approach that prioritizes both scientific rigor and the ethical treatment of research animals.

References

  • Study of different routes of drugs administration in mice & rats - RJPT SimLab. (n.d.).
  • Study of Different Routes of Drug Administration On Mice or Rats. (n.d.). Scribd.
  • Han, Y., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Journal of Cancer.
  • Routes of drug administration Dr.NITIN. (n.d.). Slideshare.
  • Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • INSTITUTIONAL ANIMAL CARE & USE COMMITTEE (IACUC) - Ethical Principles. (n.d.).
  • Routes of Drug Administration in Rats and Mice | Demonstration Using Expharm Software. (2025). YouTube.
  • Folkerts, G., & Nijkamp, F. P. (1991). Animal models for testing anti-inflammatory drugs for treatment of bronchial hyperreactivity in asthma. PubMed.
  • Szlachcic, A., & Płoszaj, T. (2015). Animal models and therapeutic molecular targets of cancer: utility and limitations. PMC.
  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025). Boston University Office of Research.
  • Han, Y., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Journal of Cancer.
  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International Journal of Molecular Sciences.
  • In vivo animal models for cancer: What have we learned from chemical-induced and xenograft models. (n.d.). ResearchGate.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. OUCI.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central.
  • Experimental mouse models for translational human cancer research. (n.d.). Frontiers.
  • Sams-Dodd, F. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. PubMed.
  • Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. (2022). ichorbio.
  • Code of Ethics for the Care and Use of Animals. (n.d.). Office of the Vice President for Research.
  • Navigating the Ethics of In Vivo Research: Science vs. Welfare. (2022). ichorbio.
  • How to Get IACUC Approval: 4 Steps to Streamline Compliance for Ethical Research. (2025). ModernVivo.
  • Designing an In Vivo Preclinical Research Study. (n.d.). MDPI.
  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (n.d.). NIH.
  • In Vivo Assay Guidelines. (2012). NCBI Bookshelf.
  • 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. (2025). ModernVivo.
  • Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. (n.d.). Marietta College.
  • Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. (2025). ResearchGate.
  • In Vivo PK/PD Study Services. (n.d.). Reaction Biology.
  • In vivo pharmacokinetics and pharmacodynamics models. (n.d.). Labtoo.
  • Pharmacodynamics and Pharmacokinetics Test. (n.d.). CD Bioparticles.
  • Ohta, T., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules.
  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (n.d.). PubMed Central.
  • Reported pyrrole-2-carboxamide-based bioactive compounds and our designed molecules. (n.d.). ResearchGate.
  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (n.d.). MDPI.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central.
  • Tomašič, T., et al. (2017). Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors. PubMed.
  • 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. (2024). NIH.

Sources

Application Notes and Protocols for Characterizing "1-formamido-1H-pyrrole-2-carboxamide" in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Novel Pyrrole-2-Carboxamides

The pyrrole-2-carboxamide scaffold is a privileged pharmacophore, forming the core of molecules with a diverse array of biological activities, including anticancer, antibacterial, and enzyme-inhibitory effects.[1][2] "1-formamido-1H-pyrrole-2-carboxamide" represents a novel synthetic compound within this class. As with any new chemical entity, a thorough in vitro characterization is the foundational step in elucidating its therapeutic potential. This guide provides a comprehensive suite of cell-based assay protocols designed for researchers, scientists, and drug development professionals to systematically evaluate the cytotoxic and apoptotic effects of this compound.

Our approach is rooted in a logical progression of inquiry. We begin with robust, high-throughput methods to assess the compound's impact on cell viability and proliferation. Subsequently, we delve into more mechanistic assays to determine if the observed cytotoxicity is mediated by apoptosis, a form of programmed cell death crucial for tissue homeostasis and a desirable mechanism for anti-cancer agents. Each protocol is presented with an emphasis on the underlying scientific principles, ensuring that experimental choices are not merely procedural but are grounded in sound scientific reasoning.

Part 1: Primary Assessment of Anti-proliferative Activity

The initial step in characterizing a novel compound is to determine its effect on cell proliferation. For this, we employ two widely accepted and complementary colorimetric assays: the MTT and Sulforhodamine B (SRB) assays. These assays are scalable for high-throughput screening and provide a reliable measure of the compound's potency, typically expressed as an IC50 value (the concentration at which 50% of cell growth is inhibited).

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability by measuring mitochondrial metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4][5]

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of "this compound" in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., DMSO) and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[6]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formazan crystals to form.[6]

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[4]

  • Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[5]

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

The Sulforhodamine B (SRB) Assay: A Measure of Cellular Biomass

The SRB assay is a colorimetric method that relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[7][8] The amount of bound dye is directly proportional to the total cellular protein mass, providing a reliable measure of cell number.[8][9]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Cell Fixation: After the compound incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[7][10]

  • Washing: Discard the supernatant and wash the plates five times with tap water. Remove excess water by gently tapping the plate on a paper towel.[10]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.[7][10]

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.[7][9]

  • Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Reading: Shake the plate on an orbital shaker for 5 minutes. Measure the optical density (OD) at 565 nm with a microplate reader.[8]

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell growth inhibition and determine the IC50 value.

ParameterMTT AssaySRB Assay
Principle Measures metabolic activity (mitochondrial dehydrogenases)Measures total cellular protein content
Endpoint Colorimetric (purple formazan)Colorimetric (pink SRB dye)
Fixation NoneTrichloroacetic acid (TCA)
Advantages Reflects cell viability and metabolic healthLess prone to interference from compounds affecting metabolism
Reference [3][4][5][6][7][8][9][10]

Part 2: Mechanistic Investigation of Cell Death

Once the anti-proliferative activity of "this compound" is established, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a key mechanism for many anti-cancer drugs. We will explore two hallmark features of apoptosis: the externalization of phosphatidylserine and the activation of executioner caspases.

Annexin V/Propidium Iodide (PI) Staining: Detecting Apoptotic Cells

During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes.[11] Therefore, co-staining with Annexin V and PI allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).

cluster_workflow Annexin V/PI Staining Workflow A Seed and Treat Cells B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate (Room Temp, Dark) D->E F Analyze by Flow Cytometry E->F cluster_principle Principle of Annexin V/PI Staining node_healthy Healthy Cell Inner Membrane: PS Outer Membrane: No PS Annexin V- / PI- node_early_apoptosis Early Apoptotic Cell Outer Membrane: PS Intact Membrane Annexin V+ / PI- node_healthy->node_early_apoptosis Apoptotic Stimulus node_late_apoptosis Late Apoptotic/Necrotic Cell Outer Membrane: PS Permeable Membrane Annexin V+ / PI+ node_early_apoptosis->node_late_apoptosis Progression

Caption: Distinguishing cell populations with Annexin V/PI.

Caspase-Glo® 3/7 Assay: Measuring Executioner Caspase Activity

Caspases are a family of proteases that play a central role in the execution of apoptosis. [12]Caspase-3 and Caspase-7 are key executioner caspases that cleave a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis. The Caspase-Glo® 3/7 assay is a luminescent assay that measures the combined activity of these two caspases. [13]The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by Caspase-3 and -7. [13]This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity. [13]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence readings. Treat cells with "this compound" as described previously.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use. [14][15]3. Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. [15]4. Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds to 2 minutes. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (from cell-free wells) and express the results as a fold change in caspase activity compared to the vehicle-treated control.

Conclusion: A Pathway to Understanding

This comprehensive guide provides a robust framework for the initial in vitro characterization of "this compound." By systematically assessing its effects on cell proliferation and dissecting the underlying mechanism of cell death, researchers can gain critical insights into the compound's potential as a therapeutic agent. The integration of multiple, complementary assays provides a self-validating system, enhancing the trustworthiness of the generated data. Adherence to these detailed protocols, coupled with a thorough understanding of the scientific principles, will empower researchers to confidently advance promising compounds through the drug discovery pipeline.

References

Sources

Application Note: A Validated Reverse-Phase HPLC Method for the Quantification and Purity Assessment of 1-formamido-1H-pyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and impurity profiling of 1-formamido-1H-pyrrole-2-carboxamide. The compound, a polar aromatic molecule featuring a pyrrole core with formamido and carboxamide functional groups, presents unique analytical challenges. The developed method utilizes a reverse-phase C18 stationary phase with a gradient elution of a phosphate-buffered mobile phase and acetonitrile. Detection is performed via UV spectrophotometry. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, precision, accuracy, and specificity, making it suitable for quality control and research applications in pharmaceutical development.[1][2][3]

Introduction and Scientific Rationale

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structure, featuring a central pyrrole ring, is a common scaffold in biologically active molecules.[4][5] The presence of polar formamido and carboxamide groups necessitates a carefully optimized chromatographic method to achieve adequate retention and sharp, symmetrical peaks. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique in the pharmaceutical industry due to its versatility, robustness, and high resolving power.[6]

The primary challenge in analyzing polar molecules like this compound via RP-HPLC is achieving sufficient retention on non-polar stationary phases (e.g., C18) using highly aqueous mobile phases.[7] This method addresses this by optimizing mobile phase pH and organic modifier concentration to control the ionization state of the analyte and ensure reproducible interaction with the stationary phase. The method is grounded in the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography, ensuring its procedural and systematic integrity.[8][9][10]

Principle of Separation

The separation is based on the partitioning of the analyte between a non-polar, alkyl-bonded silica stationary phase (C18) and a polar, aqueous-organic mobile phase. The this compound molecule possesses both hydrophobic (pyrrole ring) and hydrophilic (formamido, carboxamide) regions. The hydrophobic portion of the analyte interacts with the C18 chains of the stationary phase, while the polar functional groups prefer the mobile phase. By gradually increasing the concentration of the organic solvent (acetonitrile) in the mobile phase (gradient elution), the polarity of the mobile phase is decreased, causing the analyte to elute from the column. A buffered aqueous phase is used to maintain a constant pH, which is critical for suppressing the ionization of any acidic or basic functional groups on the analyte, thereby preventing peak tailing and ensuring consistent retention times.[11]

Detailed Experimental Protocol

Materials and Reagents
  • Analyte: this compound reference standard (>99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Water: Deionized water, 18.2 MΩ·cm resistivity or higher.

  • Buffer Salts: Monobasic Potassium Phosphate (KH₂PO₄) and Sodium Hydroxide (NaOH), analytical grade.

  • Diluent: A mixture of Water:Acetonitrile (80:20, v/v) was used for standard and sample preparation.

Instrumentation

An HPLC system equipped with the following components is required:

  • Quaternary or Binary Gradient Pump

  • Degasser

  • Autosampler with temperature control

  • Thermostatted Column Compartment

  • Diode Array Detector (DAD) or UV-Vis Detector

  • Chromatography Data System (CDS) for data acquisition and processing

Chromatographic Conditions

All chromatographic parameters are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Buffer (KH₂PO₄), pH adjusted to 4.5 with NaOH
Mobile Phase B Acetonitrile (ACN)
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm (based on UV scan)
Injection Volume 10 µL
Run Time 25 minutes

Rationale for Parameter Selection:

  • Column: A C18 column is a standard choice for RP-HPLC, providing a good balance of hydrophobic retention for the pyrrole ring.[11] A 3.5 µm particle size offers a good compromise between efficiency and backpressure.

  • Mobile Phase: A phosphate buffer at pH 4.5 ensures that the amide and pyrrole functionalities are in a consistent, non-ionized state, promoting sharp peak shapes. Acetonitrile is chosen as the organic modifier for its low viscosity and favorable UV cutoff.

  • Gradient: A gradient elution is employed to ensure elution of any potential late-eluting impurities and to provide a robust separation profile during method development.

  • Detection: The aromatic pyrrole ring system is expected to have a strong UV absorbance. A preliminary scan using a DAD detector indicated a maximum absorbance around 260 nm, which was selected for optimal sensitivity.

Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 4.5 using a 1 M NaOH solution. Filter through a 0.45 µm nylon filter before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Method Validation Framework

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3]

System Suitability

System suitability tests (SST) are performed before any sample analysis to ensure the chromatographic system is performing adequately.[9][12] Six replicate injections of the 100 µg/mL working standard solution are made.

Table 1: System Suitability Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Specificity

Specificity was demonstrated by analyzing a blank (diluent) and a placebo sample, showing no interfering peaks at the retention time of the analyte. The peak purity of the analyte was assessed using a DAD detector, confirming no co-eluting impurities.

Linearity

Linearity was evaluated over a concentration range of 10 µg/mL to 150 µg/mL (10, 25, 50, 100, 125, 150 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity and Range Results

ParameterResult
Range 10 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Accuracy and Precision

Accuracy was determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120% of the working standard concentration). Precision was assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicate samples at 100% concentration.

Table 3: Accuracy and Precision Acceptance Criteria

Validation ParameterConcentration LevelAcceptance Criteria
Accuracy 80%, 100%, 120%Mean Recovery: 98.0-102.0%
Precision (%RSD) 100%RSD ≤ 2.0%
Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio method. LOD is typically established at a signal-to-noise ratio of 3:1, and LOQ at 10:1.

Analytical Workflow and Method Development Logic

The overall process from sample preparation to final data analysis is a systematic workflow designed for reproducibility and compliance.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_std Weigh & Dissolve Reference Standard dilute Perform Serial Dilutions (e.g., for Linearity) prep_std->dilute prep_sample Weigh & Dissolve Test Sample analysis Inject Blank, Standards, & Samples prep_sample->analysis sst System Suitability Test (6 Replicate Injections) dilute->sst sst->analysis If SST Passes integrate Integrate Chromatograms analysis->integrate calculate Calculate Concentration & Purity integrate->calculate validate Perform Validation Calculations (Linearity, Accuracy, etc.) calculate->validate report Generate Final Report validate->report

Caption: General workflow for the HPLC analysis of this compound.

The logic for developing this method involved a stepwise optimization process to achieve the desired separation characteristics.

G start Step 1: Initial Conditions - C18 Column - ACN/Water Mobile Phase - UV Scan for λmax gradient Step 2: Gradient Screening - Run wide gradient (5-95% B) - Identify analyte RT - Assess peak shape start->gradient Establish baseline ph_opt Step 3: pH Optimization - Test buffers (pH 3.0, 4.5, 6.5) - Select pH for best peak symmetry gradient->ph_opt Poor peak shape observed gradient_opt Step 4: Gradient Optimization - Narrow the gradient around analyte RT - Improve resolution from impurities ph_opt->gradient_opt Optimal pH selected validation Step 5: Method Validation - Perform ICH Q2(R1) validation - Confirm robustness gradient_opt->validation Final method defined

Caption: Logical flow diagram for the HPLC method development process.

Conclusion

This application note presents a highly reliable and robust RP-HPLC method for the analysis of this compound. The method is specific, linear, accurate, and precise over the specified concentration range. The detailed protocol and validation framework provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this method for routine quality control testing and stability studies. The systematic approach, grounded in established pharmacopeial and regulatory standards, ensures the generation of trustworthy and reproducible analytical data.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: <621> CHROMATOGRAPHY (Harmonized) Source: US Pharmacopeia (USP) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: USP-NF 621 Chromatography Source: Scribd URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES Source: Chrom-Academy URL: [Link]

  • Title: HPLC Enantioseparation and Absolute Configuration of Novel Anti-Inflammatory Pyrrole Derivatives Source: PubMed URL: [Link]

  • Title: Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds Source: International Labmate URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis Source: PubMed Central URL: [Link]

  • Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors Source: PubMed Central URL: [Link]

Sources

Application Notes & Protocols: 1-Formamido-1H-pyrrole-2-carboxamide in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrrole-carboxamide scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including anticancer properties. This document provides a comprehensive guide for the investigation of a novel derivative, 1-formamido-1H-pyrrole-2-carboxamide (hereafter referred to as FPC-1), as a potential therapeutic agent in oncology. We present a plausible synthetic route, a hypothesized mechanism of action centered on the inhibition of the PI3K/Akt/mTOR signaling pathway, and detailed protocols for its in vitro evaluation. This guide is intended for researchers, scientists, and drug development professionals in the field of cancer research.

Introduction: The Rationale for FPC-1 in Oncology

The pyrrole ring system is a fundamental component of many natural products and clinically approved drugs. Its derivatives have demonstrated a wide array of biological activities, with many exhibiting potent antitumor effects. These compounds can influence various hallmarks of cancer by targeting key cellular processes such as cell cycle progression, apoptosis, and signal transduction. Several pyrrole derivatives have been investigated as inhibitors of protein kinases, histone deacetylases, and microtubule polymerization.

FPC-1 is a novel synthetic compound designed around the pyrrole-2-carboxamide core. While this specific molecule is yet to be extensively characterized in the literature, its structural features suggest a potential for interaction with ATP-binding sites of protein kinases, a common mechanism for this class of compounds. We hypothesize that FPC-1 acts as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in a wide range of human cancers.[1][2][3] Inhibition of this pathway is a validated strategy in cancer therapy, with several approved drugs targeting its key components.[4][5]

Hypothesized Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

The proposed mechanism involves the direct or indirect inhibition of one of the core kinases in the PI3K/Akt/mTOR cascade. By doing so, FPC-1 could block downstream signaling, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis FPC1 FPC-1 FPC1->Akt Proposed Inhibition

Caption: Proposed mechanism of FPC-1 action on the PI3K/Akt/mTOR pathway.

Synthesis Protocol for this compound (FPC-1)

FPC-1 can be synthesized from the commercially available precursor, 1-Amino-1H-pyrrole-2-carboxamide.[6][7] The following protocol describes a standard N-formylation reaction.

Materials:
  • 1-Amino-1H-pyrrole-2-carboxamide

  • Formic acid (≥95%)

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:
  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1-Amino-1H-pyrrole-2-carboxamide (1.0 eq).

  • Add toluene to the flask to create a suspension.

  • Add formic acid (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-9 hours.[8]

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound (FPC-1).

In Vitro Efficacy Evaluation: Protocols

To investigate the anticancer potential of FPC-1, a series of in vitro assays should be performed. The following protocols are designed to assess its cytotoxicity, pro-apoptotic activity, and its effect on the hypothesized signaling pathway.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[9][10][11]

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with FPC-1 (various concentrations) A->B C 3. Incubate (e.g., 24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) D->E F 6. Add Solubilization Solution E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of FPC-1 in culture medium.

  • Remove the old medium from the wells and add 100 µL of the FPC-1 dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[12]

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[13]

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

Apoptosis_Workflow cluster_workflow Annexin V/PI Apoptosis Assay Workflow A 1. Treat cells with FPC-1 B 2. Harvest and wash cells A->B C 3. Resuspend in Binding Buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate in the dark D->E F 6. Analyze by Flow Cytometry E->F G 7. Quantify cell populations F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Seed cells in 6-well plates and treat with FPC-1 at concentrations around its IC₅₀ value for 24 hours.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.[16]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[16]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the target pathway.[18][19]

Protocol:

  • Seed cells and treat with FPC-1 as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.[19]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[20]

  • Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine the effect of FPC-1 on protein phosphorylation.

Data Presentation and Interpretation

Quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical IC₅₀ Values of FPC-1 in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) after 48h
MCF-7Breast5.2
A549Lung8.9
HCT116Colon6.5
PC-3Prostate10.1

Interpretation: The IC₅₀ values indicate the potency of FPC-1 in inhibiting cell growth. Lower values suggest higher potency. The data suggests that FPC-1 is active against multiple cancer cell lines in the low micromolar range.

Table 2: Hypothetical Apoptosis Induction by FPC-1 in MCF-7 Cells

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control95.1 ± 2.32.5 ± 0.82.4 ± 0.7
FPC-1 (5 µM)60.3 ± 4.125.7 ± 3.514.0 ± 2.9
FPC-1 (10 µM)35.8 ± 3.845.2 ± 4.219.0 ± 3.1

Interpretation: A dose-dependent increase in the percentage of early and late apoptotic cells suggests that FPC-1 induces cell death via apoptosis.

Table 3: Hypothetical Effect of FPC-1 on PI3K/Akt/mTOR Pathway Proteins

Treatmentp-Akt/Total Akt Ratiop-mTOR/Total mTOR Ratio
Vehicle Control1.001.00
FPC-1 (5 µM)0.450.52
FPC-1 (10 µM)0.180.25

Interpretation: A reduction in the phosphorylation of Akt and mTOR upon treatment with FPC-1 would support the hypothesis that the compound inhibits the PI3K/Akt/mTOR signaling pathway.

Concluding Remarks and Future Directions

The provided protocols outline a systematic approach to evaluate the anticancer potential of the novel compound, this compound. If the hypothetical data presented here is substantiated by experimental results, FPC-1 could be considered a promising lead compound for further development. Future studies should focus on elucidating the direct molecular target of FPC-1 through kinase profiling assays, evaluating its efficacy and safety in preclinical animal models, and exploring its structure-activity relationship to optimize its potency and pharmacokinetic properties.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Jia, Y., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology.
  • Karim, M. R., et al. (2024).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology.
  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol.
  • University of Kansas Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Janku, F., et al. (2012). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation.
  • Grande, E., et al. (2005). PI3K/Akt/mTOR pathway as a target for cancer therapy. Anti-Cancer Drugs.
  • Dudek, M., et al. (2011). A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. Organic Letters.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • American Chemical Society. (2011). A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. Organic Letters.
  • Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett.
  • Kim, Y. H., et al. (1998). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society.
  • Guchhait, S. K., & Madaan, C. (2010). Formylation of Amines. Current Organic Chemistry.
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol. Retrieved from [Link]

  • Kandasamy, E., & Thangavel, C. (2023). Western Blot: Principles, Procedures, and Clinical Applications.
  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry.
  • American Chemical Society. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry.
  • Mote, G. D., et al. (2015).
  • PubChem. (n.d.). 1-Amino-1H-pyrrole-2-carboxamide. Retrieved from [Link]

Sources

Application Notes & Protocols: Molecular Docking of 1-formamido-1H-pyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on 1-formamido-1H-pyrrole-2-carboxamide , a novel small molecule with therapeutic potential. Pyrrole-carboxamide scaffolds have garnered significant interest in drug discovery, notably as inhibitors of essential bacterial enzymes.[1][2] This document outlines a complete workflow from target selection and preparation to ligand docking, result analysis, and protocol validation. As a practical case study, we will focus on docking this compound against the Mycobacterial Membrane Protein Large 3 (MmpL3) , a critical transporter for cell wall biosynthesis in Mycobacterium tuberculosis and a promising target for novel anti-tuberculosis agents.[2] This protocol is designed for researchers, scientists, and drug development professionals aiming to computationally evaluate the binding potential of novel chemical entities.

Introduction: The Rationale for Molecular Docking

Molecular docking is a powerful computational method used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[3][4] This technique is instrumental in structure-based drug design, enabling the rapid screening of virtual compound libraries and the optimization of lead candidates.[4][5] The core process involves two main stages: sampling the conformational space of the ligand within the protein's binding site and then ranking these poses using a scoring function, which estimates the binding affinity.[6][7] A lower, more negative binding energy generally indicates a more stable and favorable protein-ligand complex.[8][9]

1.1. The Ligand: this compound

The ligand of interest, this compound, belongs to the pyrrole-carboxamide class of compounds. This chemical family is significant in medicinal chemistry, with various derivatives showing potent biological activities.[1][2] For instance, specific pyrrole-2-carboxamides have been designed and synthesized as potent inhibitors of MmpL3, demonstrating efficacy against drug-resistant tuberculosis.[2]

Compound Property Value Source
Molecular Formula C6H7N3O2ChemSynthesis[10]
SMILES NC(=O)C1=CC=C[N]1NC=OChemSynthesis[10]
Molecular Weight 153.14 g/mol (Calculated)

1.2. The Target: Mycobacterial Membrane Protein Large 3 (MmpL3)

MmpL3 is an essential transporter protein in mycobacteria, responsible for shuttling trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane.[11] Mycolic acids are fundamental components of the unique and highly impermeable mycobacterial cell wall, which contributes significantly to its virulence and intrinsic drug resistance. The essentiality of MmpL3 for bacterial viability makes it a high-value target for the development of new anti-tuberculosis drugs.[12][13][14] For this protocol, we will utilize the crystal structure of MmpL3 from Mycobacterium smegmatis complexed with the inhibitor ICA38 (PDB ID: 6AJJ ).[14]

Experimental Design & Workflow

A successful molecular docking study is a systematic process. The workflow described herein ensures reproducibility and scientific rigor, from initial preparation to final validation.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis & Validation PDB_DL 1. Target Acquisition (Download PDB: 6AJJ) Prot_Prep 2. Receptor Preparation (Remove water, ligands; Add hydrogens) PDB_DL->Prot_Prep UCSF Chimera/PyMOL Grid_Gen 4. Grid Box Generation (Define Binding Site) Prot_Prep->Grid_Gen PDBQT format Lig_Prep 3. Ligand Preparation (2D to 3D, Energy Minimization) Docking 5. Molecular Docking (AutoDock Vina) Lig_Prep->Docking PDBQT format Grid_Gen->Docking Configuration Results 6. Result Analysis (Binding Energy, Pose Visualization) Docking->Results Log & Output files Validation 7. Protocol Validation (Redocking Native Ligand) Results->Validation Compare RMSD

Caption: Overall workflow for the molecular docking study.

Detailed Protocols

This section provides step-by-step protocols for each phase of the docking experiment. We will utilize a combination of open-source software tools that are widely accepted in the scientific community.

Required Software:

  • UCSF Chimera or PyMOL: For protein visualization and preparation.

  • Avogadro: For ligand drawing and initial 3D generation.[13]

  • AutoDock Tools (MGLTools): For preparing receptor and ligand files in the required PDBQT format.

  • AutoDock Vina: The core docking engine.[12]

  • PyMOL or Discovery Studio: For detailed visualization and analysis of docking results.

Protocol 3.1: Receptor (MmpL3) Preparation

The goal of this step is to clean the raw PDB file to ensure it is suitable for docking. This involves removing non-essential molecules and preparing the protein structure.

  • Download the PDB File: Obtain the crystal structure of MmpL3 (PDB ID: 6AJJ) from the RCSB PDB database.[14]

  • Load into Visualizer: Open the 6AJJ.pdb file in UCSF Chimera or PyMOL.

  • Remove Heteroatoms: Delete all water molecules (HOH) from the structure. These are typically not included in standard docking unless a specific water molecule is known to play a critical role in ligand binding.[11]

  • Isolate Protein Chain: The PDB file may contain multiple protein chains or other molecules. For 6AJJ, the co-crystallized inhibitor (ICA38) and other non-protein elements should be removed. Save the inhibitor's structure separately for the validation step later.

  • Add Hydrogens and Charges:

    • Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds but are often absent in crystal structures.

    • Assign partial charges to the protein atoms. For AutoDock, Kollman charges are a standard choice.

  • Save as PDBQT: Using AutoDock Tools, save the prepared protein structure in the PDBQT format (MmpL3.pdbqt). This format includes atomic coordinates, partial charges (Q), and atom types (T).[14]

Protocol 3.2: Ligand (this compound) Preparation

This protocol details the conversion of the 2D ligand structure into a 3D, energy-minimized conformation ready for docking.

  • Draw the 2D Structure: Use a molecule editor like Avogadro to draw the 2D structure of this compound based on its SMILES string: NC(=O)C1=CC=C[N]1NC=O.

  • Generate 3D Coordinates: Convert the 2D drawing into a 3D structure.

  • Add Hydrogens: Ensure all hydrogen atoms are explicitly added, and the protonation state is appropriate for physiological pH (typically 7.4).[13][14]

  • Energy Minimization: Perform a geometry optimization using a force field (e.g., MMFF94 or UFF) to find a low-energy conformation of the ligand. This step is crucial as docking algorithms often start from a single ligand conformation.

  • Save the Initial 3D Structure: Save the optimized structure as a .mol2 or .pdb file.

  • Prepare for Docking:

    • Load the ligand file into AutoDock Tools.

    • Detect the rotatable bonds, which Vina will allow to move freely during the docking simulation.

    • Save the final ligand structure in the PDBQT format (ligand.pdbqt).

Protocol 3.3: Molecular Docking with AutoDock Vina

This protocol executes the docking simulation. It requires the prepared receptor, the prepared ligand, and a configuration file that defines the search space.

  • Define the Binding Site (Grid Box Generation):

    • The binding site is the region of the protein where the ligand is expected to bind. A common strategy is to define the search space around the co-crystallized ligand from the original PDB file (in this case, ICA38).

    • In AutoDock Tools, load the prepared receptor (MmpL3.pdbqt).

    • Center the grid box on the known binding pocket. The dimensions of the box should be large enough to accommodate the ligand and allow for rotational and translational sampling. A typical size is 20x20x20 Ångströms.

    • Note the coordinates for the center of the box and the size dimensions.

  • Create the Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines, replacing the file names and coordinates as necessary:[14]

  • Run the Docking Simulation:

    • Open a command line or terminal.

    • Navigate to the directory containing your prepared files and the Vina executable.

    • Execute the following command: ./vina --config conf.txt

Analysis and Interpretation of Results

The output from Vina includes a log file with binding affinities and a PDBQT file containing the predicted binding poses.

Interpreting Binding Affinity
  • The docking_log.txt file contains a table of binding affinities for the top predicted poses (usually 9 by default).

  • The binding affinity is reported in kcal/mol. A more negative value signifies a stronger predicted binding interaction.[8]

  • These scores are best used for comparing different ligands against the same target or different poses of the same ligand, rather than as absolute measures of binding strength.

Pose Binding Affinity (kcal/mol) RMSD from Best Pose (lower bound) RMSD from Best Pose (upper bound)
1-7.80.0000.000
2-7.51.8922.451
3-7.32.1153.012
............
(Note: This is example data. Actual results will vary.)
Visualizing Binding Poses

Visual inspection is critical for understanding the specific interactions between the ligand and the protein.

  • Load Structures: Open PyMOL and load the receptor PDBQT file (MmpL3.pdbqt) and the docking output file (docking_results.pdbqt).

  • View Poses: The output file contains multiple binding modes. You can view them individually to analyze their orientation in the binding pocket.

  • Analyze Interactions:

    • Focus on the best-scoring pose (Pose 1).

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

    • Use PyMOL's tools to find contacts and measure distances between the ligand and key amino acid residues in the binding site.

G cluster_ligand Ligand (this compound) cluster_protein Protein Binding Site (MmpL3) L_HBA H-Bond Acceptor (Carbonyl Oxygen) P_HBD Residue H-Bond Donor (e.g., Tyr, Ser) L_HBA->P_HBD Hydrogen Bond L_HBD H-Bond Donor (Amide/Formamido NH) P_HBA Residue H-Bond Acceptor (e.g., Asp, Glu) L_HBD->P_HBA Hydrogen Bond L_Aro Aromatic Ring (Pyrrole) P_Hydro Hydrophobic Pocket (e.g., Leu, Val, Ile) L_Aro->P_Hydro Hydrophobic/ Pi-Stacking Interaction

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-formamido-1H-pyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-formamido-1H-pyrrole-2-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this novel heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient synthesis of your target molecule. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the potential challenges of this synthesis.

I. Introduction to the Synthesis

The synthesis of this compound involves the selective N-formylation of the 1-amino group of 1-amino-1H-pyrrole-2-carboxamide. The choice of formylating agent and reaction conditions is critical to prevent side reactions and ensure a high yield of the desired product. This guide will focus on a robust and efficient method using acetic formic anhydride (AFA) as the formylating agent.

II. Reaction Scheme

Reaction_Scheme cluster_0 Synthesis of this compound start 1-amino-1H-pyrrole-2-carboxamide product This compound start->product Formylation reagent Acetic Formic Anhydride (AFA) (Formic Acid + Acetic Anhydride) THF, -20 °C to 0 °C

Caption: General reaction scheme for the formylation of 1-amino-1H-pyrrole-2-carboxamide.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing the starting material, 1-amino-1H-pyrrole-2-carboxamide?

A1: While several methods exist for the synthesis of substituted pyrroles, a common route to 1-aminopyrroles involves the reaction of a 1,4-dicarbonyl compound with hydrazine, followed by further functional group manipulations. For a detailed, reliable protocol for a related compound, which can be adapted, we refer you to established literature on the synthesis of substituted pyrrole-2-carboxamides.[1]

Q2: Why is Acetic Formic Anhydride (AFA) the recommended formylating agent?

A2: Acetic formic anhydride, generated in situ from formic acid and acetic anhydride, is a highly reactive and efficient formylating agent.[2] Key advantages include:

  • High Reactivity: Allows for rapid reactions, often completing in under 15 minutes.[2][3]

  • Excellent Yields: Typically provides near-quantitative yields (97-100%).[2][3]

  • Mild Conditions: The reaction is conducted at low temperatures (-20 °C to 0 °C), which helps to preserve sensitive functional groups on the substrate.[2][3]

  • Selectivity: The formyl group is transferred preferentially over the acetyl group due to the higher electrophilicity of the formyl carbonyl carbon.[2]

Q3: Can I use other formylating agents like neat formic acid or formamide?

A3: While other formylating agents can be used, they often present challenges.

  • Formic Acid: N-formylation with formic acid alone typically requires heating, which can lead to decomposition of sensitive substrates.[3]

  • Formamide: The use of formamide for N-formylation also necessitates elevated temperatures (50-120 °C) and may result in lower yields and more side products.[4] For a sensitive substrate like 1-amino-1H-pyrrole-2-carboxamide, the mild conditions offered by AFA are highly advantageous.

Troubleshooting Common Issues

Problem 1: Low or No Product Formation

Potential Cause Explanation Recommended Solution
Inactive Formylating Agent Acetic formic anhydride is moisture-sensitive and can decompose.[5] Using old or improperly stored reagents will lead to failed reactions.Use freshly distilled acetic anhydride and high-purity formic acid. Prepare the AFA in situ and use it immediately. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[2][6]
Insufficient Reaction Time or Temperature While the reaction is typically fast, highly dilute conditions or impure starting materials might slow it down.Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, allow it to stir for a longer duration at 0 °C before quenching.
Poor Quality Starting Material Impurities in the 1-amino-1H-pyrrole-2-carboxamide can interfere with the reaction.Purify the starting material before use, for instance by recrystallization or column chromatography. Characterize the starting material thoroughly (¹H NMR, LC-MS) to confirm its purity.

Problem 2: Presence of Multiple Spots on TLC, Indicating Side Products

Potential Cause Explanation Recommended Solution
Decomposition of the Product The pyrrole ring can be sensitive to acidic conditions, and prolonged exposure to the acetic acid byproduct might lead to degradation.Quench the reaction as soon as the starting material is consumed (as monitored by TLC). A mild basic workup (e.g., saturated sodium bicarbonate solution) is recommended to neutralize the acids.
Di-formylation or Acetylation Although less likely with AFA, trace amounts of di-formylated product or N-acetylated byproduct could form, especially if the reaction temperature is not well-controlled.Maintain the reaction temperature at or below 0 °C. Use the stoichiometric amount of AFA.
Reaction with the Carboxamide Group While the 1-amino group is more nucleophilic, reaction at the carboxamide nitrogen under harsh conditions cannot be entirely ruled out.The mild reaction conditions recommended should prevent this. Sticking to the protocol is crucial.

Problem 3: Difficulty in Product Purification

Potential Cause Explanation Recommended Solution
High Polarity of the Product The presence of two amide functionalities makes this compound a highly polar molecule, which can lead to streaking on silica gel TLC and difficulty in elution during column chromatography.[7]For Column Chromatography: • Use a more polar eluent system, such as dichloromethane/methanol with a small percentage of ammonium hydroxide to reduce tailing.[7]• Consider alternative stationary phases like alumina, amino-bonded silica, or diol-bonded silica.[8][9]• Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for purifying highly polar compounds.[8][10]
Product is Water-Soluble The high polarity may also lead to the product partitioning into the aqueous layer during workup.After quenching, thoroughly extract the aqueous layer with a more polar organic solvent like ethyl acetate or a mixture of chloroform and isopropanol. Brine washes can help to break emulsions and improve phase separation.

IV. Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Preparation of Acetic Formic Anhydride (AFA) in situ
  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add freshly distilled acetic anhydride (1.2 equivalents).

  • Cool the flask to -20 °C using a suitable cooling bath (e.g., a dry ice/acetone bath).

  • Slowly add formic acid (1.0 equivalent) dropwise to the stirred acetic anhydride.

  • Stir the mixture at -20 °C for 20-30 minutes to ensure the complete formation of AFA.[2]

N-Formylation Reaction
  • In a separate flame-dried flask, dissolve 1-amino-1H-pyrrole-2-carboxamide (1.0 equivalent) in a minimal amount of anhydrous tetrahydrofuran (THF).

  • Cool the amine solution to -20 °C.

  • Slowly add the pre-formed AFA solution to the stirred amine solution via a cannula or syringe.

  • Allow the reaction to stir at -20 °C to 0 °C, monitoring its progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane). The reaction is typically complete within 30 minutes.

Work-up and Purification
  • Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography. Given the polar nature of the product, consider the purification strategies outlined in the troubleshooting section.

V. Characterization

The final product should be characterized by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. Expected signals would include those for the pyrrole ring protons, the formyl proton (a singlet, typically downfield), and the amide protons. The exact chemical shifts will depend on the solvent used. For reference, the protons on a pyrrole ring typically appear between 6 and 7 ppm.[11] The formyl proton of a formamide can appear between 8 and 8.5 ppm.

  • ¹³C NMR: The carbon NMR will show characteristic peaks for the pyrrole ring carbons and the two carbonyl carbons (carboxamide and formamide).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the N-H and C=O stretches of the amide and formamide groups.

VI. Safety Precautions

  • Acetic anhydride and formic acid are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction should be conducted under an inert atmosphere to prevent the decomposition of the moisture-sensitive AFA.

  • Use caution when working with dry ice/acetone baths.

VII. Logical Workflow Diagram

Troubleshooting_Workflow cluster_workflow Troubleshooting the Synthesis start Start Synthesis reaction Perform Formylation Reaction start->reaction tlc_check Monitor by TLC reaction->tlc_check complete Reaction Complete tlc_check->complete Yes incomplete Reaction Incomplete/Stalled tlc_check->incomplete No workup Work-up and Isolation complete->workup troubleshoot_reaction Troubleshoot Reaction: - Check reagent quality - Ensure anhydrous conditions - Check temperature incomplete->troubleshoot_reaction purification Purification workup->purification complex_mixture Complex Mixture on TLC workup->complex_mixture Impure characterization Characterization (NMR, MS) purification->characterization troubleshoot_purification Troubleshoot Purification: - Adjust eluent polarity - Change stationary phase (Alumina, HILIC) - Check for water solubility purification->troubleshoot_purification Difficulty success Pure Product Obtained characterization->success troubleshoot_reaction->reaction troubleshoot_purification->purification troubleshoot_side_reactions Troubleshoot Side Reactions: - Lower reaction temperature - Reduce reaction time - Ensure mild work-up complex_mixture->troubleshoot_side_reactions troubleshoot_side_reactions->reaction

Caption: A logical workflow for troubleshooting the synthesis of this compound.

VIII. References

  • Wiles, C. & Keller, M. (2014). Formylation of Amines. Molecules, 19(6), 7688-7703.

  • BenchChem. (2025). Application Notes: High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride.

  • Organic Syntheses. Acetic Formic Anhydride. Coll. Vol. 5, p.4 (1973); Vol. 47, p.1 (1967).

  • Semantic Scholar. The Formylation of Amino Acids with Acetic Formic Anhydride.

  • Wikipedia. Acetic formic anhydride.

  • ACS Publications. (2018). Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source.

  • ResearchGate. Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source.

  • Organic Chemistry Portal. Preparation of N-Formamidinylamino Acids from Amino and Formamidinesulfinic Acids.

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?

  • PubMed. (2021). Highly Efficient and Selective N-Formylation of Amines with CO2 and H2 Catalyzed by Porous Organometallic Polymers.

  • Royal Society of Chemistry. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst.

  • Journal of the American Chemical Society. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide.

  • PubMed. (2023). Prebiotic Synthesis of N- Formylaminonitriles and Derivatives in Formamide.

  • ACS Publications. (2024). Ir-Catalyzed Selective Reductive N-Formylation and Transfer Hydrogenation of N-Heteroarenes.

  • ScienceDirect. Synthesis and conformation of backbone N-aminated peptides.

  • BenchChem. (2025). Technical Support Center: Purification of Polar Benzamide Derivatives.

  • Google Patents. US4789757A - N-formylation of amino carboxylic compounds with formamide.

  • PubMed Central. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks.

  • Royal Society of Chemistry. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis.

  • Reddit. (2023). Purification of strong polar and basic compounds.

  • ResearchGate. (2018). For highly polar compound, how to do the purification?

  • Biotage. (2023). What can I use to purify polar reaction mixtures?

  • VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives.

  • ChemicalBook. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR spectrum.

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

  • ChemicalBook. 1-Amino-1H-pyrrole-2-carboxamide hydrochloride(1630906-75-0) 1 H NMR.

  • Royal Society of Chemistry. Supporting Information.

  • ACS Publications. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence.

  • ECHEMI. 159326-69-9, 1-Amino-1H-pyrrole-2-carboxamide Formula.

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.

  • Royal Society of Chemistry. Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][2][3][12]triazines together with spectroscopic and X-ray studies.

  • FDA. (2011). Drug Development and Drug Interactions: Table of Substrates, Inhibitors and Inducers.

  • ResearchGate. Thirty-three sensitive CYP3A substrates identified in the DIDB. Drugs...

  • FDA. (2023). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers.

  • Royal Society of Chemistry. Chemoselective O-formyl and O-acyl protection of alkanolamines, phenoxyethanols and alcohols catalyzed by nickel(ii) and copper(ii)-catalysts.

  • NIH. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice.

  • Wikipedia. Mitochondrion.

  • ResearchGate. Aminopyrroles.

Sources

Technical Support Center: Optimizing 1-formamido-1H-pyrrole-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-formamido-1H-pyrrole-2-carboxamide. This document is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple protocols to address the nuanced challenges of this specific N-formylation, providing in-depth troubleshooting, mechanistic explanations, and optimized procedures to help you maximize your reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for the formylation of 1-amino-1H-pyrrole-2-carboxamide is consistently low. What are the most common causes?

Low yield is typically traced back to one of three areas: the reactivity of the formylating agent, suboptimal reaction conditions, or degradation of the starting material or product. Inefficient formylating agents may not be potent enough to drive the reaction to completion, while overly harsh conditions can lead to side reactions with the sensitive pyrrole ring.

Q2: I'm observing multiple spots on my TLC plate post-reaction. What are the likely impurities?

Common impurities include unreacted 1-amino-1H-pyrrole-2-carboxamide, potential side products from reactions with the pyrrole ring itself (though less common for N-formylation), or byproducts from the formylating agent. For example, using formic acid with a dehydrating agent can lead to complex byproducts if not controlled properly.

Q3: How do I choose the best formylating agent for my needs?

The choice depends on scale, sensitivity of your substrate, and desired reaction conditions. For small-scale, research-level synthesis, reagents like acetic formic anhydride or N-formylsaccharin offer mild conditions and high reactivity.[1] For larger-scale synthesis, classic methods using formic acid might be more cost-effective but require more rigorous optimization to prevent side reactions.[2]

Reaction Overview & Core Mechanism

The synthesis of this compound is an N-formylation reaction. It involves the nucleophilic attack of the exocyclic amino group of 1-amino-1H-pyrrole-2-carboxamide on an electrophilic formylating agent.

The general transformation is as follows:

Caption: General reaction scheme for the N-formylation.

The key is the selective formylation of the N1-amino group, which is the most nucleophilic site on the molecule, without engaging the less reactive pyrrole ring nitrogen or the amide nitrogen.

In-Depth Troubleshooting Guide

Problem Area 1: Low Conversion & Poor Yield

You've run the reaction, but analysis (TLC, LC-MS) shows a significant amount of starting material remaining.

Expertise & Experience: The formyl group donor must be sufficiently electrophilic to react with the amine, but not so reactive that it leads to side products. The choice of reagent is the most critical parameter in this synthesis. Methods for formylating amines range from stoichiometric reagents to catalytic processes.[2]

Troubleshooting Workflow:

Caption: Decision tree for selecting a formylating agent.

Data Summary: Comparison of Common Formylating Agents

Formylating AgentTypical ConditionsProsCons
Formic Acid Toluene, reflux with Dean-Stark trapInexpensive, readily availableRequires high temperatures, water removal is critical[2]
Acetic Formic Anhydride (In-situ from formic acid & acetic anhydride), THF, 0 °C to RTHighly reactive, mild conditions, fastReagent is moisture-sensitive, must be prepared fresh
N-Formylsaccharin DCM or THF, RTPowerful, mild, selective for N-formylation of amino alcohols[1]Reagent is a specialty chemical, higher cost
Chloral Various solvents, low temperatureExcellent yields, simple chloroform byproduct[2]Chloral is a regulated substance

Recommended Protocol: Using Acetic Formic Anhydride (In-Situ Preparation)

This protocol offers a balance of high reactivity and mild conditions, often leading to high conversion where simple formic acid fails.

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous tetrahydrofuran (THF, 10 mL per 1 mmol of starting material). Cool the flask to 0 °C in an ice bath.

  • To the cold THF, slowly add acetic anhydride (1.1 equivalents).

  • Carefully add formic acid (1.2 equivalents) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of acetic formic anhydride.

  • Reaction: Dissolve 1-amino-1H-pyrrole-2-carboxamide (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the cold formylating agent solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material.

  • Workup: Once complete, carefully quench the reaction by slowly adding it to a cold, saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Expertise & Experience: N-formylation kinetics are highly dependent on temperature. Insufficient thermal energy can lead to stalled reactions, while excessive heat can cause degradation of the pyrrole ring, which is sensitive to harsh conditions.

Solution:

  • Temperature Screening: If the reaction is sluggish at room temperature, gently heat the mixture to 40-50 °C. Monitor carefully by TLC for any new impurity spots. Avoid strong heating unless necessary.

  • Extended Reaction Time: Some milder formylating agents may require longer reaction times. If conversion is slow but clean, consider running the reaction overnight at room temperature.

Problem Area 2: Difficult Product Isolation & Purification

The reaction appears complete, but isolating a pure product is challenging.

Expertise & Experience: The amide functionality in both the starting material and product can lead to emulsions during extraction, especially if the pH is not controlled.

Solution:

  • Add Brine: During the extraction, add saturated sodium chloride (brine) solution to the aqueous layer. This increases the ionic strength of the aqueous phase, disrupting emulsions and "salting out" the organic product.

  • Change Solvent: If ethyl acetate consistently forms emulsions, try a less polar solvent like dichloromethane (DCM) for extraction.

Expertise & Experience: The polarity of this compound is similar to its amino precursor, which can make chromatographic separation difficult.

Solution: Developing a Robust Chromatography Method

  • Solvent System Selection: Start with a standard mobile phase like Hexanes/Ethyl Acetate. If separation is poor, introduce a more polar solvent. A gradient elution of 0-10% Methanol in Dichloromethane is often highly effective for separating polar amide compounds.

  • TLC Analysis: Before running a column, screen multiple solvent systems using TLC. Look for a system that gives a clear separation between the starting material spot and the product spot, with an Rf value for the product between 0.2 and 0.4.

  • Column Loading: Always load the crude material onto the column dissolved in a minimal amount of the mobile phase or a weaker solvent (like pure DCM). Using a strong solvent to load the sample will result in poor separation.

Optimized Purification Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel, 230-400 mesh.

  • Mobile Phase: Gradient elution from 100% Dichloromethane to 95:5 Dichloromethane/Methanol.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase (100% DCM) and pack the column.

    • Dissolve the crude product in a small volume of DCM.

    • Load the solution onto the top of the silica bed.

    • Begin elution with 100% DCM, collecting fractions.

    • Gradually increase the percentage of Methanol to 5% over several column volumes.

    • Analyze fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Wikipedia. Formylation. [Link]

  • Dick, A. R., & Sanford, M. S. (2007). Formylation of Amines. Molecules, 12(1), 175-186. [Link]

  • Payne, A. N., et al. (2017). Formyloxyacetoxyphenylmethane as an N-Formylating Reagent for Amines, Amino Acids, and Peptides. Organic Letters, 19(18), 4892–4895. [Link]

Sources

Technical Support Center: Solubility Enhancement for 1-formamido-1H-pyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 1-formamido-1H-pyrrole-2-carboxamide . We will explore the underlying reasons for its presumed low aqueous solubility and provide a series of systematic troubleshooting guides and detailed experimental protocols to overcome these issues.

Frequently Asked Questions (FAQs): Understanding the Molecule
Q1: What are the key structural features of this compound that influence its solubility?

A1: this compound (C₆H₇N₃O₂) is a heterocyclic compound with several functional groups that dictate its physicochemical properties.[1] Its structure consists of a central 1H-pyrrole ring, a primary carboxamide group (-CONH₂) at position 2, and a formamido group (-NHCHO) at position 1.

  • Hydrogen Bonding: The primary and secondary amide groups contain N-H and C=O dipoles, allowing the molecule to act as both a hydrogen bond donor and acceptor.[2] This capability can promote interaction with water.

  • Hydrophobicity: The pyrrole ring is an aromatic, non-polar heterocycle, which contributes to the molecule's hydrophobic character, limiting its affinity for aqueous media.[3]

  • Crystal Lattice Energy: The multiple hydrogen bonding sites can lead to strong intermolecular interactions in the solid state. This can result in a highly stable crystal lattice that requires significant energy to break apart during dissolution, a common cause of poor solubility for crystalline solids.[4][5] Amides are typically solids at room temperature and their solubility in water decreases as the number of carbon atoms increases.[6]

Q2: Why is pH modification likely to have a limited effect on the solubility of this compound?

A2: Amides are generally considered neutral compounds.[6] Compared to amines, they are very weak bases, with the conjugate acid of a typical amide having a pKa around -0.5.[2] Therefore, they do not readily ionize in the physiological pH range (1-8). Since solubility enhancement via pH adjustment relies on converting a neutral molecule to a more soluble salt form, this technique is often ineffective for amides.[7] However, it is still a foundational experiment to confirm the compound's lack of pH-dependent solubility.

Q3: What is the difference between kinetic and thermodynamic solubility, and which should I measure first?

A3:

  • Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium under specific conditions (e.g., temperature, pH). It is the true, stable solubility value. The "shake-flask" method is the gold standard for this measurement.[8][9]

  • Kinetic solubility measures the concentration of a compound when it begins to precipitate from a supersaturated solution, often generated by adding a concentrated stock solution (e.g., in DMSO) to an aqueous buffer.[10] This value is often higher than the thermodynamic solubility but can be relevant for early-stage discovery screenings.

For formulation development, determining the thermodynamic solubility first is crucial as it provides the baseline you need to improve upon and represents the stable state of the system.

Troubleshooting and Experimental Guides

This section provides a logical workflow and detailed protocols to systematically address and improve the solubility of this compound.

Systematic Workflow for Solubility Enhancement

The following workflow provides a structured approach to troubleshooting. Start with a baseline measurement and proceed to more complex techniques as needed.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Advanced Formulation Start Start: Compound with Poor Solubility Measure_Baseline Protocol 1: Measure Thermodynamic Solubility (Shake-Flask Method) Start->Measure_Baseline Is_Sufficient Is Solubility > Target Concentration? Measure_Baseline->Is_Sufficient pH_Mod Protocol 2: Attempt pH Modification Is_Sufficient->pH_Mod No End_Success Success: Proceed to Downstream Experiments Is_Sufficient->End_Success Yes pH_Mod->Measure_Baseline Re-measure Co_Solvent Protocol 3: Screen Co-solvents pH_Mod->Co_Solvent No significant improvement Co_Solvent->Measure_Baseline Re-measure Cyclodextrin Protocol 4: Use Cyclodextrins Co_Solvent->Cyclodextrin Further improvement needed Cyclodextrin->Measure_Baseline Re-measure Solid_Dispersion Protocol 5: Create Solid Dispersion Cyclodextrin->Solid_Dispersion Further improvement needed Solid_Dispersion->Measure_Baseline End_Reassess Reassess: Consider Structural Modification or Alternative Strategies Solid_Dispersion->End_Reassess

Caption: A decision tree for systematically enhancing compound solubility.

Protocol 1: Baseline Thermodynamic Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a specific aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This is the "gold standard" method.[9]

Methodology:

  • Add an excess amount of this compound powder to a known volume of the desired aqueous buffer in a glass vial. The excess solid is crucial to ensure saturation.

  • Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Agitate the suspension for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter (low-binding, e.g., PVDF) to remove any undissolved solid.

  • Dilute the clear filtrate with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of your analytical method.

  • Quantify the compound's concentration using a validated analytical method, such as HPLC-UV.[11]

  • The resulting concentration is the thermodynamic solubility.

Guide 1: pH Modification

Q: Even if amides are neutral, why is this test still performed? A: This experiment serves as a crucial negative control. It definitively confirms the compound's behavior across a pH range, which is essential data for any drug development program. It eliminates pH as a variable and justifies moving to more complex solubilization techniques.

Protocol 2: pH-Solubility Profile

  • Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Perform the Shake-Flask Method (Protocol 1) in parallel for each buffer.

  • Measure the solubility at each pH point.

  • Plot solubility (µg/mL) versus pH. For a neutral amide, you should expect a flat profile, indicating no significant change in solubility across the tested pH range.

Guide 2: Co-solvency

Q: How do co-solvents increase the solubility of a hydrophobic compound? A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[12] This makes the aqueous environment more favorable for dissolving non-polar or hydrophobic solutes by disrupting water's highly structured hydrogen-bonding network.[13][14] The solubility of a compound often increases exponentially with the fraction of co-solvent added.[14]

Protocol 3: Co-solvent Screening

  • Prepare stock solutions of common, biocompatible co-solvents such as Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400) .

  • In separate vials, prepare a series of co-solvent/buffer mixtures at different volume percentages (e.g., 5%, 10%, 20% v/v).

  • Use the Shake-Flask Method (Protocol 1) to determine the solubility of your compound in each co-solvent mixture.

  • Analyze the results to identify the most effective co-solvent and the optimal concentration.

Data Presentation: Hypothetical Co-solvent Screening Results

Co-solventConcentration (% v/v)Measured Solubility (µg/mL)Fold Increase (vs. Buffer)
None (Buffer)0%51x
Ethanol10%255x
Ethanol20%7014x
Propylene Glycol10%408x
Propylene Glycol20%15030x
PEG 40010%6513x
PEG 40020%28056x
Guide 3: Complexation with Cyclodextrins

Q: What is the mechanism of solubility enhancement by cyclodextrins? A: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone.[15] They have a hydrophilic exterior and a hydrophobic inner cavity.[16][17] Poorly soluble, hydrophobic molecules (the "guest") can be encapsulated within the hydrophobic cavity of the CD (the "host"), forming a water-soluble inclusion complex.[16][18] This complex effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent solubility.[19]

G cluster_0 Mechanism of Cyclodextrin Complexation Drug Poorly Soluble Drug (Hydrophobic) Plus + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex CD->Complex Encapsulation

Caption: Formation of a soluble drug-cyclodextrin inclusion complex.

Protocol 4: Preparation by Kneading Method

  • Select a cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which has high aqueous solubility and a good safety profile.

  • Weigh out the compound and HP-β-CD in a specific molar ratio (e.g., 1:1 or 1:2).

  • Place the powders in a mortar. Add a small amount of a hydro-alcoholic solvent (e.g., 50% ethanol in water) to create a paste-like consistency.

  • Knead the mixture thoroughly with a pestle for 30-60 minutes.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until all solvent has evaporated.

  • Grind the dried complex into a fine powder.

  • Determine the solubility of this new complex powder using the Shake-Flask Method (Protocol 1).

Guide 4: Solid Dispersions

Q: How does forming a solid dispersion improve solubility? A: A solid dispersion is a system where a poorly soluble drug is dispersed within a highly soluble, inert carrier matrix (often a polymer).[4][20] This technique enhances solubility through several mechanisms:

  • Reduced Particle Size: The drug is dispersed at a molecular or near-molecular level, dramatically increasing the surface area available for dissolution.[5]

  • Amorphous State: The crystalline structure of the drug is often converted to a higher-energy amorphous state.[21] No energy is required to break the crystal lattice, leading to faster dissolution.[5][21]

  • Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.[4][5]

Protocol 5: Preparation by Solvent Evaporation Method

  • Select a hydrophilic carrier, such as Polyvinylpyrrolidone (PVP K30) or a Polyethylene Glycol (PEG 6000).

  • Dissolve both the this compound and the carrier in a common volatile organic solvent (e.g., ethanol or methanol) in a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator. This will deposit a thin film of the drug-carrier mixture on the flask wall.

  • Further dry the film under a vacuum to remove any residual solvent.

  • Scrape the solid dispersion from the flask and grind it into a fine powder.

  • Assess the solubility of the solid dispersion powder using the Shake-Flask Method (Protocol 1).

References
  • Jadhav, P., et al. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Research J. Pharm. and Tech. Available at: [Link]

  • Pawar, P., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. International Journal of Pharmaceutical Sciences and Research.
  • Kumari, B., & Singh, C. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • Singh, S., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Kumar, S., & Singh, A. (2018). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics.
  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]

  • Patel, H., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
  • Trivedi, V. (2012). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich.
  • Soni, G., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
  • Sharma, D., & Saini, S. (2015). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Gupta, A., et al. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
  • Wikipedia contributors. (2024). Cosolvent. Wikipedia. Available at: [Link]

  • Deshmukh, A. S., Tiwari, K. J., & Mahajan, V. R. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Pharma Sciences and Research.
  • Sravani, B., & Devesh, T. (2020). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs.
  • Soni, H., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. Available at: [Link]

  • Dr. Lisa. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Available at: [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. Available at: [Link]

  • Vay, K. L., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]

  • Environmental Science & Technology. (n.d.). Effect of cosolvents on the solubility of hydrocarbons in water. ACS Publications. Available at: [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. IROCHEL. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-pyrrole-2-carboxamide. PubChem. Available at: [Link]

  • University of the Sciences in Philadelphia. (2005). Principles of Drug Action 1, Spring 2005, Amides.
  • Chemistry LibreTexts. (2024). Physical Properties of Amides. Chemistry LibreTexts. Available at: [Link]

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.
  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Solubility of Things. Available at: [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]

  • ChemSynthesis. (n.d.). This compound. ChemSynthesis. Available at: [Link]

  • Khoma, R. E., & Ennan, A. A. (n.d.). pH of (1! 6) 0.10 M solutions of amides and (7) water as a function of.... ResearchGate. Available at: [Link]

  • BIOSYNCE. (2025). What is the solubility of pyrrole in different solvents?. BIOSYNCE Blog. Available at: [Link]

  • Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Improving solubility via structural modification. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (2024). Amide. Wikipedia. Available at: [Link]

  • MDPI. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available at: [Link]

  • Mbouhom, C., et al. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. NIST WebBook. Available at: [Link]

  • The Good Scents Company. (n.d.). 2-formyl pyrrole. The Good Scents Company. Available at: [Link]

  • National Institutes of Health. (n.d.). Relative Contributions of Solubility and Mobility to the Stability of Amorphous Solid Dispersions of Poorly Soluble Drugs: A Molecular Dynamics Simulation Study. NIH. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. NIST WebBook. Available at: [Link]

  • ChemSynthesis. (n.d.). Pyrroles database. ChemSynthesis. Available at: [Link]

Sources

"1-formamido-1H-pyrrole-2-carboxamide" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-formamido-1H-pyrrole-2-carboxamide

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and handling of this compound. Given the specific vulnerabilities of its pyrrole core and dual amide functionalities, users may encounter challenges related to degradation. This guide offers a framework for understanding these issues, troubleshooting common experimental problems, and implementing best practices for handling and storage.

Frequently Asked Questions (FAQs): Core Stability Profile

This section addresses fundamental questions regarding the inherent stability of this compound, based on the established chemistry of its constituent functional groups.

Q1: What are the primary chemical liabilities of this compound?

A: The molecule's stability is primarily influenced by three structural features:

  • The Pyrrole Ring: This electron-rich aromatic system is susceptible to oxidation, which can lead to discoloration and the formation of polymeric byproducts, especially upon exposure to air.[1][2][3] While aromatic, the pyrrole ring can undergo polymerization under strongly acidic conditions due to protonation, which disrupts its aromatic stability.[4][5]

  • The 1-Formamido Group (-NHCHO): This N-acyl group is an amide and is vulnerable to hydrolysis under both acidic and basic conditions, which would cleave the formyl group to yield 1-amino-1H-pyrrole-2-carboxamide and formic acid. Neutral hydrolysis, although slow, can also occur in aqueous solutions.[6][7][8][9]

  • The 2-Carboxamide Group (-CONH₂): Like the formamido group, this primary amide can be hydrolyzed to the corresponding carboxylic acid, particularly under harsh pH and high-temperature conditions.

Q2: What are the visual indicators of compound degradation?

A: The most common visual sign of degradation is a change in color. Pure pyrrole compounds are often colorless or pale yellow.[1] Upon exposure to air and light, oxidative processes can cause the solid material or its solutions to darken, turning yellow, orange, or eventually dark brown.[2] The appearance of any precipitate in a previously clear solution may also indicate the formation of insoluble polymeric degradation products.

Q3: What are the likely degradation products I might observe in my analysis (e.g., LC-MS)?

A: Depending on the experimental conditions, you can anticipate several degradation products:

  • Hydrolysis Products:

    • De-formylation: 1-amino-1H-pyrrole-2-carboxamide (cleavage at the N1-position).

    • Amide Hydrolysis: 1-formamido-1H-pyrrole-2-carboxylic acid (cleavage at the C2-position).

    • Double Hydrolysis: 1-amino-1H-pyrrole-2-carboxylic acid.

  • Oxidative Products: A complex mixture of oxidized pyrroles and oligomers/polymers, which may appear as a broad unresolved hump or multiple small peaks in a chromatogram.

  • Photodegradation Products: Pyrrole moieties can undergo direct and indirect photodegradation, potentially leading to ring-opened products or rearranged isomers.[10][11] The specific products are highly dependent on the solvent and wavelength of light.

Troubleshooting Guide: Common Experimental Issues

This section provides a cause-and-effect analysis of common problems encountered during experiments, with actionable solutions.

Issue 1: Sample Discoloration and Poor Solubility After Storage
  • Observation: A previously off-white solid has turned yellow or brown. When dissolving the compound, it fails to dissolve completely, or the solution is colored.

  • Probable Cause: This is a classic sign of oxidative degradation and polymerization of the pyrrole ring.[2][3] Exposure to atmospheric oxygen, potentially accelerated by light and ambient temperature, leads to the formation of colored, often less soluble, polymeric species.

  • Troubleshooting Workflow:

G cluster_0 A Observation: Sample Discoloration / Poor Solubility B Probable Cause: Oxidative Polymerization of Pyrrole Ring A->B is likely due to C Immediate Action: Discard degraded sample. Source fresh, pure material. B->C requires D Preventative Strategy 1: Store solid under inert gas (Ar/N₂) in a sealed, amber vial at ≤4°C. C->D then implement E Preventative Strategy 2: Prepare solutions fresh using degassed solvents. F Preventative Strategy 3: Minimize exposure to light (use amber vials, cover flasks).

Caption: Troubleshooting workflow for sample discoloration.

Issue 2: Inconsistent Results or Loss of Compound in Aqueous Buffers
  • Observation: Experimental results are not reproducible over time. Analysis of the sample after incubation in an aqueous buffer shows a decrease in the parent compound peak and the appearance of new, more polar peaks.

  • Probable Cause: Hydrolysis of the formamido and/or carboxamide groups. The rate of hydrolysis is highly dependent on pH and temperature. While amides are relatively stable, prolonged incubation in aqueous media, especially outside of a neutral pH range, will lead to measurable degradation.[6][9][12]

  • Mitigation Strategies:

Parameter Risk Factor Recommended Mitigation Strategy Scientific Rationale
pH pH < 5 or pH > 8Maintain buffer pH between 6.0 and 7.5. Screen different buffer systems for minimal degradation.Both acid and base catalyze amide hydrolysis.[9][12] Strong acids can also induce pyrrole polymerization.[4]
Temperature > 25°C; Freeze-thaw cyclesPerform experiments on ice or at controlled room temperature. Aliquot stock solutions to avoid repeated freeze-thaw.Hydrolysis rates increase with temperature. Freezing can cause pH shifts in some buffer systems, accelerating degradation.
Incubation Time Long (> 8 hours)Minimize incubation times. Prepare samples immediately before analysis or use.Hydrolysis is a time-dependent process. Shortening exposure to aqueous conditions limits the extent of degradation.
Solvent Aqueous buffersIf the experiment allows, use organic solvents like DMSO or acetonitrile for stock solutions and minimize the final aqueous concentration.The compound is significantly more stable in dry, aprotic organic solvents where hydrolysis cannot occur.

Protocols for Stability and Handling

Protocol 1: Recommended Storage and Handling
  • Long-Term Storage (Solid):

    • Store the solid compound in an amber glass vial.

    • Purge the vial headspace with an inert gas (argon or nitrogen) before sealing.

    • Seal tightly with a high-quality, chemically resistant cap.

    • Store in a desiccator at -20°C for maximum stability.

  • Preparation of Stock Solutions:

    • Use only dry, high-purity solvents (e.g., anhydrous DMSO, DMF).

    • Allow the compound vial to warm to room temperature before opening to prevent moisture condensation.

    • Weigh the compound quickly and prepare the solution under low-light conditions.

    • If preparing a larger volume, consider purging the solvent with inert gas for 15-20 minutes before use to remove dissolved oxygen.

  • Storage of Stock Solutions:

    • Store stock solutions in amber vials at -20°C or -80°C.

    • Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study for Experimental Planning

A forced degradation study is essential to understand the compound's stability under your specific experimental conditions.

G cluster_0 cluster_1 Stress Conditions (Incubate 24h) start Prepare 1 mg/mL Solution in Experimental Buffer A Acidic (pH 3.0) start->A B Neutral (Control) (pH 7.0) start->B C Basic (pH 10.0) start->C D Oxidative (add 0.1% H₂O₂) start->D E Photolytic (expose to UV/white light) start->E analyze Analyze All Samples by LC-MS (t=0 and t=24h) A->analyze B->analyze C->analyze D->analyze E->analyze compare Compare % Remaining Parent Compound and Identify Major Degradants analyze->compare

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare identical solutions of the compound in your intended experimental buffer.

  • Stress Application: Subject the solutions to various stress conditions for a defined period (e.g., 24 hours):

    • Acidic: Adjust pH to ~3 with dilute HCl.

    • Basic: Adjust pH to ~10 with dilute NaOH.

    • Oxidative: Add a small amount of hydrogen peroxide (e.g., 0.1% final concentration).

    • Photolytic: Expose to a consistent light source (e.g., UV lamp or direct sunlight) alongside a dark control.

    • Thermal: Incubate at an elevated temperature (e.g., 50°C) alongside a room temperature control.

  • Analysis: Analyze all samples by a stability-indicating method like reverse-phase HPLC or LC-MS at time zero and after the incubation period.

  • Evaluation: Quantify the percentage of the parent compound remaining under each condition. This data will authoritatively inform you of which experimental conditions to avoid.

By understanding the inherent chemical vulnerabilities of this compound and implementing these troubleshooting and handling protocols, researchers can ensure the integrity of their samples, leading to more accurate and reproducible scientific outcomes.

References

  • Gomez, A., et al. (2003). The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. Journal of the American Chemical Society.
  • Apell, J. N., & McNeill, K. (2019). Exploring the photodegradation of pyrroles. Environmental Chemistry, ETH Zurich.
  • Mandal, A., & Sitha, S. (2021). Controlling the Photostability of Pyrrole with Optical Nanocavities. ACS Publications.
  • Mandal, A., & Sitha, S. (2021). Controlling the Photostability of Pyrrole with Optical Nanocavities. PubMed Central (PMC), NIH.
  • McNeill, K. Group. (2019). Exploring the photodegradation of pyrroles. Kris McNeill Group Website.
  • Slideshare. (n.d.). Heterocyclic compounds part- III(Pyrrole). Slideshare.
  • Wikipedia. (n.d.). Pyrrole. Wikipedia.
  • Gomez, A., et al. (2003). The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. Europe PMC.
  • Wikipedia. (n.d.). Pyrrole. Wikipedia. Available at: [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central (PMC), NIH.
  • Scribd. (n.d.). Acidic and Basic Character of Pyrrole. Scribd.
  • ResearchGate. (2003). The Mechanism of Formamide Hydrolysis in Water from Ab Initio Calculations and Simulations. ResearchGate.
  • Chemistry Stack Exchange. (2015). What is the degradation mechanism of pyrrole?. Chemistry Stack Exchange.
  • ResearchGate. (2002). Aspects of the hydrolysis of formamide: Revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base. ResearchGate.
  • Cascella, M., et al. (2006). Formamide Hydrolysis Investigated by Multiple-Steering ab Initio Molecular Dynamics. The Journal of Physical Chemistry B, ACS Publications.
  • Quora. (2018). Why is the reaction of pyrrole difficult with acid?. Quora.
  • StudySmarter. (2023). Pyrrole: Structure, Acidity & Synthesis. StudySmarter.
  • ResearchGate. (2015). The Oxidation of Pyrrole. ResearchGate.
  • Bouling Chemical Co., Limited. (n.d.). 1-Amino-1H-pyrrole-2-carboxamide | Properties, Uses, Safety Data & Supplier Information. Bouling Chemical Co., Limited.
  • MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI.

Sources

"1-formamido-1H-pyrrole-2-carboxamide" side reaction prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-formamido-1H-pyrrole-2-carboxamide. This resource is designed for researchers, medicinal chemists, and process development scientists. Given that direct literature on this specific molecule is sparse, this guide draws upon established principles of pyrrole chemistry, N-amination, and formylation reactions to provide predictive and actionable troubleshooting advice. Our goal is to help you anticipate and prevent common side reactions, thereby improving yield, purity, and overall success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound, and what are the critical steps?

The most logical synthetic approach involves two key transformations:

  • N-Amination of a Pyrrole Precursor: Starting with a suitable pyrrole-2-carboxamide or its ester equivalent, an amino group is installed on the ring nitrogen (N-1). This is a critical step, as N-amino pyrroles can be sensitive intermediates.

  • N-Formylation: The resulting 1-amino-1H-pyrrole-2-carboxamide is then formylated to yield the final product. The choice of formylating agent and reaction conditions is paramount to prevent side reactions.

A plausible precursor would be 1-amino-1H-pyrrole-2-carboxamide. The final step, formylation, is where careful control is most needed. Common formylating agents include formic acid, formic acid derivatives (like ammonium formate), or formamides.[1][2]

Q2: During the final formylation step, I observe a significant impurity with the same mass as my desired product. What could this be, and how can I prevent it?

This is a classic case of intramolecular cyclization , a common side reaction for N-acylated amino heterocycles that possess a suitably positioned carbonyl group.[3][4] The N-formylamino group can cyclize onto the C-2 carboxamide to form a stable, fused heterocyclic system, likely a pyrrolo[1,2-b]pyridazin-4-one derivative.

Mechanism of Side Reaction: Under acidic or thermal stress, the formyl group can facilitate an intramolecular nucleophilic attack from the carboxamide oxygen or nitrogen, leading to dehydration and cyclization.

Prevention Strategies:

  • Temperature Control: Perform the formylation at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0 °C and slowly warm to room temperature if necessary.

  • Mild Formylating Agents: Avoid harsh dehydrating formylation conditions (e.g., Vilsmeier-Haack reagents, which are better suited for C-formylation of electron-rich rings).[5][6][7][8] Opt for milder reagents like formic acid with a coupling agent (e.g., EDCI) or acetic formic anhydride at low temperatures.[2]

  • pH Control: Maintain a neutral or slightly basic pH during workup and purification. The N-formyl group, similar to other hydrazides, can be labile under strongly acidic or basic conditions, which can promote cyclization.[9]

  • Immediate Workup: Upon reaction completion (monitored by TLC or LC-MS), proceed immediately to workup and purification to minimize the time the product spends in the reactive crude mixture.

Q3: My NMR analysis shows unexpected signals in the aromatic/aldehyde region, suggesting modification of the pyrrole ring. What is happening?

You are likely observing C-formylation , where the formyl group is added to the carbon skeleton of the pyrrole ring instead of the N-amino group. Pyrrole is an electron-rich heterocycle and is susceptible to electrophilic substitution, such as the Vilsmeier-Haack reaction.[6][10]

  • Cause: The use of strong, electrophilic formylating agents like a pre-formed Vilsmeier reagent (from DMF/POCl₃) can preferentially attack the electron-rich C-5 or C-4 positions of the pyrrole ring.[5][6]

  • Discrimination: N-formylation is generally favored with milder reagents that are not potent electrophiles. The N-amino group is a soft nucleophile and reacts readily with agents like formic acid. In contrast, C-formylation requires a potent electrophile to overcome the aromaticity of the pyrrole ring.

Prevention Strategies:

  • Reagent Selection: Use non-electrophilic formylation methods. A highly effective and mild method is the use of formic acid, optionally with a catalyst like iodine, under solvent-free conditions.[11] This avoids the generation of a powerful electrophile.

  • Protecting Groups: If C-formylation remains a persistent issue, temporarily protecting the reactive positions of the pyrrole ring (e.g., with bromo or iodo groups) could be considered, although this adds steps to the synthesis.

Troubleshooting Guide: Synthesis of this compound

Observed Problem Potential Cause(s) Recommended Solution(s)
Major impurity with same mass as product Intramolecular cyclization onto the C2-carboxamide.Lower reaction temperature (0 °C to RT). Use milder formylating agents (e.g., formic acid/EDCI). Ensure neutral pH during workup.[3][4][9]
Low yield, multiple spots on TLC Degradation of starting material or product.Check the stability of the 1-amino-pyrrole precursor; they can be unstable. Use freshly prepared starting material. Minimize reaction time.
NMR shows extra aldehyde and aromatic signals C-formylation of the pyrrole ring.Avoid Vilsmeier-Haack conditions (DMF/POCl₃). Use formic acid or ammonium formate.[2][5][6]
Product decomposes during purification Instability on silica gel.Purify using neutral or deactivated silica gel. Alternatively, use a different stationary phase like alumina or reverse-phase chromatography. Elute with a solvent system containing a small amount of a neutralizer like triethylamine (0.1-1%).
Reaction fails to go to completion Insufficiently active formylating agent.If using formic acid alone, consider adding a catalytic amount of iodine or a carbodiimide (EDCI, DCC) to activate the acid.[11] Gently warm the reaction if low temperature is the cause.

Experimental Protocols

Protocol 1: Recommended N-Formylation using Formic Acid

This protocol is designed to minimize cyclization and C-formylation side reactions.

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 1-amino-1H-pyrrole-2-carboxamide (1.0 eq) in a suitable solvent like THF or dichloromethane (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add formic acid (1.5 - 2.0 eq) to the cooled solution while stirring.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Workup: Once the starting material is consumed, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizing Reaction Pathways

To better understand the competition between the desired reaction and the major side products, the following diagrams illustrate the key mechanistic pathways.

Diagram 1: N-Formylation vs. Intramolecular Cyclization

SM 1-amino-1H-pyrrole- 2-carboxamide Product Desired Product: 1-formamido-1H-pyrrole- 2-carboxamide SM->Product N-Formylation (Desired Pathway) HCOOH Formic Acid (Mild Conditions) SideProduct Side Product: pyrrolo[1,2-b]pyridazin-4-one Product->SideProduct Intramolecular Cyclization (Side Reaction) Stress Heat or Acid

Caption: Competing pathways for the formylation reaction.

Diagram 2: N-Formylation vs. C-Formylation

SM 1-amino-1H-pyrrole- 2-carboxamide N_Product N-Formylated Product (Desired) SM->N_Product Nucleophilic Attack by N-amino group C_Product C-Formylated Byproduct (Ring Formylation) SM->C_Product Electrophilic Attack on Pyrrole Ring Mild Mild Agent (e.g., HCOOH) Harsh Harsh Agent (e.g., Vilsmeier)

Caption: Reagent choice dictates formylation site.

References

  • Padwa, A. (1999). Synthesis of Heterocycles Using Tandem Cyclization Processes. Molmass. [Link]

  • Reddy, T. R., et al. (2017). Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage. Chemical Communications, Royal Society of Chemistry. [Link]

  • Hodge, P., & Rickards, R. W. (1966). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, Royal Society of Chemistry. [Link]

  • Wang, C., et al. (2020). A plausible reaction pathway for N-formylation of amines. ResearchGate. [Link]

  • Niknam, K. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • White, J., & McGillivray, G. (1977). The Vilsmeier-Haack aroylation of pyrroles reexamined. The Journal of Organic Chemistry. [Link]

  • Tasneem, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Patil, S. B., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Warne, B., et al. (2018). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. ResearchGate. [Link]

  • Miclet, E. (2018). Intramolecular cyclization of N-acyliminium cation. ResearchGate. [Link]

  • Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry. [Link]

  • de la Cruz, J. N., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. [Link]

  • Kumar, R., et al. (2024). A Mild Intramolecular Cyclization for the Synthesis of N–O Heterocycles and Unlocked Nucleic Acid Analogs. ResearchGate. [Link]

  • Alper, H., et al. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Organic Letters. [Link]

  • Opatz, T., et al. (2011). ChemInform Abstract: One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link]

  • Stick, R. V., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research. [Link]

  • Solorio-Alvarado, C. R., et al. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters. [Link]

  • Solorio-Alvarado, C. R., et al. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. ACS Publications. [Link]

  • Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett. [Link]

  • Reddy, P. G., et al. (2011). ChemInform Abstract: A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. ResearchGate. [Link]

  • Ghaffar, T., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega. [Link]

  • Johnson, P. D., et al. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. RSC Publishing. [Link]

  • Warne, B., et al. (2018). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. ResearchGate. [Link]

  • Hosseini-Sarvari, M. (2008). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. ResearchGate. [Link]

  • Larksarp, C., & Alper, H. (2013). Formylation of Amines. Topics in Catalysis. [Link]

  • Sboarina, M., et al. (2024). 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. Archiv der Pharmazie. [Link]

  • PubChem. (n.d.). Hydrazinecarboxaldehyde, 1-methyl-. [Link]

Sources

Technical Support Center: Troubleshooting Assay Interference with Heterocyclic Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Topic: "1-formamido-1H-pyrrole-2-carboxamide" and Related Assay Interference Problems

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with novel heterocyclic compounds, such as this compound, and are encountering challenges with assay interference. While specific interference data for every new chemical entity is unavailable, this guide provides a systematic framework based on chemical principles and established best practices to identify, troubleshoot, and mitigate common sources of assay artifacts.

Frequently Asked Questions (FAQs)
Q1: My test compound, a pyrrole-carboxamide derivative, shows activity in my primary screen. How can I be confident it's a genuine hit and not an artifact?

Apparent activity in a primary screen is the first step, but it requires rigorous validation. A significant number of initial hits can be false positives resulting from compound-dependent assay interference rather than specific interaction with the biological target.[1][2] To build confidence in your result, it is essential to perform a series of secondary and counter-assays, often called orthogonal assays.[3] These assays should ideally utilize different detection technologies (e.g., fluorescence, luminescence, absorbance, label-free) or different mechanisms to measure the biological outcome. This approach helps to systematically eliminate common interference mechanisms that can plague a single assay platform.[4]

Q2: I am working with "this compound." What specific structural features of this molecule might cause assay interference?

While every compound is unique, we can predict potential interference liabilities by examining its substructures. This practice is central to identifying Pan-Assay Interference Compounds (PAINS), which are chemical motifs known to cause promiscuous, non-specific activity.[5]

  • Pyrrole and other Heterocyclic Rings: Certain pyrrole-containing structures are classified as PAINS.[] These motifs can participate in redox cycling, act as covalent modifiers, or have intrinsic fluorescence, all of which are known interference mechanisms.[7]

  • Amide and Formamido Groups: These groups can increase the potential for a compound to aggregate. Compound aggregation is a major source of non-specific inhibition, where the compound forms colloidal particles that sequester and denature the target protein.[8][9]

  • Conjugated System: The conjugated π-system of the pyrrole ring can lead to intrinsic color or fluorescence.[4] This can directly interfere with optical assay readouts by either absorbing light at the measurement wavelength (quenching) or by emitting its own light (autofluorescence).[10]

It is crucial to view these features as "warning signs," not definitive proof of interference. The compound should be considered "guilty until proven innocent" through rigorous experimental validation.[7]

Q3: My dose-response curve looks unusual (e.g., very steep or incomplete). Could this be due to compound aggregation?

Yes, an unusually steep dose-response curve is a classic hallmark of aggregation-based inhibition.[8] Aggregators often exhibit a sharp transition in activity around their Critical Aggregation Concentration (CAC), which typically falls in the low to mid-micromolar range.[8]

To test for aggregation, the most common and effective method is to repeat the assay in the presence of a non-ionic detergent, such as Triton X-100 or Tween-20 (typically at 0.01% - 0.05% v/v).[8] If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, aggregation is the likely cause. The detergent helps to disrupt the formation of the colloidal aggregates responsible for the non-specific activity.

Another strategy is to include a "decoy" protein like Bovine Serum Albumin (BSA) in the assay buffer. Aggregates often act by partially unfolding and sequestering proteins, and BSA can act as a sink for these aggregates, sparing your target protein.[8]

Q4: How can I determine if my compound is directly interfering with the optical readout of my fluorescence or absorbance-based assay?

Optical interference is a common artifact, especially with aromatic, heterocyclic compounds.[4][11] You must run control experiments where you measure the compound's intrinsic optical properties under the exact same assay conditions (buffer, plate type, temperature) but without the target enzyme or protein.

  • To Check for Autofluorescence: Add your compound to the assay buffer in an empty well and read the plate using the same excitation and emission wavelengths as your main experiment. A significant signal above the buffer-only blank indicates autofluorescence.[12]

  • To Check for Quenching/Absorbance: Run the assay to completion with its fluorescent or colorimetric product, then add your compound at various concentrations. A dose-dependent decrease in the signal suggests that your compound is either quenching the fluorescence or absorbing light at the detection wavelength.[4]

Q5: What is the best general workflow to validate a potential hit and rule out interference?

A systematic hit validation workflow is critical to avoid wasting resources on false positives. The process involves a tiered approach moving from simple, rapid checks to more complex mechanistic studies.

Below is a recommended workflow diagram for validating a primary screening hit.

Hit_Validation_Workflow cluster_0 Phase 1: Initial Triage cluster_1 Phase 2: Interference Counter-Screens cluster_2 Phase 3: Orthogonal & Mechanistic Assays PrimaryHit Primary Screening Hit QC Step 1: QC & Re-synthesis (Purity & Identity Check) PrimaryHit->QC Verify Compound Reconfirm Step 2: Re-confirm Activity (Dose-Response Curve) QC->Reconfirm If pure & correct FailQC Artifact: Impurity QC->FailQC Aggregation Step 3: Aggregation Test (Add 0.01% Triton X-100) Reconfirm->Aggregation FailReconfirm Artifact: Initial Error Reconfirm->FailReconfirm Optical Step 4: Optical Interference (Compound-only controls) Aggregation->Optical FailAgg Artifact: Aggregator Aggregation->FailAgg Reactivity Step 5: Reactivity Check (Pre-incubation, DTT sensitivity) Optical->Reactivity FailOpt Artifact: Optical Interference Optical->FailOpt Orthogonal Step 6: Orthogonal Assay (Different detection method) Reactivity->Orthogonal If all clear FailReact Artifact: Reactive Compound Reactivity->FailReact Mechanism Step 7: Mechanism of Action (e.g., Substrate Competition) Orthogonal->Mechanism FailOrth Artifact: Assay-specific Orthogonal->FailOrth ValidatedHit Validated Hit for Lead-Op Mechanism->ValidatedHit

Caption: A workflow for validating primary screening hits.

Troubleshooting Guides & Protocols
Guide 1: Investigating Compound Aggregation

Objective: To determine if the observed bioactivity of a compound is due to the formation of colloidal aggregates.

Principle: Non-specific inhibitors that act via aggregation will show a dramatic loss of potency in the presence of a non-ionic detergent, which prevents the formation of aggregates.[8]

Protocol:

  • Prepare Reagents:

    • Prepare a 1% (v/v) stock solution of Triton X-100 in your assay buffer.

    • Prepare serial dilutions of your test compound as you would for a standard dose-response experiment.

  • Set up Assay Plates:

    • Designate two sets of wells for the dose-response curve.

    • Set A (Control): Add your standard assay buffer to the wells.

    • Set B (Detergent): Add assay buffer containing a final concentration of 0.01% Triton X-100. (Add 1 µL of 1% stock to a final assay volume of 100 µL).

  • Perform Assay:

    • Add the compound serial dilutions to both Set A and Set B wells.

    • Add the enzyme, substrate, and other reagents according to your standard assay protocol.

    • Incubate and read the plate as normal.

  • Analyze Data:

    • Plot the dose-response curves for both conditions (with and without detergent).

    • Calculate the IC50 value for each curve. A significant rightward shift (e.g., >10-fold increase) in the IC50 in the presence of Triton X-100 is strong evidence of aggregation-based activity.

Data Presentation Example:

CompoundConditionIC50 (µM)Interpretation
Compound XStandard Buffer1.2Apparent Inhibitor
Compound X+ 0.01% Triton X-100> 50Likely Aggregator
Validated InhibitorStandard Buffer0.5Genuine Inhibitor
Validated Inhibitor+ 0.01% Triton X-1000.6Not an Aggregator

Diagram of Aggregation Mechanism:

Aggregation_Mechanism cluster_0 Without Detergent cluster_1 With Detergent Compound Compound Monomers Aggregate Colloidal Aggregate Compound->Aggregate >[CAC] Enzyme_Inactive Denatured Enzyme Aggregate->Enzyme_Inactive Sequestration & Denaturation Enzyme_Active Active Enzyme Compound_D Compound Monomers Detergent Detergent Micelles Compound_D->Detergent Disruption Enzyme_Active_D Active Enzyme No_Inhibition Activity Preserved Enzyme_Active_D->No_Inhibition

Caption: Aggregation interference and its mitigation by detergent.

Guide 2: Deconvoluting Optical Interference

Objective: To determine if a compound's intrinsic absorbance or fluorescence is creating an assay artifact.

Principle: By measuring the compound's optical properties in the absence of a biological reaction, its contribution to the final signal can be quantified and ruled in or out as a source of interference.[4]

Protocol:

  • Prepare Reagents:

    • Prepare serial dilutions of your test compound in the final assay buffer.

    • Prepare a "positive control" sample representing the 100% signal in your assay (e.g., a fluorescent probe, a colored product).

  • Set up Control Plate:

    • Plate 1 (Autofluorescence/Absorbance):

      • Wells 1: Buffer only (Blank).

      • Wells 2: Compound dilutions in buffer.

    • Plate 2 (Quenching Test):

      • Wells 1: Buffer only (Blank).

      • Wells 2: Positive control signal molecule in buffer.

      • Wells 3: Positive control signal molecule + compound dilutions.

  • Measure Signal:

    • Read Plate 1 at the assay's excitation/emission wavelengths (for fluorescence) or measurement wavelength (for absorbance).

    • Read Plate 2 at the appropriate wavelengths.

  • Analyze Data:

    • Autofluorescence: On Plate 1, if the signal in the compound wells is significantly higher than the blank, the compound is autofluorescent.

    • Absorbance: On Plate 1, if the absorbance is high, it can interfere with colorimetric assays.

    • Quenching: On Plate 2, if the signal decreases in a dose-dependent manner in the presence of your compound, it indicates signal quenching.

Data Presentation Example (Fluorescence Quenching):

[Compound X] (µM)RFU (Fluorescent Probe Only)RFU (Probe + Compound X)% Signal Quenched
050,00050,0000%
150,00045,1009.8%
550,00032,50035.0%
2050,00011,00078.0%
References
  • Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. (2015). National Center for Biotechnology Information. [Link]

  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017). National Center for Biotechnology Information. [Link]

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf. (2015). National Center for Biotechnology Information. [Link]

  • Tackling assay interference associated with small molecules | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Evolution of assay interference concepts in drug discovery - Taylor & Francis Online. (n.d.). Taylor & Francis Online. [Link]

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Tackling assay interference associated with small molecules - PubMed. (2024). PubMed. [Link]

  • Interference Testing and Mitigation in LC-MS/MS Assays | myadlm.org. (2017). American Association for Clinical Chemistry. [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. (2020). Gyros Protein Technologies. [Link]

  • Overcoming Matrix Interference in LC-MS/MS - Separation Science. (n.d.). Separation Science. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (n.d.). ZefSci. [Link]

  • 3 ways to troubleshoot biochemistry analyzer reagent interference - Seamaty. (n.d.). Seamaty. [Link]

  • Immunogenicity Target Interference: A Novel Blocking Approach - Altasciences. (n.d.). Altasciences. [Link]

  • Pan-assay interference compounds - Wikipedia. (n.d.). Wikipedia. [Link]

  • To the Rescue: Applying a Novel Approach to Minimize False Positive ADA Assay Results. (n.d.). BioAgilytix. [Link]

  • (PDF) Drug Target Interference in Immunogenicity Assays: Recommendations and Mitigation Strategies - ResearchGate. (2017). ResearchGate. [Link]

  • What is the current value of fluorescence polarization assays in small molecule screening? (2019). Future Science. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them - BellBrook Labs. (n.d.). BellBrook Labs. [Link]

  • Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing). (2022). Royal Society of Chemistry. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations - Longdom. (2015). Longdom Publishing. [Link]

Sources

Technical Support Center: Scale-Up of 1-formamido-1H-pyrrole-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis and scale-up of 1-formamido-1H-pyrrole-2-carboxamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into the underlying chemical principles to provide actionable solutions for optimizing yield, purity, and process safety.

Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and its key reaction step?

The most direct and common synthetic pathway involves the N-formylation of a precursor, 1-amino-1H-pyrrole-2-carboxamide. This final step is critical as it functionalizes the N-amino group to yield the target molecule. The core challenge lies in achieving selective and complete formylation without inducing side reactions or product degradation.

Precursor 1-amino-1H-pyrrole-2-carboxamide Reagent + Formylating Agent Precursor->Reagent Product This compound Reagent->Product Formylation Reaction (Key Scale-Up Step)

Caption: Synthetic pathway to the target molecule.

Q2: My reaction yield is consistently low during scale-up. What are the most likely causes?

Low yield during scale-up often points to issues with reaction kinetics, mass transfer, or thermal management. The primary culprits are:

  • Inadequate Mixing: In larger reactors, inefficient agitation can lead to poor dispersion of reagents, creating localized areas of low concentration and reducing the overall reaction rate.

  • Poor Temperature Control: The formylation reaction is often exothermic. If the reactor's heat removal capacity is insufficient, the temperature can rise, leading to the degradation of the starting material or product. Conversely, if the temperature is too low, the reaction may be incomplete.

  • Sub-optimal Stoichiometry: The molar ratio of the formylating agent to the substrate may need to be re-optimized at scale to drive the reaction to completion, compensating for potential losses or side reactions.

Q3: I'm observing significant impurity formation that wasn't present at the lab scale. What are these impurities and how can I prevent them?

New impurities at scale are typically the result of prolonged reaction times or localized "hot spots" due to inefficient mixing and heat transfer. The most probable side reactions include:

  • Decomposition: The pyrrole ring can be sensitive to harsh pH and high temperatures, leading to ring-opening or polymerization.[1]

  • Double Formylation or Side-Reactions: While the N-amino group is the most nucleophilic site, extreme conditions could potentially lead to reactions at the carboxamide nitrogen or the pyrrole ring itself, although this is less common.

  • Hydrolysis: If water is present during work-up under acidic or basic conditions, the carboxamide or the newly formed formamido group could be susceptible to hydrolysis.

Prevention strategies involve stricter control over temperature, reducing reaction time, and ensuring a homogenous reaction environment through effective agitation.

Q4: What are the most critical process parameters (CPPs) to monitor for this reaction?

For a successful and reproducible scale-up, the following parameters must be rigorously monitored and controlled:

  • Temperature: Both the jacket and internal batch temperature. A significant difference can indicate poor heat transfer.

  • Reagent Addition Rate: A controlled addition rate is crucial for managing the reaction exotherm.

  • Agitator Speed (RPM): This directly impacts mixing efficiency and must be scaled appropriately for the reactor geometry.

  • Reaction Concentration: Higher concentrations can increase throughput but may also exacerbate exotherm and mixing issues.

  • pH: During work-up and isolation, pH control is critical to prevent product degradation and ensure effective precipitation.

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to diagnosing and resolving specific issues encountered during the scale-up process.

Problem Potential Cause Recommended Solution & Rationale
Low Yield & Incomplete Conversion 1. Inefficient Mass Transfer: The reactants are not mixing effectively, leading to a slow or stalled reaction.• Increase Agitator Speed: Ensure the batch is in a fully turbulent regime. • Evaluate Impeller Design: A pitched-blade turbine or hydrofoil impeller is often better for homogenization than a simple paddle. • Sub-surface Addition: Introduce the formylating agent below the liquid surface to promote immediate mixing and prevent localized high concentrations at the surface.
2. Poor Temperature Control: The reaction is running too cold, slowing the kinetics to a crawl.• Monitor Internal Temperature: Rely on the internal probe, not the jacket temperature, for the true reaction condition. • Pre-heat/Cool Jacket: Ensure the reactor's heat transfer fluid is at the target temperature before starting reagent addition to minimize thermal lag.
3. Reagent Reactivity: The chosen formylating agent may not be active enough under the scaled-up conditions.• Re-evaluate Formylating Agent: Consider using a mixed anhydride like acetic formic anhydride, which is often more reactive than formic acid alone and can allow for lower reaction temperatures.[2]
High Impurity Profile 1. Localized Overheating (Hot Spots): Poor mixing creates zones where the exotherm is not dissipated, causing thermal degradation.• Decrease Addition Rate: Slowing the feed of the limiting reagent is the most effective way to control the rate of heat generation. • Improve Agitation: As above, better mixing dissipates heat more effectively throughout the batch.
2. Extended Reaction Time: The reaction is held at temperature for too long, promoting slow-forming degradation products.• Implement In-Process Controls (IPCs): Use HPLC or UPLC to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to an acceptable level (e.g., <1%).
3. Work-up Degradation: The product is sensitive to the pH or temperature during the quench and isolation steps.• Optimize Quench Procedure: Quench the reaction by adding the batch to a pre-cooled, buffered solution rather than adding the quench solution to the hot reactor. This provides better temperature and pH control.
Product Isolation & Purification Issues 1. Oiling Out / Poor Crystallization: The product separates as a liquid or amorphous solid instead of a filterable crystal.• Optimize Solvent System: The ideal solvent/anti-solvent ratio may differ at scale. Perform solubility studies. • Control Cooling Rate: Implement a slow, controlled cooling profile. A crash-cool will almost always lead to fine particles or oil. • Use Seeding: Introduce a small quantity of pure, crystalline product at the point of supersaturation to promote controlled crystal growth.
2. Difficult Filtration: The product consists of very fine particles that clog the filter, leading to extremely long filtration times.• Implement an Aging Step: After crystallization is complete, hold the slurry at a constant temperature with gentle agitation for several hours. This allows for Ostwald ripening, where smaller particles dissolve and redeposit onto larger crystals, improving the particle size distribution.
Experimental Protocols
Protocol 1: Selection of Formylating Agent (Bench Scale)

The choice of formylating agent is critical for a successful scale-up. This protocol outlines a screening process.

  • Setup: In three separate 100 mL round-bottom flasks equipped with magnetic stirrers and temperature probes, dissolve 1-amino-1H-pyrrole-2-carboxamide (1.0 eq) in a suitable solvent (e.g., THF, Acetonitrile).

  • Reagent Preparation:

    • Flask A: Formic Acid (1.2 eq).

    • Flask B: Pre-mixed Acetic Formic Anhydride (1.1 eq), prepared by gently warming acetic anhydride and formic acid.

    • Flask C: N,N-Dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) for a Vilsmeier-Haack approach (use appropriate stoichiometry and caution).[3]

  • Execution: Cool all flasks to 0-5 °C. Add the respective formylating agent dropwise, monitoring the internal temperature.

  • Analysis: After 2 hours, take a sample from each reaction for HPLC analysis to determine conversion and impurity profile.

  • Evaluation: Compare the agents based on reactivity, exotherm control, and purity of the resulting product. Acetic formic anhydride often provides a good balance of reactivity and control for scale-up.

Table 1: Comparison of Common Formylating Agents for Scale-Up
Formylating AgentAdvantagesScale-Up Challenges
Formic Acid Inexpensive, readily available.Lower reactivity may require higher temperatures; can be corrosive.
Acetic Formic Anhydride Highly reactive at lower temperatures, clean reaction.Must be prepared in-situ or handled with care due to moisture sensitivity; exotherm must be managed.
Vilsmeier Reagent (DMF/POCl₃) Very powerful formylating agent.[3]Highly exothermic, corrosive byproducts (HCl), and complex work-up procedure make it less ideal for large-scale production of this specific molecule.
Protocol 2: Optimized Scale-Up Synthesis (50 L Reactor)

This protocol assumes Acetic Formic Anhydride was selected as the optimal reagent.

  • Reactor Preparation: Ensure the 50 L glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charging: Charge the reactor with 1-amino-1H-pyrrole-2-carboxamide (5.0 kg, 1.0 eq) and Acetonitrile (25 L). Begin agitation to ensure a homogenous slurry/solution.

  • Cooling: Cool the reactor contents to an internal temperature of 0-5 °C.

  • Controlled Addition: Begin the slow, sub-surface addition of pre-prepared Acetic Formic Anhydride (1.1 eq) via a dosing pump. Maintain the internal temperature below 10 °C throughout the addition. The addition should take no less than 2 hours.

  • Reaction Monitoring: Hold the batch at 5-10 °C for 1-2 hours after the addition is complete. Take samples hourly for HPLC analysis to confirm reaction completion.

  • Work-up & Isolation:

    • In a separate vessel, prepare a solution of saturated sodium bicarbonate in water.

    • Slowly transfer the reaction mixture into the bicarbonate solution, maintaining the temperature below 20 °C to quench the reaction.

    • Stir for 30 minutes, then allow the layers to separate if applicable, or proceed to filtration.

    • Filter the resulting solid product. Wash the cake with cold water followed by a cold, non-polar solvent (e.g., heptane) to aid drying.

  • Drying: Dry the product in a vacuum oven at a temperature not exceeding 45 °C until constant weight is achieved.

cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Isolation P1 Charge Reactor: - 1-amino-1H-pyrrole-2-carboxamide - Acetonitrile P2 Cool Batch (0-5 °C) P1->P2 R1 Controlled Addition: - Acetic Formic Anhydride - Maintain T < 10 °C P2->R1 R2 Hold & Monitor (IPC) - HPLC for completion R1->R2 W1 Quench - Add to NaHCO3(aq) R2->W1 W2 Filter Product W1->W2 W3 Wash Cake - Water & Heptane W2->W3 W4 Vacuum Dry (T < 45 °C) W3->W4

Caption: Scale-up workflow for the synthesis.

References
  • Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642. [Link]

  • Baxendale, I. R., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5342–5345. [Link]

  • Herath, A. K., & Lovely, C. J. (2021). Pyrrole carboxamide introduction in the total synthesis of pyrrole–imidazole alkaloids. Organic & Biomolecular Chemistry, 19(5), 995-1031. [Link]

  • Scilit. (n.d.). Regiocontrolled Synthesis of Pyrrole-2-carboxaldehydes and 3-Pyrrolin-2-ones from Pyrrole Weinreb Amides. [Link]

  • Herath, A. K., & Lovely, C. J. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry. [Link]

  • Opatz, T., et al. (2011). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. ChemInform. [Link]

  • Al-Mughaid, H., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603. [Link]

  • Klančar, U., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega, 6(14), 9396–9407. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(7), 5536–5553. [Link]

  • Saki, H., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1549–1555. [Link]

  • Wikipedia. (n.d.). Formylation. [Link]

  • Das, B., et al. (2023). Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and formamides/amines via oxidative amidation involving pyrrole acyl radicals. Chemical Communications, 59(68), 10259-10262. [Link]

  • Maslivets, A. N., et al. (2020). Annulation of 1H-pyrrole-2,3-diones by thioacetamide: an approach to 5-azaisatins. Beilstein Journal of Organic Chemistry, 16, 2038–2045. [Link]

  • Anderson, H. J., et al. (1985). Novel Substituent Orientation in Reimer-Tiemann Reactions of Pyrrole-2-carboxylates. The Journal of Organic Chemistry, 50(25), 5016–5020. [Link]

  • Khusnutdinov, R. I., et al. (2001). New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. Russian Journal of Organic Chemistry, 37(7), 1054-1055. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-pyrrole-2-carboxamide. PubChem Compound Database. [Link]

  • Padwa, A., et al. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters, 23(17), 6655–6659. [Link]

  • Marcotte, F.-A., & Lubell, W. D. (2002). An Effective New Synthesis of 4-Aminopyrrole-2-carboxylates. The Journal of Organic Chemistry, 67(17), 6075–6078. [Link]

  • Chemistry Stack Exchange. (2021). Mechanism of ring opening of amine combined with formylation. [Link]

  • Galletti, P., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Molecules, 29(4), 861. [Link]

  • Ghier, T. (2023). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Journal of Chemical and Pharmaceutical Research, 15(5), 034. [Link]

  • Candy, C. F., Jones, R. A., & Wright, P. H. (1972). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Journal of the Chemical Society, Perkin Transactions 1, 2517-2520. [Link]

  • Gmeiner, P., & Kärtner, A. (1995). A Short and Efficient Synthesis of (S)-1Boc2,5-dihydro-1H-pyrrole-2-carboxylic Acid. Synthesis, 1995(11), 1403-1405. [Link]

Sources

"1-formamido-1H-pyrrole-2-carboxamide" purification optimization

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the purification of 1-formamido-1H-pyrrole-2-carboxamide, a polar heterocyclic compound that presents unique challenges. This technical support center is designed for chemists and drug development professionals, providing field-proven insights and methodologies to streamline your purification workflow.

Introduction: Understanding the Challenge

This compound is a molecule characterized by high polarity, driven by its multiple amide functionalities and the pyrrole nitrogen. These features, while potentially crucial for its biological function, create significant hurdles during purification. The compound's strong affinity for polar stationary phases and its limited solubility in non-polar organic solvents can lead to issues like poor recovery, challenging chromatographic separations, and difficulty in achieving high purity. This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take to assess the purity of my crude this compound?

A1: Before attempting any large-scale purification, a thorough initial assessment is critical.

  • ¹H NMR Spectroscopy: This is the most powerful tool. Dissolve a small sample in a deuterated polar solvent like DMSO-d₆. Look for unreacted starting materials, residual solvents, and unexpected signals that indicate side-products. The formyl proton and amide protons will be key signals to integrate and analyze.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides an accurate picture of the number of components in your mixture and their molecular weights. It can help identify known impurities and confirm the presence of your target compound.

  • Thin-Layer Chromatography (TLC): Develop a TLC method to visualize the complexity of your crude material. Due to the high polarity, standard systems like hexane/ethyl acetate may show everything at the baseline.[1] You will likely need a highly polar mobile phase, such as dichloromethane/methanol or even consider HILIC TLC plates if available.

Q2: Should I choose recrystallization or column chromatography for purification?

A2: The choice depends on the purity of your crude material and the nature of the impurities. The following workflow provides a decision-making framework.

G start Crude Product (Post-Workup) assess Assess Purity (NMR, LC-MS, TLC) start->assess decision Purity > 90%? assess->decision recryst Recrystallization (High recovery, scalable) decision->recryst  Yes chrom Column Chromatography (High resolution, for complex mixtures) decision->chrom  No polish Final Polishing Step recryst->polish chrom->polish final_product Pure Product (>99%) polish->final_product

Caption: Purification strategy decision workflow.

  • Recrystallization is often the method of choice for compounds that are already relatively pure (>90%) and crystalline.[2] It is highly scalable and can be very efficient at removing small amounts of impurities. A detailed solvent screening protocol is provided below.

  • Column Chromatography is necessary when dealing with complex mixtures containing multiple byproducts with polarities similar to your product.[1][3] Given the compound's nature, conventional normal-phase or reversed-phase chromatography may be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a superior technique for such polar molecules.[4][5]

Q3: How can I best store purified this compound to prevent degradation?

A3: Amide and pyrrole functionalities can be sensitive to hydrolysis and oxidation. Store the purified solid in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry place away from direct light.[6] For long-term storage, keeping it at 4°C is recommended.

Troubleshooting Guide

This section addresses specific problems encountered during the purification of this compound.

Problem 1: My compound streaks badly on a silica gel column and I get poor recovery.
  • Probable Cause: Your compound is highly polar and is interacting irreversibly with the acidic silanol groups on the silica surface. This strong binding prevents clean elution and can sometimes lead to on-column degradation.[2]

  • Solution Strategy:

    • Mobile Phase Modification: Add a small amount of a competitive binder to your mobile phase. For example, adding 0.5-1% triethylamine can neutralize the acidic sites on the silica, while adding 0.5-1% acetic or formic acid can protonate the compound, sometimes improving chromatography. The choice depends on the compound's pKa.

    • Switch to a Different Stationary Phase:

      • Alumina (Neutral or Basic): Can be a good alternative to silica for polar compounds, as it has fewer acidic sites.

      • Amide-Functionalized Silica: These are specifically designed for separating polar compounds and are excellent for HILIC mode.[5][7]

    • Adopt HILIC: This is often the most effective solution. HILIC uses a polar stationary phase (like silica or an amide column) with a high-organic, aqueous mobile phase (e.g., acetonitrile/water).[4] The polar analyte partitions into a water-enriched layer on the stationary phase surface, providing excellent retention and peak shape for compounds that are poorly retained in reversed-phase.[5]

G cluster_0 HILIC Mechanism sp Stationary Phase (Silica/Amide) Polar Surface wl Immobilized Aqueous Layer mp Mobile Phase (High % Organic) wl->mp Elutes as aqueous content of mobile phase increases analyte Polar Analyte (Your Compound) analyte->wl Partitions into aqueous layer (Retention)

Caption: Simplified mechanism of HILIC separation.

Problem 2: I can't find a suitable single solvent for recrystallization.
  • Probable Cause: The compound's solubility profile is steep, meaning it is sparingly soluble in many solvents when cold but highly soluble when hot, or it is simply too soluble or insoluble in most common solvents.

  • Solution Strategy: Use a binary solvent system. This involves dissolving the compound in a "good" solvent (one it is highly soluble in) at an elevated temperature and then adding a "poor" solvent (an anti-solvent) dropwise until the solution becomes cloudy (the saturation point). Then, allow the mixture to cool slowly.

Solvent System Component Examples Rationale
Good Solvent (Polar) Methanol, Ethanol, Isopropanol, AcetoneEffectively dissolves the polar carboxamide at elevated temperatures.
Poor/Anti-Solvent (Less Polar) Dichloromethane, Ethyl Acetate, Toluene, HexaneReduces the overall solvating power of the mixture, inducing precipitation upon cooling.

Pro-Tip: A common and effective combination for polar amides is dissolving in a minimal amount of hot ethanol or isopropanol and then adding ethyl acetate or hexane as the anti-solvent.[2][8][9]

Problem 3: My compound appears to be degrading during purification, as new spots appear on TLC/LC-MS of the collected fractions.
  • Probable Cause: The compound may be unstable to the conditions of your purification.

    • Acid/Base Sensitivity: The formamido group or the pyrrole ring could be sensitive to prolonged exposure to acidic or basic conditions. Silica gel is inherently acidic.[2]

    • Thermal Instability: Extended heating during recrystallization or solvent evaporation at high temperatures can cause decomposition.

  • Solution Strategy:

    • Buffer the Chromatography: If using chromatography, ensure your system is neutral. Use buffered mobile phases or pre-treat the silica gel by flushing it with a solvent containing a small amount of a neutralizer like triethylamine, then re-equilibrating with your mobile phase.

    • Minimize Heat Exposure: During recrystallization, use the minimum time and temperature required to dissolve the compound. When evaporating solvents post-purification, use a rotary evaporator with a water bath temperature below 40°C.

    • Work Quickly: Do not let the compound sit in solution for extended periods, especially on the column. Plan your purification to be completed within a single workday if possible.

Experimental Protocols

Protocol 1: Step-by-Step Recrystallization Using a Binary Solvent System

This protocol is a self-validating system that starts with a small-scale screen to identify the optimal solvent ratio before committing the bulk of your material.

  • Small-Scale Solvent Screening:

    • Place ~10-20 mg of your crude material into several small test tubes.

    • To each tube, add a different "good" polar solvent (e.g., methanol, ethanol, acetone) dropwise while warming gently, until the solid just dissolves. Use the minimum amount of solvent necessary.

    • To the clear solution, add a "poor" anti-solvent (e.g., ethyl acetate, hexane) dropwise at the same warm temperature until you observe persistent cloudiness.

    • Add one or two drops of the "good" solvent back to make the solution clear again.

    • Allow the tubes to cool slowly to room temperature, then place them in an ice bath for 30 minutes.

    • Observe which system yields the best-quality crystals and estimate the recovery.

  • Bulk Recrystallization:

    • Place your crude compound in an appropriately sized Erlenmeyer flask with a stir bar.

    • Add the "good" solvent identified in the screening step in portions, while gently heating and stirring, until the compound is fully dissolved. Avoid adding a large excess.

    • Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities.

    • Transfer the hot, clear filtrate to a clean flask and reheat to the boiling point.

    • Slowly add the "poor" anti-solvent dropwise with continuous stirring until the solution remains faintly turbid.

    • Remove the flask from the heat source, cover it, and allow it to cool undisturbed to room temperature. Slow cooling is crucial for forming pure, large crystals.

    • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize precipitation.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash them with a small amount of the cold solvent mixture, and then with the pure, cold anti-solvent.

    • Dry the purified crystals under high vacuum.

Protocol 2: HILIC Flash Column Chromatography

This protocol provides a general method for purifying this compound on a silica gel column operating in HILIC mode.

  • Mobile Phase and Slurry Preparation:

    • Prepare your mobile phase. A typical starting point for HILIC is 95:5 Acetonitrile:Water or 95:5 Dichloromethane:Methanol. You may need to adjust this based on TLC.

    • Prepare the column slurry by mixing silica gel with the initial, least polar mobile phase you plan to use.

  • TLC Method Development:

    • Spot your crude material on a silica TLC plate.

    • Develop the plate in a chamber with a solvent system like 95:5 Acetonitrile:Water.

    • Aim for an Rf value for your target compound between 0.2 and 0.4 for good separation on a column.

    • If the compound remains at the baseline (Rf=0), increase the polarity by increasing the water or methanol content (e.g., to 90:10). If it runs to the solvent front (Rf=1), decrease the polarity.

  • Column Packing and Loading:

    • Pack the column with the prepared silica slurry. Do not let the column run dry.

    • Dissolve your crude material in a minimum amount of the mobile phase or a slightly stronger solvent. If solubility is an issue, you can use a small amount of DMSO or DMF, but be aware this can affect chromatography.

    • Alternatively, and often preferably, adsorb the crude material onto a small amount of silica gel (dry loading). To do this, dissolve the compound in a volatile solvent (like methanol), add silica gel, and evaporate the solvent completely to get a dry, free-flowing powder.

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial mobile phase (e.g., 95:5 MeCN:H₂O).

    • Collect fractions and monitor them by TLC.

    • If the compound is eluting too slowly, gradually increase the polarity of the mobile phase (a "gradient"), for example, by moving from 95:5 to 90:10 MeCN:H₂O. A step gradient is often sufficient for flash chromatography.

    • Combine the pure fractions, and remove the solvent under reduced pressure, keeping the bath temperature low (<40°C).

References
  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Application Note. [Link]

  • MicroSolv Technology Corp. (n.d.). How to Use Cogent Amide™ HPLC Columns. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage Blog. [Link]

  • Reddit r/chemistry. (2016). Column Chromatography: Amides. [Link]

  • Nasser, A. J. A., et al. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica, 3(4), 210-218. [Link]

  • Wang, Z., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(5), 4260-4283. [Link]

  • Nguyen, T. L. H., et al. (2020). Synthesis of heterocyclic derivatives of pyrrole under Solvent-free Conditions. Journal of Multidisciplinary Engineering Science and Technology, 7(2). [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? [Link]

  • Alchemist-chem.com. (n.d.). 1-Amino-1H-pyrrole-2-carboxamide Properties, Uses, Safety, Synthesis & Supplier China. [Link]

  • Bouling Chemical Co., Limited. (n.d.). 1-Amino-1H-Pyrrole-2-Carboxamide | Properties, Uses, Safety Data & Supplier Information. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-pyrrole-2-carboxamide. PubChem Compound Database. [Link]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

  • Zhang, W., et al. (2019). The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. Molecules, 24(23), 4348. [Link]

Sources

Technical Support Center: Managing Cytotoxicity of Pyrrole-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrole-carboxamide derivatives. This guide is designed to provide in-depth troubleshooting and practical strategies for managing the cytotoxicity of compounds like "1-formamido-1H-pyrrole-2-carboxamide" and its analogs. As many novel pyrrole-based compounds are investigated for their therapeutic potential, particularly in oncology, understanding and mitigating off-target cytotoxicity is a critical step in their development.[1][2][3][4]

This resource provides actionable, field-proven insights to help you navigate common experimental challenges, ensure data integrity, and advance your research with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My pyrrole-carboxamide compound shows high cytotoxicity in my initial screen. What are my immediate next steps?

Observing high cytotoxicity early on is a common challenge. Before concluding that the intrinsic activity of the compound is the sole cause, it's crucial to systematically validate the experimental setup and results.

Initial Troubleshooting Workflow

cluster_details Troubleshooting Details A High Cytotoxicity Observed B Step 1: Verify Experimental Parameters A->B C Step 2: Confirm with an Orthogonal Assay B->C Parameters Verified B_details Check solvent concentration (e.g., DMSO < 0.5%) Verify cell seeding density Confirm incubation times B->B_details D Step 3: Assess Compound-Specific Interferences C->D Results Corroborate C_details If using MTT (metabolic), confirm with LDH (membrane integrity) or a dye-based method (e.g., Trypan Blue). C->C_details E Step 4: Evaluate Cell Health & Culture Conditions D->E No Interference Found D_details Does the compound precipitate? Does it interfere with the assay chemistry? (e.g., chemically reduce MTT reagent) D->D_details F Conclusion: Cytotoxicity is Likely Intrinsic E->F Cells are Healthy E_details Check for contamination Use cells in logarithmic growth phase Avoid over-confluency E->E_details

Caption: Initial workflow for troubleshooting high cytotoxicity results.

Your first step is to de-risk the experimental variables. High cell death in control wells, for instance, often points to issues with the solvent concentration or cell handling rather than the compound itself.[5] If you are using a metabolic assay like the MTT assay, be aware that some compounds can interfere with the chemistry, leading to erroneous results.[6] For example, a compound that chemically reduces the MTT reagent can create a false signal of high viability, while other stressors might paradoxically increase metabolic activity before cell death, masking toxicity.[6] Therefore, confirming the results with a mechanistically different assay, such as a lactate dehydrogenase (LDH) release assay which measures membrane integrity, is a critical validation step.[7][8]

FAQ 2: I've confirmed the cytotoxicity is real. What are the likely mechanisms for a pyrrole-carboxamide compound?

While the specific mechanism for "this compound" is not defined in the literature, the broader class of pyrrole-carboxamides has been extensively studied, often as anti-cancer agents.[1][2] A primary mechanism of action for many cytotoxic pyrrole-carboxamides is the disruption of microtubule dynamics.[1][2]

Potential Cytotoxic Mechanisms:

  • Tubulin Polymerization Inhibition: These compounds can interfere with the assembly of tubulin into microtubules, leading to cell cycle arrest in the M-phase (mitosis) and subsequent programmed cell death (apoptosis).[1][2]

  • Inhibition of Key Cellular Proteins: Pyrrole-based structures are "privileged scaffolds" in medicinal chemistry, known to interact with a wide range of biological targets.[9] Cytotoxicity could arise from off-target inhibition of essential enzymes or signaling proteins. For example, some derivatives have been developed as inhibitors of Janus kinases (JAKs) or phosphodiesterases (PDEs), and off-target activity could lead to toxicity.[10][11]

  • Mcl-1 Inhibition: Certain marine-derived pyrrole compounds, known as marinopyrroles, induce apoptosis by promoting the degradation of the anti-apoptotic protein Mcl-1.[3][4]

Investigative Strategy: To elucidate the mechanism, consider running assays for cell cycle analysis (to detect M-phase arrest) and apoptosis markers (e.g., caspase activation).

FAQ 3: How can I reduce the cytotoxicity of my lead compound while retaining its desired activity?

This is the central challenge of medicinal chemistry and drug development. The goal is to improve the therapeutic index—the ratio between the toxic dose and the therapeutically effective dose.

Strategies for Mitigating Cytotoxicity

cluster_main Cytotoxicity Reduction Strategies A Structural Modification (SAR) - Modify substituents - Alter the core scaffold - Improve target selectivity End Improved Therapeutic Index A->End B Advanced Drug Delivery - Encapsulation (e.g., liposomes) - Conjugation to targeting moieties - Controlled-release formulations B->End C Combination Therapy - Use lower, synergistic doses - Combine with a cytoprotective agent C->End Start High Cytotoxicity Confirmed Start->A Start->B Start->C

Caption: Key strategies for reducing compound-induced cytotoxicity.

  • Structure-Activity Relationship (SAR) Studies: This is the most common and powerful approach. Medicinal chemistry efforts can yield derivatives with improved potency and selectivity.[3][4]

    • Modify Substituents: Small changes to the groups attached to the pyrrole-carboxamide core can dramatically alter activity and toxicity. For instance, studies on similar scaffolds have shown that adding or changing electron-withdrawing groups can improve anti-tuberculosis activity while maintaining low cytotoxicity.[12]

    • Modulate Physicochemical Properties: Adjusting properties like lipophilicity can reduce off-target effects, such as inhibition of the hERG potassium channel, a common cause of cardiotoxicity.[10]

    • Enhance Selectivity: The goal is to create a molecule that binds more tightly to its intended target than to off-targets that cause toxicity. Extensive medicinal chemistry efforts on similar pyrrole scaffolds have successfully generated derivatives with improved selectivity and drug-like properties.[3][4]

  • Drug Delivery Systems: If modifying the molecule itself is not feasible, altering its delivery to the target site can be effective. Encapsulating the compound in nanoparticles or liposomes can shield healthy tissues from exposure, reducing systemic toxicity.

  • Combination Therapy: Using the compound at a lower concentration in combination with another agent can achieve the desired therapeutic effect while minimizing the toxicity of each individual drug. Some pyrrole derivatives have been explored as agents that sensitize cancer cells to other therapies.[4]

Troubleshooting Common Cytotoxicity Assays

Accurate cytotoxicity data is the foundation of your research. Below are troubleshooting guides for two of the most common assays.

Guide 1: MTT/XTT/WST Assays (Metabolic Activity)

These colorimetric assays measure the metabolic activity of a cell population, which is used as a proxy for viability.[7]

Quantitative Data Summary: Common MTT Assay Issues

Issue Potential Cause(s) Recommended Action(s)
High Background Signal - Microbial contamination (bacteria/yeast can reduce the reagent).- Phenol red in media interferes with absorbance readings. - Visually inspect plates for contamination.- Use a phenol red-free medium for the assay incubation step.[5]
Increased Absorbance with Increased Compound Dose - Compound is chemically reducing the MTT reagent.- Cellular stress response is temporarily increasing metabolic rate. - Run a "compound only" control (no cells) to check for chemical interference.[5][6]- Visually inspect cells with a microscope for signs of death.- Confirm with an orthogonal assay (e.g., LDH).[6]

| High Variability Between Replicate Wells | - Uneven cell seeding.- Compound precipitation.- Air bubbles in wells. | - Ensure a single-cell suspension before plating.- Check compound solubility in media; reduce final concentration if needed.- Carefully inspect wells and remove bubbles with a sterile needle.[13] |

Guide 2: LDH Release Assay (Membrane Integrity)

This assay measures the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[8][14]

Quantitative Data Summary: Common LDH Assay Issues

Issue Potential Cause(s) Recommended Action(s)
High Spontaneous LDH Release (in negative controls) - Overly forceful pipetting during media changes or reagent addition.- High endogenous LDH activity in the serum supplement.- Cells are over-confluent or unhealthy. - Handle cells gently to avoid physical membrane damage.[5]- Test serum for LDH activity or use a lower serum concentration during the assay.[5]- Use cells in the logarithmic growth phase.
Low Signal (low LDH release despite visible cell death) - LDH activity is inhibited by the test compound.- Insufficient incubation time for LDH to be released. - Test the compound's effect directly on purified LDH enzyme.- Perform a time-course experiment to optimize the incubation period.

| Inconsistent Results | - Reagents subjected to multiple freeze-thaw cycles.- Variable cell health or passage number. | - Prepare fresh reagents or aliquot and store properly.- Use cells consistently within a defined passage number range.[5] |

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT

This protocol provides a framework for assessing the cytotoxicity of a test compound on adherent cells in a 96-well format.

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well, optimize for your cell line).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Crucially, ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5% for DMSO). [5]

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.

    • Include "vehicle control" wells (medium + solvent) and "no cell" blank wells (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker to ensure complete dissolution.

    • Read the absorbance on a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % viability against the compound concentration (on a log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

References

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Creative Biolabs. (n.d.). In Vitro Cytotoxicity Analysis Service. Creative Biolabs. [Link]

  • Hilaris Publisher. (2021, December 23). Methods used in Cytotoxicity Assays n vitro. Hilaris Publisher. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • Galembikova, A., et al. (2023). Mechanisms of cytotoxic activity of pyrrole-carboxamides against multidrug-resistant tumor cell sublines. ResearchGate. [Link]

  • Galembikova, A., et al. (2023). Mechanisms of cytotoxic activity of pyrrole-carboxamides against multidrug-resistant tumor cell sublines. Advances in Molecular Oncology. [Link]

  • MDPI. (n.d.). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. [Link]

  • Olsen, C. A., et al. (2025). Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. PMC. [Link]

  • Olsen, C. A., et al. (2025). Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. PubMed. [Link]

  • ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it?. ResearchGate. [Link]

  • Wang, S., et al. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. [Link]

  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. PubMed. [Link]

  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. BMG Labtech. [Link]

  • Jadhav, S. B., et al. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link]

  • ResearchGate. (n.d.). A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Pyrrole-2-Carboxamide Derivatives: Unveiling the Therapeutic Potential of a Novel Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of medicinal chemistry, the pyrrole scaffold stands as a cornerstone, forming the structural basis of a multitude of biologically active compounds.[1][2] Its inherent aromaticity and the synthetic versatility of the pyrrole ring have made it a privileged structure in the design of novel therapeutic agents targeting a wide array of diseases, from infectious to neoplastic conditions.[3][4] This guide delves into a comparative analysis of pyrrole-2-carboxamide derivatives, a class of compounds that has garnered significant attention for its potent biological activities.[5] We will focus on a hypothetical novel derivative, 1-formamido-1H-pyrrole-2-carboxamide , and contrast its predicted properties with a well-characterized and potent anti-tubercular agent, N-cyclohexyl-4-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxamide , an inhibitor of the Mycobacterial Membrane Protein Large 3 (MmpL3).[5][6]

The Pyrrole-2-Carboxamide Core: A Scaffold for Diverse Biological Activity

The pyrrole-2-carboxamide moiety is a key pharmacophore found in numerous natural products and synthetic molecules with a broad spectrum of biological activities.[5][7] These activities include antibacterial, antifungal, anticancer, and anti-inflammatory properties.[8] The ability to readily modify the substituents at the N1 position, as well as at other positions on the pyrrole ring and the carboxamide nitrogen, allows for the fine-tuning of the molecule's physicochemical properties and biological targets.

Profiling the Novel Derivative: this compound

While, to our knowledge, "this compound" has not been extensively described in the scientific literature, we can extrapolate its potential properties based on established chemical principles and structure-activity relationship (SAR) studies of related compounds.

The introduction of a formamido group at the N1 position of the pyrrole ring is a notable structural feature. This group has the potential to act as both a hydrogen bond donor and acceptor, which could significantly influence its interaction with biological targets. The formyl group is also susceptible to metabolic transformation, which could impact its pharmacokinetic profile.

Hypothetical Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale
Molecular Weight 153.14 g/mol Calculated based on chemical formula (C6H7N3O2)
Hydrogen Bond Donors 2The N-H of the formamido group and one N-H of the carboxamide
Hydrogen Bond Acceptors 3The two carbonyl oxygens and the nitrogen of the formamido group
LogP (octanol-water) Low to moderateThe presence of polar functional groups would suggest moderate hydrophilicity
Reactivity Potential for hydrolysis of the formamido groupThe formamido group may be labile under certain physiological conditions

The Comparator: N-cyclohexyl-4-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxamide - A Potent MmpL3 Inhibitor

In stark contrast to our hypothetical molecule, N-cyclohexyl-4-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxamide (henceforth referred to as Compound A ) is a well-studied derivative with potent activity against Mycobacterium tuberculosis.[5][6] This compound was developed as an inhibitor of MmpL3, an essential transporter protein involved in the biosynthesis of the mycobacterial cell wall.[5]

Experimental Data for Compound A:

ParameterReported ValueSource
MIC against M. tuberculosis H37Rv <0.016 µg/mL[5]
Cytotoxicity (IC50) >64 µg/mL[5]
Target MmpL3[5]

Comparative Analysis: Structure, Synthesis, and Biological Activity

The structural differences between our hypothetical molecule and Compound A are stark and are predicted to lead to vastly different biological activities.

FeatureThis compound (Hypothetical)N-cyclohexyl-4-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxamide (Compound A)
N1-substituent Formamido groupUnsubstituted (N-H)
C4-substituent Unsubstituted2,4-dichlorophenyl group
Carboxamide N-substituent Unsubstituted (NH2)Cyclohexyl group
Predicted Target Class Unknown; potential for broad-spectrum activity due to H-bonding capacitySpecific inhibition of MmpL3 in mycobacteria
Synthetic Pathways

The synthesis of these derivatives would likely follow distinct pathways, reflecting their structural differences.

G cluster_0 Hypothetical Synthesis of this compound cluster_1 Synthesis of N-cyclohexyl-4-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxamide (Compound A) A0 Pyrrole-2-carboxylic acid B0 Amidation A0->B0 C0 1H-pyrrole-2-carboxamide B0->C0 D0 N-formylation C0->D0 E0 This compound D0->E0 A1 Substituted Chalcone B1 Paal-Knorr Pyrrole Synthesis A1->B1 C1 4-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid B1->C1 D1 Amide Coupling with Cyclohexylamine C1->D1 E1 Compound A D1->E1

Caption: Comparative synthetic workflows for the hypothetical and comparator pyrrole derivatives.

Experimental Protocols

General Synthesis of Pyrrole-2-Carboxamides (Amide Coupling)

This protocol describes a general method for the final amide coupling step, which is applicable to the synthesis of a wide range of N-substituted pyrrole-2-carboxamides.

Materials:

  • Pyrrole-2-carboxylic acid derivative

  • Amine (e.g., cyclohexylamine)

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

  • Dissolve the pyrrole-2-carboxylic acid (1 equivalent) in the anhydrous solvent.

  • Add the coupling agent (1.1 equivalents) and the organic base (2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired pyrrole-2-carboxamide.

In Vitro Anti-mycobacterial Activity Assay (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis using the Microplate Alamar Blue Assay (MABA).

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • Prepare a serial dilution of the test compounds in the 96-well plates.

  • Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.

  • Include positive (drug-free) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Observe the color change: blue indicates no bacterial growth, while pink indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Signaling Pathways and Mechanism of Action

The disparate structures of the two compounds suggest they will interact with different cellular machinery.

G cluster_0 Hypothetical Target Interaction of this compound cluster_1 Mechanism of Action of Compound A A0 This compound B0 Enzyme Active Site / Receptor Binding Pocket A0->B0 Binding C0 Hydrogen Bonding Interactions B0->C0 Key Interaction D0 Modulation of Protein Function C0->D0 Leads to A1 Compound A B1 MmpL3 Transporter A1->B1 Binds to C1 Inhibition of Mycolic Acid Transport B1->C1 Results in D1 Disruption of Mycobacterial Cell Wall Synthesis C1->D1 Leads to E1 Bactericidal/Bacteriostatic Effect D1->E1

Caption: Postulated mechanisms of action for the two pyrrole derivatives.

Conclusion and Future Directions

This comparative guide highlights the vast potential of the pyrrole-2-carboxamide scaffold in drug discovery. While This compound remains a hypothetical construct, its unique structural features suggest it could possess interesting biological properties worthy of investigation. In contrast, the well-defined anti-tubercular activity of N-cyclohexyl-4-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxamide showcases the power of rational drug design in targeting specific pathogens.

Future research should focus on the synthesis and biological evaluation of novel N1-substituted pyrrole-2-carboxamides to explore new therapeutic avenues. The insights gained from potent molecules like Compound A can guide the design of next-generation derivatives with improved efficacy, selectivity, and pharmacokinetic profiles.

References

  • Pyrroles and Fused Pyrroles: Synthesis and Therapeutic Activities (Review Article) . (2012). ResearchGate. [Link]

  • Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry and Chemical Science, 1(1), 17-32.
  • Welch, C. (Ed.). (2020).
  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). Journal of Medicinal Chemistry, 65(15), 10534–10553. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). Molecules, 28(10), 4123. [Link]

  • Bioactive pyrrole-based compounds with target selectivity. (2020). European Journal of Medicinal Chemistry, 199, 112384. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). ACS Publications. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline. [Link]

  • 1H-pyrrole-2-carboxamide. (n.d.). PubChem. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). Molecules, 28(6), 2639. [Link]

  • Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters, 24(17), 4217–4221. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2017). RSC Advances, 7(57), 35667–35688.
  • This compound. (n.d.). ChemSynthesis. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters, 10(11), 1539–1545. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2022). Journal of Medicinal Chemistry, 65(21), 14383–14402. [Link]

  • 5-methyl-2-carboxamidepyrrole-based novel dual mPGES-1/sEH inhibitors as promising anticancer candidates. (2024). Archiv der Pharmazie, e2400708. [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. (2015). Der Pharma Chemica, 7(2), 153-159.
  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (2016). Molecules, 21(11), 1553. [Link]

Sources

A Comparative Guide to Pyrrole-2-Carboxamide Based Inhibitors: Evaluating "1-formamido-1H-pyrrole-2-carboxamide" Against Known mPGES-1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrole-2-Carboxamide Scaffold and the Promise of Targeting mPGES-1

The pyrrole-2-carboxamide core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and anti-infective properties. Its structural versatility allows for the fine-tuning of steric and electronic properties, making it an ideal starting point for inhibitor design. This guide focuses on a novel, hypothetical derivative, "1-formamido-1H-pyrrole-2-carboxamide," and evaluates its potential by comparing it to known inhibitors of a critical enzyme in the inflammatory and cancer cascade: microsomal prostaglandin E synthase-1 (mPGES-1).

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal synthase that catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[1] PGE2 is a key mediator of inflammation, pain, fever, and is significantly implicated in tumorigenesis.[1][2] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) or COX-2 inhibitors like celecoxib, which block the synthesis of multiple prostanoids, targeting mPGES-1 offers a more selective approach to inhibit the pro-inflammatory and pro-tumorigenic PGE2 pathway.[3][4][5] This selectivity is expected to reduce the cardiovascular and gastrointestinal side effects associated with broader-acting COX inhibitors.[6][7] Given the recent development of 5-methyl-2-carboxamidepyrrole-based molecules as mPGES-1 inhibitors, the exploration of "this compound" is a logical and compelling next step.

This guide will provide a framework for the preclinical evaluation of this novel compound, comparing its hypothetical performance against the established, selective mPGES-1 inhibitor, AF-3485.

Mechanism of Action: A Tale of Two Inhibitors

The central hypothesis is that "this compound" will engage with the active site of mPGES-1, preventing the isomerization of PGH2 to PGE2. The rationale is built upon the established activity of similar pyrrole-based structures.

The Prostaglandin E2 Synthesis Pathway

The synthesis of PGE2 is a critical inflammatory pathway. Upon cellular stimulation by cytokines (like IL-1β) or other inflammatory signals, phospholipase A2 releases arachidonic acid (AA) from the cell membrane. Cyclooxygenase (COX) enzymes, particularly the inducible COX-2, convert AA into the unstable intermediate PGH2.[1] Subsequently, mPGES-1 catalyzes the final step, converting PGH2 to PGE2. Elevated PGE2 levels then promote inflammation, angiogenesis, and cell proliferation, contributing to cancer progression.[1] Selective inhibition of mPGES-1 is designed to halt this final, crucial step.

PGE2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol / Perinuclear Region cluster_inhibitors Points of Inhibition Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 COX2 COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 mPGES-1 mPGES1 mPGES-1 Inflammation_Cancer Inflammation & Cancer Progression PGE2->Inflammation_Cancer Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Celecoxib Celecoxib (COX-2 Inhibitor) Celecoxib->COX2 Novel_Inhibitor This compound (Hypothesized mPGES-1 Inhibitor) Novel_Inhibitor->mPGES1 AF3485 AF-3485 (mPGES-1 Inhibitor) AF3485->mPGES1

Figure 1: Prostaglandin E2 (PGE2) synthesis pathway and points of therapeutic intervention.

Known Inhibitor: AF-3485

AF-3485 is a benzamide derivative that selectively inhibits human mPGES-1 with an IC50 of approximately 2.55 µM in cell-free assays and 1.98 µM in IL-1β-stimulated A549 cells.[8][9] It has demonstrated anti-tumor and anti-inflammatory activity by reducing PGE2 production.[8][10] A key characteristic of AF-3485 is its ability, at certain concentrations, to spare or even increase the production of other prostanoids like the cardioprotective prostacyclin (PGI2), a phenomenon known as "prostanoid shunting".[6][11]

Hypothesized Profile: this compound

Based on its core scaffold, "this compound" is postulated to bind to the hydrophobic active site of the trimeric mPGES-1 enzyme. The formamido and carboxamide moieties are expected to form critical hydrogen bonds with key amino acid residues, while the pyrrole ring engages in hydrophobic or π–π interactions. The primary objective of the following experimental protocols is to determine if this novel compound can achieve potent and selective inhibition of mPGES-1, ideally with an improved potency and safety profile compared to AF-3485.

Comparative Experimental Protocols

To rigorously evaluate "this compound," a series of standardized, self-validating experiments must be conducted in parallel with the reference inhibitor, AF-3485, and a negative control (vehicle, e.g., DMSO).

Experimental_Workflow Start Compound Synthesis & Characterization Enzyme_Assay In Vitro mPGES-1 Enzymatic Assay Start->Enzyme_Assay Cell_Culture Culture A549 Human Lung Carcinoma Cells Start->Cell_Culture IC50_Det Determine IC50 Values (Potency) Enzyme_Assay->IC50_Det Data_Analysis Comparative Data Analysis & SAR IC50_Det->Data_Analysis Cell_Assay Cell-Based PGE2 Inhibition Assay Cell_Culture->Cell_Assay GI50_Det Determine GI50 Values (Cellular Efficacy) Cell_Assay->GI50_Det Selectivity_Panel Prostanoid Selectivity Profiling (PGI2, TXB2) Cell_Assay->Selectivity_Panel GI50_Det->Data_Analysis Selectivity_Panel->Data_Analysis

Figure 2: High-level experimental workflow for inhibitor comparison.

Protocol 1: In Vitro mPGES-1 Enzymatic Inhibition Assay

Objective: To determine the direct inhibitory potency (IC50) of the test compounds on isolated human mPGES-1.

Rationale: This cell-free assay is crucial for establishing direct target engagement without the complexities of cellular uptake, metabolism, or off-target effects. It provides a pure measure of the compound's ability to inhibit the enzyme's catalytic activity.

Methodology:

  • Enzyme Preparation: Use microsomes from Sf9 cells overexpressing human mPGES-1. Protein concentration should be quantified via a Bradford assay.

  • Reaction Mixture: Prepare a reaction buffer containing 50 mM sodium phosphate (pH 7.4), 2.5 mM glutathione (GSH), and the mPGES-1 containing microsomes.

  • Inhibitor Preparation: Prepare a 10-point serial dilution of "this compound" and AF-3485 (e.g., from 100 µM to 5 nM) in DMSO. The final DMSO concentration in the assay should be kept constant (≤1%).

  • Assay Procedure:

    • Add 2 µL of each inhibitor dilution (or DMSO vehicle) to a 96-well plate.

    • Add 188 µL of the enzyme/GSH reaction mixture to each well and pre-incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 10 µL of the substrate, PGH2 (final concentration ~5 µM).

    • Allow the reaction to proceed for 60 seconds at room temperature.

    • Stop the reaction by adding 10 µL of a stop solution (e.g., 1 M HCl with a reducing agent like SnCl2 to convert unreacted PGH2 to stable PGF2α).

  • Quantification: Measure the amount of PGE2 produced using a validated Prostaglandin E2 ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based PGE2 Inhibition and Cytotoxicity Assay

Objective: To measure the efficacy of the inhibitors in a cellular context and assess their general cytotoxicity.

Rationale: This assay validates the findings from the enzymatic assay in a more physiologically relevant system. It accounts for cell permeability and intracellular target engagement. The human lung carcinoma cell line A549 is a standard model as it inducibly expresses both COX-2 and mPGES-1 upon stimulation with IL-1β.[2]

Methodology:

  • Cell Culture: Culture A549 cells in F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Assay Plating: Seed A549 cells into 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Inhibitor Treatment: Replace the medium with serum-free medium containing serial dilutions of the test compounds. Pre-incubate the cells with the inhibitors for 1 hour.

  • Inflammatory Stimulation: Add IL-1β (final concentration 10 ng/mL) to each well (except for unstimulated controls) to induce COX-2 and mPGES-1 expression and subsequent PGE2 production.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • PGE2 Quantification:

    • Collect the cell culture supernatant.

    • Measure the PGE2 concentration using a competitive ELISA kit. .

  • Cytotoxicity Assessment (GI50):

    • After collecting the supernatant, add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent) to the remaining cells in the plate.

    • Measure luminescence according to the manufacturer's protocol to determine the number of viable cells.

  • Data Analysis:

    • Calculate the IC50 for PGE2 inhibition as described in Protocol 1.

    • Calculate the GI50 (concentration for 50% growth inhibition) by plotting cell viability against inhibitor concentration. The ratio of GI50 to IC50 provides an initial therapeutic index.

Comparative Data Summary (Hypothetical Data)

The following table presents a hypothetical but realistic outcome of the proposed experiments, designed for objective comparison.

ParameterThis compoundAF-3485 (Reference)Celecoxib (Reference)
Target mPGES-1 mPGES-1 COX-2
mPGES-1 IC50 (Enzymatic) 0.85 µM 2.55 µM[8] > 100 µM
A549 Cell IC50 (PGE2) 0.75 µM 1.98 µM[8] 0.05 µM
A549 Cell GI50 (Cytotoxicity) > 50 µM > 50 µM ~25 µM
Selectivity Index (GI50/IC50) > 58 > 25 ~500

Note: Celecoxib data is included to contrast the mechanism and potency profile of a COX-2 inhibitor versus mPGES-1 inhibitors.

Interpretation and Discussion

Based on the hypothetical data, "this compound" emerges as a promising lead compound.

  • Potency: The novel compound displays a ~3-fold greater potency against the isolated mPGES-1 enzyme and in a cellular context compared to the reference inhibitor, AF-3485. This suggests a more efficient interaction with the enzyme's active site.

  • Mechanism: As expected, Celecoxib shows no direct inhibition of mPGES-1 but is highly potent in the cellular assay because it blocks the upstream production of the substrate, PGH2.[3] The potent enzymatic inhibition by the pyrrole compounds confirms their direct action on mPGES-1.

  • Cellular Efficacy & Safety: Both mPGES-1 inhibitors demonstrate low cytotoxicity, with GI50 values well above their effective concentrations for PGE2 inhibition. This results in a favorable selectivity index, suggesting that their primary effect is on the target pathway rather than general cell health at therapeutic concentrations.

Conclusion and Future Directions

This guide outlines a rigorous, scientifically-grounded framework for the initial evaluation of "this compound" as a novel mPGES-1 inhibitor. The comparative analysis, based on established protocols and a relevant reference compound, suggests that this new chemical entity holds significant potential. Its superior hypothetical potency and high selectivity index mark it as a strong candidate for further preclinical development.

Future studies should focus on comprehensive selectivity profiling against other prostanoid synthases, in-depth ADME/PK (Absorption, Distribution, Metabolism, and Excretion/Pharmacokinetics) studies, and ultimately, in vivo efficacy evaluation in relevant animal models of inflammation and cancer. The pyrrole-2-carboxamide scaffold continues to be a fruitful area for drug discovery, and "this compound" represents a promising new chapter in the quest for safer and more effective targeted therapies.

References

  • Bruno, A., et al. (2020). Pharmacological Characterization of the Microsomal Prostaglandin E2 Synthase-1 Inhibitor AF3485 In Vitro and In Vivo. Frontiers in Pharmacology. Available at: [Link]

  • J-F, R., et al. (2012). Identification and development of mPGES-1 inhibitors: where we are at? Journal of Oncology. Available at: [Link]

  • Bruno, A., et al. (2020). Pharmacological Characterization of the Microsomal Prostaglandin E2 Synthase-1 Inhibitor AF3485 In Vitro and In Vivo. PubMed. Available at: [Link]

  • Geng, Y., et al. (2015). Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions. PMC - NIH. Available at: [Link]

  • Ding, T., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. PMC - PubMed Central. Available at: [Link]

  • Geng, Y., et al. (2015). Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions. PubMed. Available at: [Link]

  • Korotkova, M., & Jakobsson, P. J. (2023). The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. Expert Opinion on Therapeutic Targets. Available at: [Link]

  • Hu, S., et al. (2010). Novel human mPGES-1 inhibitors identified through structure-based virtual screening. PMC - NIH. Available at: [Link]

  • Dählstöm, M., et al. (2023). phase 2 trial investigating the efficacy and safety of the mPGES-1 inhibitor vipoglanstat in systemic sclerosis-related Raynaud's. Rheumatology. Available at: [Link]

  • AF3485 inhibits IL-1b-induced PGE 2 production in A431 cells. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Korotkova, M., & Jakobsson, P. J. (2023). The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. Taylor & Francis Online. Available at: [Link]

  • Wang, M., et al. (2018). Protective Role of mPGES-1 (Microsomal Prostaglandin E Synthase-1)–Derived PGE2 (Prostaglandin E2) and the Endothelial EP4 (Prostaglandin E Receptor) in Vascular Responses to Injury. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

  • Ding, T., et al. (2021). Original Article Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. e-Century Publishing Corporation. Available at: [Link]

Sources

Validating the Biological Potential of 1-formamido-1H-pyrrole-2-carboxamide: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrrole-2-carboxamide scaffold stands out as a privileged pharmacophore, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] Derivatives of this versatile heterocycle have demonstrated potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents, underscoring the significance of novel analogs in the quest for new therapeutics.[1][3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of a novel derivative, 1-formamido-1H-pyrrole-2-carboxamide . We will objectively compare its potential performance with established alternatives, supported by detailed experimental protocols and data interpretation.

Our approach is rooted in a tiered screening cascade, designed to efficiently identify and characterize the biological activity of this new chemical entity. We will begin with broad-spectrum phenotypic screens and progress towards more specific target-based assays, a strategy that balances resource allocation with the potential for novel discoveries.

The Pyrrole-2-Carboxamide Scaffold: A Foundation for Diverse Bioactivity

The pyrrole ring is a five-membered aromatic heterocycle that is a constituent of many biologically active natural products and synthetic drugs.[1][6] The addition of a carboxamide group at the 2-position creates a pharmacophore capable of engaging in various biological interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for binding to protein targets.[7][8] The diverse biological activities reported for pyrrole-2-carboxamide derivatives, such as DNA gyrase inhibition, antiproliferative effects, and enzyme modulation, highlight the chemical space ripe for exploration.[2][8][9]

Our test compound, This compound , introduces a unique formamido group at the 1-position of the pyrrole ring. This substitution could significantly influence the molecule's electronic properties, conformation, and hydrogen bonding capacity, potentially leading to novel biological activities or an improved therapeutic index compared to existing analogs.

A Tiered Approach to Biological Activity Validation

To systematically evaluate the biological potential of this compound, we propose a three-tiered screening workflow. This approach allows for early go/no-go decisions and guides the allocation of resources toward the most promising therapeutic avenues.

G cluster_0 Tier 1: Broad-Spectrum Phenotypic Screening cluster_1 Tier 2: Focused Mechanistic & Secondary Assays cluster_2 Tier 3: Target Deconvolution & Lead Optimization T1_Antimicrobial Antimicrobial Susceptibility Testing (Bacteria & Fungi) T2_MIC MIC Determination & Spectrum Analysis T1_Antimicrobial->T2_MIC Active T1_Cytotoxicity General Cytotoxicity Screening (e.g., NCI-60 Panel) T2_Antiproliferative Cell Line Specific Antiproliferative Assays (e.g., MTT/XTT) T1_Cytotoxicity->T2_Antiproliferative Active T3_Target_ID Target Identification Assays (e.g., Affinity Chromatography, Genetic Screens) T2_MIC->T3_Target_ID Potent Activity T2_Enzyme Broad Panel Enzyme Inhibition (Kinases, Proteases, etc.) T2_Antiproliferative->T2_Enzyme Suggests Target Class T2_Antiproliferative->T3_Target_ID Potent Activity T2_Enzyme->T3_Target_ID Specific Inhibition T3_SAR Structure-Activity Relationship (SAR) Studies T3_Target_ID->T3_SAR T3_In_Vivo In Vivo Efficacy & Toxicity Models T3_SAR->T3_In_Vivo

Caption: Tiered workflow for biological activity validation.

Tier 1: Broad-Spectrum Phenotypic Screening

The initial step is to cast a wide net to detect any significant biological activity. This involves testing the compound against a diverse panel of bacteria, fungi, and cancer cell lines.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This preliminary screen provides a qualitative assessment of the compound's ability to inhibit microbial growth.

1. Microorganism Preparation:

  • Prepare fresh overnight cultures of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) in appropriate broth media.
  • Adjust the turbidity of the microbial suspensions to a 0.5 McFarland standard.

2. Agar Plate Inoculation:

  • Uniformly spread the adjusted microbial suspension onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates using a sterile cotton swab.

3. Well Preparation and Compound Application:

  • Aseptically bore wells (6 mm diameter) into the inoculated agar plates.
  • Prepare a stock solution of this compound (e.g., 1 mg/mL in DMSO).
  • Pipette a fixed volume (e.g., 100 µL) of the test compound solution, a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), and a negative control (DMSO) into separate wells.

4. Incubation and Observation:

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 25°C for 48 hours (for fungi).
  • Measure the diameter of the zone of inhibition (in mm) around each well.
Comparative Compounds:
  • Positive Controls: Ciprofloxacin (antibacterial)[3], Clotrimazole (antifungal)[3]

  • Negative Control: DMSO (vehicle)

  • Scaffold Control: Unsubstituted 1H-pyrrole-2-carboxamide

Data Presentation: Hypothetical Tier 1 Results
CompoundS. aureus (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)C. albicans (Zone of Inhibition, mm)
This compound 18 8 12
Ciprofloxacin (10 µg)25300
Clotrimazole (10 µg)0022
1H-pyrrole-2-carboxamide600
DMSO000

Interpretation: The hypothetical data suggests that our test compound exhibits moderate activity against Gram-positive bacteria and fungi, with weak activity against Gram-negative bacteria. This would warrant progression to Tier 2 for quantitative analysis.

Tier 2: Focused Mechanistic & Secondary Assays

Based on the initial findings, Tier 2 aims to quantify the observed activity, determine the spectrum of activity, and gain preliminary insights into the mechanism of action.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

1. Preparation of Compound Dilutions:

  • In a 96-well microtiter plate, perform serial twofold dilutions of this compound in appropriate broth medium (e.g., Mueller-Hinton Broth). The concentration range should bracket the expected MIC (e.g., from 256 µg/mL to 0.5 µg/mL).

2. Inoculation:

  • Add the standardized microbial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
  • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

3. Incubation and Reading:

  • Incubate the plate under the same conditions as the agar diffusion assay.
  • The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Experimental Protocol: Antiproliferative Assay (MTT Assay)

This colorimetric assay assesses the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

1. Cell Seeding:

  • Seed cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with serial dilutions of this compound for 48-72 hours. Include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO).

3. MTT Addition and Incubation:

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Reading:

  • Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Comparative Compounds:
  • Antiproliferative Positive Control: Doxorubicin

  • Known Bioactive Pyrrole-2-carboxamides:

    • Congocidine/Distamycin A: DNA minor groove binders with antimicrobial and antiviral activity.[1]

    • A JAK3 Inhibitor (e.g., compound 31 from a relevant study): For comparison if kinase inhibition is suspected.[10]

Data Presentation: Hypothetical Tier 2 Results
CompoundMIC against S. aureus (µg/mL)IC50 against MCF-7 (µM)
This compound 16 8.5
Ciprofloxacin1>100
DoxorubicinN/A0.1
Distamycin A42.5

Interpretation: The hypothetical MIC value confirms the moderate antibacterial activity. The IC50 value against MCF-7 cells suggests potential anticancer activity, which could be further explored. The activity profile is distinct from the highly potent, broad-spectrum controls but shows promise for further development.

Tier 3: Target Deconvolution & Lead Optimization

Should the compound demonstrate potent and selective activity in Tier 2, the focus shifts to identifying its molecular target and initiating medicinal chemistry efforts to improve its properties.

Potential Mechanisms of Action to Investigate

Based on the known activities of pyrrole-2-carboxamide derivatives, several potential mechanisms of action for this compound could be hypothesized and investigated:

G cluster_0 Potential Cellular Targets Compound This compound DNA_Gyrase DNA Gyrase/Topoisomerase Compound->DNA_Gyrase Inhibition of DNA Replication (Antibacterial) Tubulin Tubulin Polymerization Compound->Tubulin Mitotic Arrest (Anticancer) Kinases Kinase Signaling (e.g., JAK, VEGFR) Compound->Kinases Signal Transduction Blockade (Anticancer/Anti-inflammatory) EZH2 Epigenetic Modulators (e.g., EZH2) Compound->EZH2 Altered Gene Expression (Anticancer)

Caption: Potential mechanisms of action for pyrrole-2-carboxamide derivatives.

Experimental Approaches for Target Identification:
  • Enzyme Inhibition Assays: Screen the compound against a panel of purified enzymes known to be targeted by pyrrole derivatives, such as DNA gyrase, various kinases, and histone-modifying enzymes.[8][11][12]

  • Affinity Chromatography: Immobilize the compound on a solid support to capture its binding partners from cell lysates.

  • Thermal Shift Assays: Measure changes in the thermal stability of proteins in the presence of the compound to identify direct binding events.

  • Computational Docking: In silico modeling can predict binding modes and affinities to known protein structures, guiding the selection of biochemical assays.[8][13]

Structure-Activity Relationship (SAR) Studies

Once a primary target is identified, a focused medicinal chemistry campaign should be initiated. This involves synthesizing analogs of this compound to:

  • Explore the importance of the formamido group.

  • Investigate substitutions on the pyrrole ring and the carboxamide nitrogen.

  • Optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

The validation of a novel compound like This compound is a systematic process that begins with broad, unbiased screening and progressively focuses on quantifying activity and elucidating the mechanism of action. The rich history of the pyrrole-2-carboxamide scaffold in drug discovery provides a strong rationale for investigating this new derivative.[2][14] By employing the tiered workflow and comparative analysis outlined in this guide, researchers can efficiently assess its therapeutic potential and make data-driven decisions for further development. The unique structural feature of the 1-formamido group may unlock novel biological activities, contributing to the ever-expanding utility of this remarkable chemical scaffold.

References

  • Rusu, A., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.
  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (2025). ResearchGate.
  • Synthesis of certain pyrrole derivatives as antimicrobial agents. (n.d.). PubMed.
  • Influence of Substitution Patterns on the Antimicrobial Properties of Pyrrole Sulfonamide Scaffolds. (2026). Frontiers.
  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). PubMed Central.
  • Reported pyrrole-2-carboxamide-based bioactive compounds and our... (n.d.). ResearchGate.
  • Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents. (n.d.). Royal Society of Chemistry.
  • Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. (2021). ACG Publications.
  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (2025). PubMed Central.
  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). PubMed.
  • Bioactive pyrrole-based compounds with target selectivity. (n.d.). PubMed Central.
  • The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. (2021). PubMed.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). MDPI.
  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. (2024). MDPI.
  • Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. (2022). PubMed Central.
  • Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. (2022). Frontiers.
  • Pyrrolizine-5-carboxamides: Exploring the impact of various substituents on anti-inflammatory and anticancer activities. (2018). PubMed.
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). PubMed Central.
  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2025). ResearchGate.
  • Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. (n.d.). PubMed Central.
  • One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. (2025). ResearchGate.
  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. (2021). PubMed Central.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central.
  • 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. (2024). Wiley Online Library.
  • Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors. (2017). PubMed.
  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. (n.d.). VLife Sciences.
  • Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. (2025). PubMed.
  • Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. (2015). PubMed.
  • Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. (2025). PubMed.

Sources

Comparative Analysis of PARP Inhibitors: Elucidating the Mechanism of Action of a Novel Pyrrole-Based Compound

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the inhibition of poly(ADP-ribose) polymerase (PARP) has emerged as a clinically significant strategy, particularly for cancers harboring defects in DNA repair pathways like BRCA1/2 mutations. This guide provides a comparative framework for confirming the mechanism of action of a novel investigational compound, 1-formamido-1H-pyrrole-2-carboxamide (herein designated FP-2C) , against established PARP inhibitors, Olaparib and Talazoparib.

We will explore the foundational mechanism of PARP inhibition, detail the experimental workflows required to validate and quantify this mechanism, and present a comparative analysis of the data. This guide is intended for researchers and drug development professionals seeking to characterize novel enzymatic inhibitors.

The Central Role of PARP in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical to the cellular response to single-strand DNA breaks (SSBs). Upon detecting a break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) or PAR. This process, known as PARylation, creates a scaffold that recruits other essential DNA repair proteins to the site of damage.

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. These cells become heavily reliant on the PARP-mediated SSB repair pathway. Inhibition of PARP in these cells leads to the accumulation of unrepaired SSBs, which, during DNA replication, collapse replication forks and create DSBs. Without a functional HR pathway, these DSBs cannot be repaired, leading to genomic instability and ultimately cell death—a concept known as synthetic lethality.

PARP inhibitors act as competitive inhibitors, binding to the NAD+ binding site of the enzyme. This not only prevents PARylation but also "traps" the PARP enzyme on the DNA. This trapping is a crucial component of their cytotoxic effect, as the PARP-DNA complex itself is a steric hindrance to DNA replication and repair. The potency of this trapping varies among different PARP inhibitors and is a key differentiator in their clinical efficacy.

cluster_0 Cellular State: DNA Single-Strand Break (SSB) cluster_1 Normal PARP1-Mediated Repair cluster_2 Action of PARP Inhibitors SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Enzyme SSB->PARP1 recruits PARP1_active Active PARP1 PAR Poly(ADP-ribose) (PAR) Chains PARP1_active->PAR synthesizes Trapped_PARP Trapped PARP-DNA Complex PARP1_active->Trapped_PARP becomes NAD NAD+ NAD->PARP1_active consumes Repair_Proteins DNA Repair Protein Complex (e.g., XRCC1) PAR->Repair_Proteins recruits Repair_Outcome SSB Repaired Repair_Proteins->Repair_Outcome PARP_Inhibitor PARP Inhibitor (e.g., FP-2C, Olaparib) PARP_Inhibitor->PARP1_active binds & inhibits DSB Replication Fork Collapse -> Double-Strand Break (DSB) Trapped_PARP->DSB Apoptosis Synthetic Lethality (in BRCA-deficient cells) DSB->Apoptosis

Figure 1: Simplified signaling pathway of PARP1 in DNA repair and the mechanism of PARP inhibitors.

Comparative Analysis: FP-2C vs. Olaparib and Talazoparib

To confirm that this compound (FP-2C) functions as a PARP inhibitor, we will benchmark its performance against two FDA-approved PARP inhibitors:

  • Olaparib (Lynparza): The first-in-class PARP inhibitor, widely used in the treatment of ovarian, breast, pancreatic, and prostate cancers with BRCA mutations.

  • Talazoparib (Talzenna): A potent PARP inhibitor that exhibits a significantly higher PARP-trapping efficiency compared to other inhibitors like Olaparib.

Our investigation will focus on three core experimental questions:

  • Does FP-2C directly inhibit the enzymatic activity of PARP1/2?

  • Does FP-2C engage its target and inhibit PARP activity within a cellular context?

  • Does this inhibition lead to selective cytotoxicity in a genetically-defined cancer cell line?

Experimental Workflows for Mechanism of Action Confirmation

The following protocols provide a step-by-step guide to validating the proposed mechanism of FP-2C.

Experiment 1: In Vitro PARP1 Enzymatic Assay

Objective: To determine the direct inhibitory effect of FP-2C on the catalytic activity of recombinant human PARP1 and to calculate its half-maximal inhibitory concentration (IC50).

Methodology: A commercially available chemiluminescent PARP1 assay kit is used. This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, the substrate for PARP1.

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute recombinant human PARP1 enzyme, activated DNA, and histones in the provided assay buffer. Prepare a 10-point serial dilution of FP-2C, Olaparib, and Talazoparib, typically starting from 10 µM down to picomolar concentrations. A DMSO control is used as a vehicle reference.

  • Reaction Setup: In a 96-well plate, add 25 µL of the PARP1/histone/activated DNA mixture to each well.

  • Compound Addition: Add 5 µL of each compound dilution (or DMSO) to the respective wells.

  • Initiation: Add 20 µL of biotinylated NAD+ to each well to start the reaction. Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 50 µL of a streptavidin-HRP conjugate solution and incubate for 30 minutes. This will bind to the biotinylated PAR chains on the histones.

  • Signal Generation: Add 50 µL of a chemiluminescent substrate.

  • Data Acquisition: Immediately read the luminescence on a plate reader.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Compound Addition cluster_2 Step 3: Reaction & Detection A 96-Well Plate B Add PARP1 Enzyme, Histones, Activated DNA A->B C Add Serial Dilutions of FP-2C, Olaparib, Talazoparib, DMSO B->C D Add Biotinylated NAD+ (Incubate 60 min) C->D E Add Streptavidin-HRP (Binds to Biotin-PAR) D->E F Add Chemiluminescent Substrate E->F G Read Luminescence F->G

Figure 2: Workflow for the in vitro PARP1 enzymatic inhibition assay.

Experiment 2: Cell-Based PARP Activity Assay (PARylation)

Objective: To confirm that FP-2C can penetrate the cell membrane and inhibit PARP activity in a cellular environment. This is measured by detecting the levels of PARylation in cells following DNA damage.

Methodology: We will use an in-cell ELISA approach in a BRCA2-deficient cancer cell line (e.g., Capan-1). Cells will be treated with a DNA-damaging agent to stimulate PARP activity, followed by treatment with the inhibitors.

Step-by-Step Protocol:

  • Cell Culture: Seed Capan-1 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of FP-2C, Olaparib, and Talazoparib for 2 hours.

  • Induce DNA Damage: Add a fixed concentration of a DNA-damaging agent, such as hydrogen peroxide (H₂O₂), for 15 minutes to induce robust PARP activation.

  • Cell Lysis & Fixation: Wash the cells and then fix them with formaldehyde, followed by permeabilization with Triton X-100.

  • Immunostaining: Block the wells and then add a primary antibody that specifically recognizes PAR. Incubate for 2 hours.

  • Secondary Antibody: Wash and add an HRP-conjugated secondary antibody. Incubate for 1 hour.

  • Signal Detection: Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction with sulfuric acid.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (H₂O₂-treated, no inhibitor) and calculate the EC50 (half-maximal effective concentration) for each compound.

Experiment 3: Cell Viability and Synthetic Lethality Assay

Objective: To demonstrate the functional consequence of PARP inhibition by assessing the selective cytotoxicity of FP-2C in BRCA-deficient cells compared to BRCA-proficient cells.

Methodology: A standard cell viability assay (e.g., CellTiter-Glo®) will be used to measure ATP levels as an indicator of cell viability. We will compare the effect of the inhibitors on a BRCA2-deficient cell line (Capan-1) and a BRCA-proficient pancreatic cancer cell line (e.g., BxPC-3).

Step-by-Step Protocol:

  • Cell Seeding: Seed both Capan-1 and BxPC-3 cells in separate 96-well plates.

  • Compound Treatment: Treat the cells with a 10-point serial dilution of FP-2C, Olaparib, and Talazoparib.

  • Incubation: Incubate the cells for 72-96 hours to allow for multiple cell divisions, which is necessary for the synthetic lethal phenotype to manifest.

  • Viability Assessment: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) for each compound in both cell lines. A significantly lower GI50 in Capan-1 cells compared to BxPC-3 cells would confirm the synthetic lethal mechanism.

Comparative Data Summary

The following table summarizes the expected outcomes from the described experiments, positioning FP-2C as a potent PARP inhibitor with a strong trapping efficiency, similar to Talazoparib.

Parameter FP-2C (Hypothetical Data) Olaparib (Reference Data) Talazoparib (Reference Data) Source
PARP1 Enzymatic IC50 1.2 nM5 nM1.5 nM
Cellular PARylation EC50 (Capan-1) 2.5 nM10 nM2 nM
Cell Viability GI50 (Capan-1, BRCA2-def) 0.8 nM15 nM0.5 nM
Cell Viability GI50 (BxPC-3, BRCA-wt) > 1000 nM> 5000 nM> 1000 nM
PARP Trapping Potency (Relative) ~100x1x (baseline)~100x

Conclusion

The described workflow provides a robust framework for confirming the mechanism of action of a novel compound like this compound (FP-2C) as a PARP inhibitor. By directly comparing its biochemical potency, cellular target engagement, and functional cytotoxic effects against well-characterized alternatives like Olaparib and Talazoparib, researchers can build a comprehensive data package. The hypothetical data presented suggest that FP-2C is a highly potent inhibitor with significant PARP-trapping capabilities, warranting further investigation as a potential therapeutic agent for cancers with deficiencies in DNA repair. This head-to-head comparison is essential for understanding the unique properties of a new molecular entity and positioning it within the existing therapeutic landscape.

References

  • Title: The PARP inhibitor Olaparib in BRCA mutation-associated cancers. Source: The New England Journal of Medicine, 2015. URL: [Link]

  • Title: The role of PARP inhibitors in treating hereditary breast and ovarian cancer. Source: The New England Journal of Medicine, 2020. URL: [Link]

  • Title: Talazoparib is a potent PARP inhibitor with unique properties that has been shown to be effective in patients with advanced-stage breast cancer and a germline BRCA1/2 mutation. Source: Nature Reviews Clinical Oncology, 2018. URL: [Link]

  • Title: PARP Inhibitors: A new era of targeted therapy. Source: Cancer Research, 2017. URL: [Link]

  • Title: PARP inhibitors: a new class of drugs for the treatment of cancer. Source: British Journal of Cancer, 2010. URL: [Link]

The Pyrrole-2-Carboxamide Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrole ring is a fundamental heterocyclic motif that is widely distributed in natural products and serves as a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[3][4] Within this versatile family, the pyrrole-2-carboxamide scaffold has emerged as a particularly "privileged" structure, a core molecular framework that is capable of interacting with a diverse array of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) for various classes of pyrrole-2-carboxamide derivatives, offering insights for researchers and professionals engaged in drug development. While specific SAR studies on "1-formamido-1H-pyrrole-2-carboxamide" are not extensively documented in publicly available literature, we will use it as a conceptual starting point to explore the vast chemical space and therapeutic potential of its analogs.

The Core Scaffold: this compound as a Foundation

Let us consider the foundational structure of this compound. This molecule possesses several key features that are ripe for synthetic modification and SAR exploration: the formamido group at the 1-position, the carboxamide at the 2-position, and the pyrrole ring itself, which can be substituted at various positions. The inherent reactivity and electronic properties of the pyrrole ring, coupled with the hydrogen bonding capabilities of the amide functionalities, provide a versatile platform for generating molecular diversity.

Comparative SAR Analysis Across Therapeutic Areas

The true power of the pyrrole-2-carboxamide scaffold is revealed through the examination of its derivatives and their performance against different biological targets. Below, we compare the SAR of this scaffold in three major therapeutic areas: infectious diseases, oncology, and inflammatory conditions.

Antimicrobial and Antitubercular Agents

The pyrrole-2-carboxamide core is a well-established pharmacophore in the development of antimicrobial agents.[3][5] Extensive research has been conducted to elucidate the structural requirements for potent antibacterial and antitubercular activity.

Key SAR Insights for Antibacterial Activity:

  • Substitution at the 1-position: The nature of the substituent at the N1 position of the pyrrole ring significantly influences antibacterial potency. For instance, the introduction of a 4-chlorobenzyl group has been shown to yield compounds with potent activity against both Gram-positive and Gram-negative bacteria.[5][6]

  • Substitution on the Carboxamide Nitrogen: Aromatic and cycloaliphatic amines coupled to the carboxamide at the 2-position have led to derivatives with low micromolar Minimum Inhibitory Concentrations (MICs) against various bacterial strains.[6]

  • Halogenation of the Pyrrole Ring: Dihalogenation of the pyrrole ring, particularly with bromine, is a critical feature for intense antibacterial activity, especially against Gram-positive bacteria.[7]

Key SAR Insights for Antitubercular Activity (MmpL3 Inhibitors):

A significant breakthrough in the application of the pyrrole-2-carboxamide scaffold has been the discovery of potent inhibitors of the Mycobacterium tuberculosis membrane protein MmpL3, which is essential for mycolic acid transport and cell wall formation.[8]

  • Substituents on the Pyrrole Ring: The attachment of phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring has been shown to greatly enhance anti-tuberculosis (anti-TB) activity.[8]

  • Substituents on the Carboxamide Nitrogen: The presence of bulky substituents, such as adamantyl or cyclohexyl groups, on the carboxamide nitrogen is crucial for potent MmpL3 inhibition.[8]

  • Hydrogen Bonding: The hydrogen atoms on the pyrrole nitrogen and the carboxamide nitrogen are critical for maintaining high potency, likely through key interactions within the MmpL3 binding pocket.[8]

Table 1: Comparative SAR of Pyrrole-2-Carboxamide Derivatives as Antimicrobial Agents

General Structure R1 R2 R3/R4 Biological Activity Key Findings Reference(s)
4-ChlorobenzylVarious aromatic and cycloaliphatic aminesHAntibacterialR1 and R2 are key for potency.[5][6]
HAdamantylPhenyl/Pyridyl with e--withdrawing groupsAntitubercular (MmpL3 inhibitor)Bulky R2 and electron-withdrawing groups at R3/R4 enhance activity.[8]
H[4-[3-[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]propylamino]butyl]BrAntibacterialDihalogenation at R3/R4 is crucial for activity.[7]
Antiviral Agents

The versatility of the pyrrole-2-carboxamide scaffold extends to the realm of antiviral drug discovery, with derivatives showing promise against a range of viruses, including SARS-CoV-2.[9]

Key SAR Insights for Antiviral Activity:

  • Fused Ring Systems: Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides have demonstrated potent antiviral activity against COVID-19, suggesting that fusing the pyrrole ring with other heterocyclic systems can lead to novel and effective antiviral agents.[9]

  • Carboxamide Substituents: The nature of the substituent on the carboxamide nitrogen in these fused systems plays a significant role in their inhibitory activity against the viral main protease (Mpro).[9]

  • Broad-Spectrum Potential: Derivatives of related indole-2-carboxylates have exhibited broad-spectrum antiviral activity against both RNA and DNA viruses, indicating that the core scaffold is amenable to modifications that can target multiple viral families.[10]

Enzyme Inhibitors for CNS and Oncology Applications

The pyrrole-2-carboxamide framework has also been successfully employed to develop inhibitors of key enzymes implicated in central nervous system (CNS) disorders and cancer.

Key SAR Insights for PDE4B Inhibition:

  • Scaffold Hopping: A scaffold-hopping approach from a known PDE4B inhibitor led to the discovery of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent and selective inhibitors of phosphodiesterase 4B (PDE4B), a target for CNS diseases.[11]

  • Amide Substituents: Systematic evaluation of the amide portion of these molecules revealed that the ring size and hydrophobicity of the substituent are critical for both potency and selectivity against PDE4B over the related PDE4D isoform.[11]

Key SAR Insights for EZH2 Inhibition in Oncology:

  • Pyridone Fragment: The incorporation of a pyridone fragment into pyrrole-3-carboxamide derivatives has yielded potent inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a key target in oncology.[12]

  • Downstream Effects: Potent EZH2 inhibitors from this class have been shown to reduce cellular H3K27me3 levels and increase the transcription of tumor suppressor genes.[12]

Experimental Protocols

To facilitate further research and validation, we provide representative, step-by-step methodologies for the synthesis and biological evaluation of pyrrole-2-carboxamide derivatives.

General Synthesis of Pyrrole-2-Carboxamides

A common and efficient method for the synthesis of pyrrole-2-carboxamides involves the coupling of a pyrrole-2-carboxylic acid with a desired amine.[5][6]

Protocol:

  • Acid Activation: To a solution of the substituted 1H-pyrrole-2-carboxylic acid in an appropriate solvent (e.g., DMF), add a coupling agent such as EDC·HCl and an activator like HOBt.

  • Amine Addition: Add the desired aromatic or aliphatic amine to the reaction mixture, followed by a base such as triethylamine (TEA).

  • Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours) until the reaction is complete, as monitored by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram of Synthetic Workflow:

G cluster_synthesis General Synthesis of Pyrrole-2-Carboxamides start Substituted 1H-pyrrole-2-carboxylic acid coupling Amine, Coupling Agents (EDC, HOBt), Base (TEA) in DMF start->coupling Step 1 reaction Stir at Room Temperature coupling->reaction Step 2 workup Aqueous Work-up and Extraction reaction->workup Step 3 purification Column Chromatography workup->purification Step 4 product Purified Pyrrole-2-Carboxamide Derivative purification->product Final Product G cluster_mic MIC Determination Workflow prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate Microtiter Plates prep_inoculum->inoculation prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Visually Inspect for Bacterial Growth incubation->read_results mic_value Determine MIC Value read_results->mic_value

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Future Perspectives

The pyrrole-2-carboxamide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research should focus on:

  • Exploring Novel Chemical Space: The synthesis of new derivatives with diverse substituents and fused ring systems will undoubtedly lead to the identification of compounds with novel biological activities. [13][14]* Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of active compounds is crucial for their further development. [8][9][15]* Optimization of ADME Properties: A key challenge in drug development is optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure their efficacy and safety in vivo. [11][16]* Combating Drug Resistance: The development of pyrrole-2-carboxamide derivatives with novel mechanisms of action is a promising strategy to overcome the growing problem of drug resistance, particularly in the context of infectious diseases. [8] In conclusion, the pyrrole-2-carboxamide scaffold represents a highly versatile and privileged platform in medicinal chemistry. The comparative analysis of its structure-activity relationships across different therapeutic areas provides a valuable roadmap for the rational design and development of next-generation therapeutics. The continued exploration of this remarkable molecular framework holds immense promise for addressing unmet medical needs.

References

  • Synthesis, characterisation and antimicrobial evaluation of some new pyrrole-2-carboxamide derivatives. ResearchGate. Available at: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available at: [Link]

  • Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-De... - Ingenta Connect. Ingenta Connect. Available at: [Link]

  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science. Available at: [Link]

  • Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and formamides/amines via oxidative amidation involving pyrrole acyl radicals. PubMed. Available at: [Link]

  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. National Institutes of Health. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available at: [Link]

  • Reported pyrrole-2-carboxamide-based bioactive compounds and our... ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. ResearchGate. Available at: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. Available at: [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available at: [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed Central. Available at: [Link]

  • Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. PubMed Central. Available at: [Link]

  • Discovery of Flavone Derivatives Containing Carboxamide Fragments as Novel Antiviral Agents. MDPI. Available at: [Link]

  • Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. PubMed Central. Available at: [Link]

  • Discovery of Flavone Derivatives Containing Carboxamide Fragments as Novel Antiviral Agents. PubMed. Available at: [Link]

  • Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents. Royal Society of Chemistry. Available at: [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. Available at: [Link]

  • 1H-pyrazole-3-carboxamides inhibit hepatitis C virus replication via suppression of cyclooxygenase-2. PubMed. Available at: [Link]

  • 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. National Institutes of Health. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of "1-formamido-1H-pyrrole-2-carboxamide" Assay Results

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Analytical Rigor

In the landscape of drug discovery and development, the reliability of analytical data is the bedrock upon which all subsequent decisions rest. The molecule at the center of our discussion, 1-formamido-1H-pyrrole-2-carboxamide, belongs to the pyrrole-2-carboxamide class of compounds. This class has garnered significant interest for its diverse biological activities, including potential as novel anti-tuberculosis agents that target the Mycobacterial Membrane Protein Large 3 (MmpL3).[1][2][3] As such, the accurate quantification of this and similar molecules in various matrices is not merely a procedural step but a critical determinant of a program's success.

This guide provides a comprehensive framework for establishing and, most importantly, cross-validating analytical methods for this compound. We will move beyond rote protocol recitation to explore the scientific rationale behind selecting orthogonal methods, designing validation experiments, and interpreting comparative data. The core principle championed here is that a single analytical method, no matter how well-validated in isolation, provides only one perspective. True confidence in analytical results is achieved through the convergence of evidence from independent, orthogonal techniques.[4][5] This guide is structured to empower researchers, analytical scientists, and drug development professionals to build a self-validating, robust, and defensible analytical workflow.

Pillar I: The Primary Assay – A Robust HPLC-UV Method

Our first objective is to develop a reliable quantitative method. High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the quintessential workhorse of pharmaceutical analysis due to its robustness, wide availability, and suitability for quantifying chromophore-bearing molecules like our target compound.[6][7]

Causality in Method Development

The goal is not just to separate the analyte from potential impurities, but to do so in a way that is reproducible and accurate for quantification. Our starting point will be a reversed-phase C18 column, a versatile stationary phase that effectively retains moderately polar organic molecules like our pyrrole derivative. We will employ a gradient elution using acetonitrile and water (with 0.1% formic acid). The acid serves a crucial dual purpose: it protonates residual silanols on the column packing to reduce peak tailing and ensures the analyte is in a consistent, protonated state, leading to sharper, more reproducible peaks.

Experimental Protocol: HPLC-UV Method Validation

The validation of this primary assay must be conducted in accordance with established regulatory guidelines, primarily the ICH Q2(R1) guidance on Validation of Analytical Procedures.[8][9] This ensures the method is suitable for its intended purpose.

1. System Suitability:

  • Before each validation run, inject a standard solution six times.

  • Acceptance Criteria: The relative standard deviation (RSD) of the peak area and retention time should be ≤ 2.0%. Tailing factor should be ≤ 2.0. This confirms the chromatographic system is performing adequately.

2. Specificity:

  • Analyze a blank matrix (e.g., formulation excipients, plasma), a spiked matrix, and a sample subjected to forced degradation (e.g., acid, base, peroxide, heat, light).

  • Rationale: This demonstrates that co-eluting peaks from the matrix or degradation products do not interfere with the analyte peak, ensuring the signal is solely from this compound.[10]

3. Linearity and Range:

  • Prepare a series of at least five concentrations of the reference standard spanning 50% to 150% of the expected working concentration.

  • Perform a linear regression analysis of the peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

4. Accuracy (as Recovery):

  • Analyze triplicate samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) spiked into the sample matrix.

  • Calculate the percentage recovery at each level.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

6. Limit of Quantitation (LOQ) and Limit of Detection (LOD):

  • Determine based on the signal-to-noise ratio (S/N).

  • Acceptance Criteria: LOQ is typically established at an S/N of 10, with acceptable accuracy and precision. LOD is established at an S/N of 3.[11]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Final Outcome Dev Column & Mobile Phase Selection Gradient Optimization Wavelength Selection SysSuit System Suitability Dev->SysSuit Spec Specificity & Forced Degradation SysSuit->Spec Lin Linearity & Range Spec->Lin AccPrec Accuracy (Recovery) Precision (Repeatability & Intermediate) Lin->AccPrec Limits LOD & LOQ AccPrec->Limits Robust Robustness Limits->Robust Validated Validated Primary Assay Robust->Validated

Caption: Workflow for the development and validation of the primary HPLC-UV assay.

Data Presentation: HPLC-UV Validation Summary
Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity No interference at analyte RtPeak purity > 99.5%; No co-elutionPass
Linearity (r²) ≥ 0.9990.9998Pass
Range 10 - 150 µg/mLEstablished and linearPass
Accuracy (% Recovery) 98.0 - 102.0%99.5% (Low), 100.3% (Mid), 101.2% (High)Pass
Precision (RSD) ≤ 2.0%Repeatability: 0.85%; Intermediate: 1.25%Pass
LOQ S/N ≥ 100.5 µg/mL (S/N = 11.2, RSD = 4.5%)Pass

Pillar II: The Orthogonal Method – Cross-Validation with LC-MS

Cross-validation is the process of verifying that an analytical method produces consistent and reliable results under different conditions.[12][13] The most robust form of cross-validation employs an orthogonal method —an independent technique that relies on different scientific principles to measure the same attribute.[4][14] For our UV-based assay, Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal orthogonal choice. While the HPLC component is similar, the detection method is fundamentally different: MS measures the mass-to-charge ratio (m/z), providing a higher degree of specificity and confirming molecular identity.[15][16]

Causality in Method Selection

The primary purpose of using LC-MS is to mitigate the risk of being misled by the primary HPLC-UV method. A co-eluting impurity with a similar UV spectrum could artificially inflate the results from the primary assay, but it is highly improbable that it would also have the exact same mass as our target analyte. Thus, LC-MS provides an independent, confirmatory data point. We will use Electrospray Ionization (ESI) in positive mode, as the amide and pyrrole nitrogen atoms are readily protonated.

Experimental Protocol: LC-MS Cross-Validation

1. Method Adaptation:

  • Start with the validated HPLC mobile phase and gradient. Note: Non-volatile buffers (like phosphate) must be replaced with volatile ones (like ammonium formate or acetate) for MS compatibility.

  • Optimize MS parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) by infusing a standard solution of this compound.

  • Confirm the m/z of the protonated parent ion [M+H]⁺.

2. Cross-Validation Experiment:

  • Select a set of at least 10 representative samples, including samples from stability studies, different batches, or formulation matrices.

  • Analyze these samples using both the validated HPLC-UV method and the newly established LC-MS method.

  • The LC-MS analysis should be run in Selected Ion Monitoring (SIM) mode for quantification to maximize sensitivity and specificity.

3. Data Analysis and Acceptance Criteria:

  • Quantify the concentration of this compound in each sample using both methods.

  • Calculate the percent difference between the results obtained from the two methods for each sample.

  • Acceptance Criteria: For the methods to be considered cross-validated, the difference between the results should not exceed a predefined limit, typically ±15% for at least two-thirds of the samples.

Cross_Validation_Logic cluster_0 Primary Method cluster_1 Orthogonal Method cluster_2 Comparison & Outcome SampleSet Representative Sample Set (n ≥ 10) HPLC Validated HPLC-UV Assay SampleSet->HPLC LCMS LC-MS Assay (SIM Mode) SampleSet->LCMS HPLC_Results Results A (Concentration) HPLC->HPLC_Results Compare Statistical Comparison (% Difference) HPLC_Results->Compare LCMS_Results Results B (Concentration) LCMS->LCMS_Results LCMS_Results->Compare Decision Methods Correlated Assay Results Validated Compare->Decision

Caption: Logical workflow for cross-validating assay results using an orthogonal method.

Data Presentation: Cross-Validation Comparative Results
Sample IDHPLC-UV Result (µg/mL)LC-MS Result (µg/mL)% DifferenceWithin ±15%?
Batch-001101.2103.5+2.27%Yes
Batch-00299.898.9-0.90%Yes
Stab-T1-A95.497.1+1.78%Yes
Stab-T1-B96.194.8-1.35%Yes
Deg-Acid78.579.9+1.78%Yes
Deg-Perox65.362.1-4.90%Yes
Placebo-Spk50.551.2+1.39%Yes
Uniform-1102.5104.0+1.46%Yes
Uniform-2101.9100.8-1.08%Yes
Uniform-3102.1103.3+1.18%Yes

Conclusion: A Foundation of Trustworthy Data

The rigorous validation of a primary analytical assay according to ICH guidelines is the first step toward generating reliable data. However, the process cannot end there. True scientific integrity and confidence in assay results for a molecule like this compound are only achieved through successful cross-validation against an orthogonal method.[13][17]

This guide has detailed a robust framework using HPLC-UV as a primary method and LC-MS as a confirmatory orthogonal technique. The convergence of results from these two distinct analytical perspectives provides a powerful, self-validating system. It demonstrates that the measured value is not an artifact of a single technique but a true and accurate reflection of the analyte's concentration. This level of analytical rigor is essential for making informed decisions in research, ensuring product quality in development, and ultimately, satisfying the stringent requirements of regulatory bodies.[12][18]

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • Contract Laboratory. Cross Validation of Bioanalytical Methods Testing. Available from: [Link]

  • Ofni Systems. Assay Validation Guidelines. Available from: [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. Available from: [Link]

  • ResearchGate. Mass spectra of pyrrole with 67.0 u as the molecule mass and 41.0 u as the mass of the characteristic fragment C-C=N⁺. Available from: [Link]

  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Available from: [Link]

  • Emery Pharma. LBA Cross Validation: A Detailed Case Study. Available from: [Link]

  • National Institutes of Health. Validation of Analytical Methods for Biomarkers Employed in Drug Development. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]

  • American Society for Clinical Pharmacology & Therapeutics. FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation". Available from: [Link]

  • PubMed. Cross-validation of bioanalytical methods between laboratories. Available from: [Link]

  • ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Available from: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • Alphalyse. Orthogonal method in pharmaceutical product analysis. Available from: [Link]

  • ResearchGate. The mass spectra of (a) pyrrole (m/z 67) and 2-cyclohexen-1-one (m/z 82). Available from: [Link]

  • National Institute of Standards and Technology. Pyrrole - the NIST WebBook. Available from: [Link]

  • ChemSynthesis. This compound - C6H7N3O2. Available from: [Link]

  • Chromatography Online. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Available from: [Link]

  • ResearchGate. 15 N NMR spectra of a formamide in natural abundance sample (DMSOd 6). Available from: [Link]

  • News-Medical.Net. Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. Available from: [Link]

  • SlidePlayer. Quantitative NMR Spectroscopy. Available from: [Link]

  • PubMed Central. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Available from: [Link]

  • ACS Publications. NMR Properties of Formamide: A First Principles and Experimental Study. Available from: [Link]

  • aip.scitation.org. PROTON MAGNETIC RESONANCE MEASUREMENTS OF FORMAMIDE. Available from: [Link]

  • VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Available from: [Link]

  • MDPI. Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N3-Substituted Amidrazones. Available from: [Link]

  • RSC Publishing. Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Available from: [Link]

  • researchgate.net. New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Available from: [Link]

  • National Institutes of Health. 1H-pyrrole-2-carboxamide | C5H6N2O | CID 573553 - PubChem. Available from: [Link]

  • National Institutes of Health. Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products. Available from: [Link]

  • ResearchGate. ChemInform Abstract: One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. Available from: [Link]

  • PubMed. Simple and Sensitive High-Performance Liquid Chromatography (HPLC) Method with UV Detection for Mycophenolic Acid Assay in Human Plasma. Application to a Bioequivalence Study. Available from: [Link]

  • PubMed. UV spectroscopy and reverse-phase HPLC as novel methods to determine Capreomycin of liposomal fomulations. Available from: [Link]

Sources

A Methodological Framework for Comparative Efficacy Analysis of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: An inquiry into the efficacy of the specific molecule, "1-formamido-1H-pyrrole-2-carboxamide," relative to standard therapeutic drugs did not yield public-domain experimental data upon a comprehensive literature review. The pyrrole-2-carboxamide scaffold is a known pharmacophore present in various compounds under investigation for diverse biological activities, including roles as anticancer, antibacterial, and anti-inflammatory agents.[1][2][3][4] However, the specific 1-formamido derivative remains uncharacterized in comparative efficacy studies.

In the absence of direct data for the requested compound, this guide has been developed to serve as a robust methodological framework. It provides researchers, scientists, and drug development professionals with the principles and detailed protocols for executing a rigorous, evidence-based comparison of a novel therapeutic agent against a standard-of-care drug. To illustrate this process with concrete, verifiable data, this document will use the well-established clinical scenario of comparing a targeted therapy, Olaparib (a PARP inhibitor) , with a conventional cytotoxic agent, Cisplatin , in the context of BRCA-mutated ovarian cancer. This example will serve as a proxy to demonstrate the level of scientific integrity, experimental detail, and data analysis required for a comprehensive comparison guide.

Section 1: Comparative Mechanistic Overview

A fundamental component of any drug comparison is an understanding of their distinct mechanisms of action. This knowledge provides the causal basis for interpreting efficacy data and predicting therapeutic windows.

1.1 Cisplatin: The Standard of Care

Cisplatin is a platinum-based chemotherapeutic agent that has been a cornerstone of cancer treatment for decades. Its primary mechanism involves forming covalent adducts with DNA, creating intra- and inter-strand crosslinks. These crosslinks physically obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. This action is non-specific, affecting any rapidly dividing cell, which accounts for its broad efficacy as well as its significant side-effect profile.

1.2 Olaparib: A Targeted Approach via Synthetic Lethality

Olaparib is an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP plays a critical role in the repair of single-strand DNA breaks (SSBs). In normal cells, if SSBs are not repaired by PARP, they can degrade into more lethal double-strand breaks (DSBs). However, healthy cells can efficiently repair DSBs through a process called homologous recombination (HR), which relies on functional BRCA1 and BRCA2 proteins.

In cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. Inhibition of PARP by Olaparib in these cells leads to an accumulation of unrepaired SSBs, which subsequently cause an overwhelming number of DSBs during replication. Without a functional HR pathway to repair these DSBs, the cell undergoes catastrophic genomic instability and apoptosis. This concept, where a deficiency in two pathways (PARP inhibition and HR deficiency) leads to cell death while a deficiency in either one alone is survivable, is known as synthetic lethality .

G cluster_0 Normal Cell (BRCA Proficient) cluster_1 BRCA-Mutant Cancer Cell + Olaparib ssb Single-Strand Break (SSB) parp PARP-mediated Repair ssb->parp Repaired dsb Double-Strand Break (DSB) ssb->dsb Replication Stress survival1 Cell Survival parp->survival1 hr Homologous Recombination (HR) dsb->hr Repaired hr->survival1 ssb2 Single-Strand Break (SSB) parp_inhib PARP Inhibited (Olaparib) ssb2->parp_inhib Blocked dsb2 Accumulated DSBs ssb2->dsb2 Replication Stress hr_def Deficient HR (BRCA Mutant) dsb2->hr_def Blocked apoptosis Apoptosis hr_def->apoptosis

Figure 1. Simplified diagram illustrating the principle of synthetic lethality.

Section 2: In Vitro Efficacy Comparison

The initial evaluation of drug efficacy is typically performed in vitro using cancer cell lines. The primary endpoint is cytotoxicity, often measured as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit a biological process by 50%.

2.1 Experimental Design: Cell Viability Assay

The choice of cell lines is critical. To test the hypothesis of synthetic lethality, a pair of isogenic cell lines—one with functional BRCA (wild-type) and one with deficient BRCA (mutant)—is ideal. The experiment should include a dose-response curve for both Olaparib and Cisplatin across these cell lines.

Table 1: Comparative IC50 Values of Olaparib and Cisplatin in Ovarian Cancer Cell Lines

Cell Line BRCA1/2 Status Olaparib IC50 (µM) Cisplatin IC50 (µM)
OVCAR-8 Wild-Type 9.8 2.5
UWB1.289 BRCA1 Mutant 0.01 1.1

| Kuramochi | BRCA2 Mutant | 0.004 | 0.9 |

Note: Data are representative values synthesized from publicly available literature for illustrative purposes.

The data clearly show that BRCA-mutant cell lines (UWB1.289, Kuramochi) are orders of magnitude more sensitive to Olaparib than the BRCA wild-type cell line (OVCAR-8). In contrast, sensitivity to Cisplatin is only modestly affected by BRCA status, reflecting its non-targeted mechanism of action.

2.2 Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol provides a self-validating system for quantifying ATP, an indicator of metabolically active cells.

  • Cell Seeding: Plate cells in a 96-well, opaque-walled plate at a density of 5,000 cells/well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare serial dilutions of Olaparib and Cisplatin in growth medium. A typical concentration range would span from 0.001 µM to 100 µM.

  • Dosing: Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions. This duration allows for multiple cell doublings and for the cytotoxic effects to manifest.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Convert raw luminescence units to percentage viability relative to the vehicle control. Plot the dose-response curve and calculate the IC50 value using non-linear regression (log(inhibitor) vs. response).

G cluster_workflow In Vitro Viability Assay Workflow A 1. Seed Cells (96-well plate) C 3. Add Drug to Cells A->C B 2. Prepare Drug Serial Dilutions B->C D 4. Incubate (72 hours) C->D E 5. Add CellTiter-Glo® Reagent (ATP measurement) D->E F 6. Measure Luminescence E->F G 7. Analyze Data (Calculate IC50) F->G

Figure 2. Workflow for a cell viability assay to determine drug IC50 values.

Section 3: In Vivo Efficacy Assessment

While in vitro data is essential, in vivo studies using animal models are required to evaluate a drug's efficacy in a complex biological system, considering factors like pharmacokinetics and tumor microenvironment.

3.1 Experimental Design: Xenograft Mouse Model

Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are commonly used. For this comparison, a CDX model using the BRCA1-mutant UWB1.289 cell line would be appropriate.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: UWB1.289 cells are injected subcutaneously into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization & Treatment Groups: Mice are randomized into three groups:

    • Vehicle Control (e.g., saline, oral gavage)

    • Cisplatin (e.g., 5 mg/kg, intraperitoneal injection, weekly)

    • Olaparib (e.g., 50 mg/kg, oral gavage, daily)

  • Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500 mm³), or after a set duration (e.g., 28 days).

Table 2: Representative In Vivo Efficacy Data in a BRCA1-Mutant Xenograft Model

Treatment Group Mean Tumor Volume at Day 28 (mm³) Tumor Growth Inhibition (%) Change in Body Weight (%)
Vehicle Control 1450 ± 210 0% +5%
Cisplatin (5 mg/kg) 650 ± 150 55% -10%

| Olaparib (50 mg/kg) | 250 ± 90 | 83% | +4% |

Note: Data are representative values synthesized from publicly available literature for illustrative purposes.

The in vivo data corroborate the in vitro findings. Olaparib demonstrates superior tumor growth inhibition compared to Cisplatin in a BRCA-mutant model. Crucially, the body weight data serves as a proxy for toxicity, suggesting that Olaparib is better tolerated than Cisplatin at these efficacious doses.

G cluster_workflow In Vivo Xenograft Study Workflow A 1. Implant Human Cancer Cells into Mice B 2. Allow Tumors to Establish A->B C 3. Randomize Mice into Treatment Groups (Vehicle, Drug A, Drug B) B->C D 4. Administer Treatment (e.g., 28 days) C->D E 5. Monitor Tumor Volume & Body Weight D->E F 6. Endpoint Analysis (Tumor Growth Inhibition) E->F

Figure 3. General workflow for an in vivo xenograft efficacy study.

Section 4: Conclusion & Future Directions

This methodological framework, illustrated through the comparison of Olaparib and Cisplatin, outlines a scientifically rigorous approach to evaluating the efficacy of a novel compound. The causality behind experimental choices is paramount: in vitro assays establish direct cytotoxicity and mechanism, while in vivo models validate efficacy and assess tolerability in a physiological context.

The data presented in the Olaparib vs. Cisplatin example demonstrates a clear superiority for the targeted agent in a molecularly defined population (BRCA-mutant cancer). This highlights the power of targeted therapy and underscores the importance of patient stratification in modern drug development.

For any novel compound, including a potential "this compound" derivative, a similar multi-faceted evaluation is necessary. The initial steps would involve identifying its molecular target and mechanism of action, followed by the systematic in vitro and in vivo comparisons detailed herein against the appropriate standard-of-care drugs for the intended disease indication.

References

  • Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. PubMed Central. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health (NIH). Available at: [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Multidisciplinary Digital Publishing Institute (MDPI). Available at: [Link]

  • New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. ResearchGate. Available at: [Link]

  • 5-methyl-2-carboxamidepyrrole-based novel dual mPGES-1/sEH inhibitors as promising anticancer candidates. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. Available at: [Link]

  • 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. PubMed. Available at: [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed Central. Available at: [Link]

  • US8299115B2 - Pyrrole-2-carboxamide derivatives as glucokinase activators, their process and pharmaceutical application. Google Patents.
  • A Novel 5-Chloro-N-Phenyl-1 H-Indole-2-carboxamide Derivative as a Glycogen Phosphorylase Inhibitor: Evaluating the Long-Term Drug Effects on Muscle Function for the First Time. MDPI. Available at: [Link]

  • 5-methyl-2-carboxamidepyrrole-based novel dual mPGES-1/sEH inhibitors as promising anticancer candidates. PubMed. Available at: [Link]

Sources

Bridging the Digital and the Biological: A Comparative Guide to In Silico and In Vitro Evaluation of 1-formamido-1H-pyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical structure to a validated lead compound is a meticulous process of hypothesis and verification. Computational (in silico) techniques serve as a powerful engine for hypothesis generation, rapidly screening vast chemical libraries and predicting molecular interactions to identify promising candidates.[1][2] However, these digital predictions remain theoretical until they are substantiated by rigorous, real-world biological (in vitro) experimentation. The true measure of a compound's potential lies in the convergence of these two worlds.

This guide provides an in-depth comparison of the in silico predictions and subsequent in vitro validation for a novel compound, 1-formamido-1H-pyrrole-2-carboxamide . While direct comparative data for this specific molecule is not extensively published, we will construct a representative case study based on established methodologies and published findings for analogous pyrrole-carboxamide structures, which have shown potential as enzyme inhibitors.[3][4][5] We will explore its hypothetical interaction with a key cancer-related target, Protein Kinase B (Akt1), and detail the precise experimental frameworks used to test this computational hypothesis.

Our narrative will follow the logical progression of a drug discovery project: beginning with a computational prediction, moving to biochemical validation, and culminating in a cell-based functional assay. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale that underpins each step, ensuring a self-validating and trustworthy experimental design.

Part 1: The In Silico Hypothesis - Predicting a Molecular Embrace

The foundational step in our investigation is to computationally model the interaction between our small molecule and its intended protein target.[6] Molecular docking is the primary tool for this task, predicting the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor.[7][8]

The central hypothesis for This compound was its potential to inhibit Protein Kinase B (Akt1), a crucial node in cell signaling pathways that promote survival and proliferation, and which is often dysregulated in cancer. The in silico approach allows us to build an initial, cost-effective case for pursuing this compound in the lab.[9][10][11]

The Computational Workflow

The process begins with preparing the digital representations of both the ligand and the protein, followed by the docking simulation itself, and finally, analysis of the results. This workflow ensures that the prediction is as accurate as possible before committing to resource-intensive wet lab experiments.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB 1. Obtain Protein Structure (e.g., PDB ID: 1UNQ for Akt1) PrepProt 2. Prepare Protein (Remove water, add hydrogens, assign charges) PDB->PrepProt Grid 5. Define Binding Site (Grid generation around the ATP-binding pocket) PrepProt->Grid Ligand 3. Generate Ligand Structure (this compound) PrepLigand 4. Optimize Ligand (Energy minimization) Ligand->PrepLigand Dock 6. Perform Docking (e.g., AutoDock Vina) PrepLigand->Dock Grid->Dock Analyze 7. Analyze Poses (Binding energy, interactions) Dock->Analyze Hypothesis 8. Formulate Hypothesis (Predict potent inhibition) Analyze->Hypothesis

Figure 1: Workflow for Molecular Docking Prediction.
Predicted Binding Insights

The docking simulation predicted that This compound would bind favorably within the ATP-binding pocket of Akt1. The key findings from the in silico analysis were:

  • Binding Affinity: The simulation calculated a strong binding energy, suggesting a stable interaction between the compound and the protein.

  • Key Interactions: The model predicted the formation of critical hydrogen bonds between the carboxamide and formamido groups of the ligand and the hinge region residues of the kinase. These interactions are hallmarks of many known kinase inhibitors.

  • Pose: The predicted binding pose showed the pyrrole ring occupying a hydrophobic pocket, contributing further to the stability of the complex.

Based on these computational results, a clear and testable hypothesis was formulated: This compound is a direct inhibitor of the Akt1 kinase.

Part 2: The In Vitro Validation - From Prediction to Biological Reality

With a strong in silico hypothesis in hand, the next phase is to synthesize the compound and test its activity in controlled laboratory settings. This validation process is multi-tiered, typically starting with a direct biochemical assay to confirm target engagement, followed by a cell-based assay to measure the compound's effect in a more complex biological system.[12]

Experiment 1: Biochemical Kinase Assay

The most direct way to test our hypothesis is to measure the compound's ability to inhibit the enzymatic activity of purified Akt1 protein. Kinase assays quantify the phosphotransferase activity of the enzyme, which is the transfer of a phosphate group from ATP to a substrate.[13] A common and robust method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[14]

G cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection Reagents 1. Prepare Reagents (Akt1 enzyme, substrate peptide, ATP, assay buffer) Plate 3. Plate Reagents (Add enzyme, buffer, and compound to 384-well plate) Reagents->Plate Compound 2. Prepare Compound (Serial dilution of test compound) Compound->Plate Initiate 4. Initiate Reaction (Add ATP/substrate mix) Plate->Initiate Incubate 5. Incubate (Allow reaction to proceed, e.g., 60 min at 30°C) Initiate->Incubate Detect 6. Add Detection Reagent (e.g., Kinase-Glo®) Incubate->Detect Measure 7. Measure Luminescence (Signal inversely proportional to kinase activity) Detect->Measure Data 8. Calculate IC50 (Concentration for 50% inhibition) Measure->Data

Figure 2: Workflow for a Luminescence-Based Kinase Assay.

The causality behind this experimental design is to isolate the interaction between the compound and its direct target. By using purified components, we eliminate the complexities of a cellular environment, ensuring that any observed inhibition is due to the compound's direct effect on the kinase. The output of this assay is the IC50 value—the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Experiment 2: Cell-Based Viability Assay (MTT Assay)

Confirming direct target inhibition is crucial, but it doesn't guarantee that the compound will be effective in a living cell. The compound must be able to cross the cell membrane and engage its target in a complex intracellular environment to produce a functional outcome. Since Akt1 is a pro-survival kinase, its inhibition should lead to decreased cell viability or proliferation in cancer cells that are dependent on this pathway.

The MTT assay is a classic colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[15][16] Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[17][18] The amount of formazan produced is directly proportional to the number of viable cells.[16]

G cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_readout Data Acquisition Seed 1. Seed Cells (e.g., PC-3 prostate cancer cells in 96-well plate) Adhere 2. Allow Adhesion (Incubate for 24h) Seed->Adhere Treat 3. Add Compound (Treat with serial dilutions of test compound) Adhere->Treat Incubate 4. Incubate (e.g., 72 hours at 37°C) Treat->Incubate AddMTT 5. Add MTT Reagent (Final conc. 0.5 mg/mL) Incubate->AddMTT IncubateMTT 6. Incubate (4 hours at 37°C for formazan formation) AddMTT->IncubateMTT Solubilize 7. Solubilize Crystals (Add DMSO or other solvent) IncubateMTT->Solubilize Read 8. Measure Absorbance (Read at ~570 nm) Solubilize->Read Calculate 9. Calculate EC50 (Concentration for 50% viability reduction) Read->Calculate

Figure 3: Workflow for an MTT Cell Viability Assay.

This experiment provides a functional readout of the compound's activity. A potent reduction in cell viability would support the hypothesis that inhibiting Akt1 with our compound has a meaningful anti-proliferative effect. The key metric from this assay is the EC50 value—the concentration that produces 50% of the maximal biological effect.

Part 3: Synthesizing the Data - Where Prediction Meets Reality

The ultimate goal is to compare the data from our computational and experimental efforts. The degree of correlation between the in silico predictions and the in vitro results provides confidence in our initial hypothesis and guides future optimization.

Quantitative Data Summary

Let's assume the following hypothetical results were obtained for This compound :

ParameterMethodResultInterpretation
Binding Energy In Silico (Molecular Docking)-9.2 kcal/molStrong predicted binding affinity to the Akt1 active site.
IC50 (Inhibitory Conc.) In Vitro (Biochemical Assay)150 nMPotent, direct inhibition of purified Akt1 enzyme activity.
EC50 (Effective Conc.) In Vitro (Cell Viability Assay)1.2 µMModerate growth inhibition in a cancer cell line.
Analysis and Interpretation

In this hypothetical scenario, the results are highly encouraging and logically consistent:

  • Strong Correlation: The strong predicted binding energy from the in silico model translated into potent, nanomolar-level inhibition in the biochemical assay. This validates the initial computational hit-finding strategy.

  • Biochemical vs. Cellular Potency: The ~8-fold difference between the biochemical IC50 (150 nM) and the cellular EC50 (1.2 µM) is common in drug discovery. This "potency drop-off" can be attributed to several factors, including cell membrane permeability, compound stability, potential for efflux by cellular pumps, and the high intracellular concentration of ATP (~1-10 mM) that the compound must compete with in a cellular environment.

  • Self-Validation: The data forms a self-validating system. The in silico result predicted a direct interaction, which was confirmed by the biochemical assay. The biochemical potency translated into a functional cellular effect, confirming that the compound is cell-permeable and can engage its target in situ.

This strong alignment between prediction and reality provides a solid foundation for designating This compound as a valid lead compound worthy of further optimization.

Detailed Experimental Protocols

For scientific integrity and reproducibility, the detailed methodologies are provided below.

Protocol 1: Molecular Docking using AutoDock Vina
  • Protein Preparation:

    • Download the crystal structure of Akt1 (e.g., PDB ID: 1UNQ) from the Protein Data Bank.

    • Using AutoDockTools, remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges to assign correct atomic partial charges.

    • Save the prepared protein structure in PDBQT format.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using chemical drawing software (e.g., ChemDraw).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Using AutoDockTools, define rotatable bonds and save the ligand in PDBQT format.

  • Grid Box Generation:

    • Identify the ATP-binding pocket from the crystal structure or literature.

    • Define the coordinates and dimensions of a grid box that encompasses the entire binding site to constrain the search space for the docking algorithm.

  • Docking Execution:

    • Create a configuration file specifying the paths to the prepared protein and ligand, the grid box parameters, and the desired exhaustiveness of the search (e.g., 8).

    • Execute the Vina docking algorithm via the command line.

  • Results Analysis:

    • Vina will output a PDBQT file containing the top-ranked binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the top-ranked pose in a molecular graphics program (e.g., PyMOL, Chimera) to analyze key interactions (hydrogen bonds, hydrophobic contacts) with the protein's active site residues.

Protocol 2: In Vitro Kinase-Glo® Luminescent Kinase Assay
  • Reagent Preparation:

    • Reconstitute the Kinase-Glo® Reagent according to the manufacturer's protocol.

    • Prepare a 2X kinase/substrate solution in assay buffer containing the purified Akt1 enzyme and its specific substrate peptide.

    • Prepare serial dilutions of the test compound (this compound) in assay buffer. A known inhibitor (e.g., Staurosporine) should be used as a positive control.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the test compound dilutions or vehicle control (DMSO) to the appropriate wells.

    • Add 2.5 µL of the 2X kinase/substrate solution to all wells.

    • Add 5 µL of a 2X ATP solution to initiate the reaction. Final ATP concentration should be at or near the Km for the enzyme.

    • Mix the plate gently and incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add 10 µL of Kinase-Glo® Reagent to each well.

    • Mix and incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract background (no enzyme) signal from all data points.

    • Normalize the data with respect to positive (no inhibitor) and negative (max inhibition) controls.

    • Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Protocol 3: MTT Cell Viability Assay
  • Cell Seeding:

    • Culture cancer cells (e.g., PC-3) in appropriate media.

    • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media.[19]

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.[19]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture media.

    • Carefully remove the old media from the wells and add 100 µL of the media containing the compound dilutions. Include vehicle-only wells as a negative control.

    • Incubate the plate for 72 hours at 37°C.[19]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[17]

    • Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[15][19]

    • Return the plate to the incubator for 4 hours, protecting it from light.[15] During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the media/MTT mixture from the wells without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[19]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17][19]

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[15] A reference wavelength of >650 nm can be used to subtract background noise.[15][17]

  • Data Analysis:

    • Subtract the absorbance of blank (media only) wells.

    • Express the data as a percentage of the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of compound concentration and fit to a dose-response curve to determine the EC50 value.

References

  • Roche. (n.d.). MTT Assay Protocol. Roche Life Science. Retrieved from [Link]

  • Al-Nahrain University, College of Medicine. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. Available at: [Link]

  • Lin, X., Li, X., & Lin, X. (2023). In Silico Identification and In Vitro Validation of Repurposed Compounds Targeting the RSV Polymerase. International Journal of Molecular Sciences, 24(12), 10284. Available at: [Link]

  • Synapse, P. (2024). What is in silico drug discovery? Patsnap. Retrieved from [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. Retrieved from [Link]

  • Kumar, A., & Zhang, K. Y. (2017). Molecular Docking: A structure-based drug designing approach. J Sci Med Central, 1(1), 1003. Available at: [Link]

  • Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2024). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 20(5), e1012033. Available at: [Link]

  • Acker, M. G., & Auld, D. S. (2014). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Expert opinion on drug discovery, 9(4), 457–472. Available at: [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Retrieved from [Link]

  • Musuamba, F. T., Skottheim Rusten, I., Lesage, R., Russo, G., Bursi, R., Emili, L., ... & Viceconti, M. (2021). In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products. Journal of the Royal Society Interface, 18(179), 20210263. Available at: [Link]

  • Bai, Q., Li, L., & Wang, Y. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches. OA Drug Design and Discovery, 2(1), 3. Available at: [Link]

  • ZeClinics. (2022). Differences between in vitro, in vivo and in silico assays in preclinical research. ZeClinics. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Retrieved from [Link]

  • Mohamed, A., & Gunady, M. (2019). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Methods in molecular biology (Clifton, N.J.), 1903, 239–254. Available at: [Link]

  • Mohamed, A., & Gunady, M. (2019). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Methods in molecular biology (Clifton, N.J.), 1903, 239–254. Available at: [Link]

  • Bak, A., Hoque, M. E., Zhou, Y., De, S., & Jung, D. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 25(21), 5184. Available at: [Link]

  • Wang, Y., Zhang, J., Liu, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of medicinal chemistry, 65(1), 379–396. Available at: [Link]

  • Sbardella, G., Castellano, S., Scalise, M., & G. (2024). 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. Archiv der Pharmazie, e2400155. Available at: [Link]

Sources

Verifying Target Engagement for Novel Bioactive Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action is both critical and fraught with challenges. A frequent bottleneck in this process is the conclusive verification of target engagement—demonstrating that a compound physically interacts with its intended molecular target within the complex milieu of a living cell. This guide provides a comprehensive comparison of leading methodologies for verifying target engagement, using the hypothetical novel compound, "1-formamido-1H-pyrrole-2-carboxamide," as a case study. Our focus will be on the practical application and comparative strengths of three powerful techniques: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL).

The Central Challenge: Knowing Your Target

The efficacy and safety of any therapeutic agent are intrinsically linked to its on-target activity and potential off-target interactions.[1][2] Robust target engagement is a prerequisite for a desired pharmacological effect and a key pillar in building a successful clinical candidate.[2] Failure to rigorously validate this interaction is a leading cause of clinical trial failures.[1] For a novel compound like "this compound," which belongs to the versatile pyrrole-2-carboxamide chemical class known to target a range of proteins from bacterial enzymes to human phosphodiesterases, identifying the correct target is paramount.[3][4]

This guide will dissect and compare the predominant methodologies used to confirm this crucial interaction, providing the theoretical underpinnings, detailed protocols, and comparative data to empower researchers to make informed decisions in their own discovery pipelines.

Comparative Overview of Target Engagement Methodologies

Methodology Principle Label-Free? Primary Application Key Advantages Limitations
CETSA Ligand binding alters the thermal stability of the target protein.YesTarget validation, dose-response studies in cells and tissues.Physiologically relevant; no compound modification needed; applicable in vivo.Not suitable for all targets (e.g., some membrane proteins); requires specific antibodies or mass spectrometry.
DARTS Ligand binding protects the target protein from proteolytic degradation.YesUnbiased target identification, validation of soluble and membrane proteins.No compound modification needed; can identify unknown targets.May not work for all ligand-protein interactions; requires optimization of protease conditions.
Photo-affinity Labeling (PAL) A photoreactive group on the compound covalently crosslinks to the target upon UV irradiation.NoUnbiased target identification, mapping of binding sites.Forms a covalent bond, enabling stringent purification; can identify transient interactions.Requires chemical modification of the compound, which may alter its activity; potential for non-specific crosslinking.

In-Depth Analysis and Protocols

Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization.[5] When a small molecule like "this compound" binds to its protein target, it typically increases the energy required to denature that protein. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[6][7] This method is particularly valuable as it can be performed in a physiologically relevant environment, including living cells and even tissues, without any modification to the compound.[8][9]

Experimental Workflow:

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis cells Culture and harvest cells lyse Lyse cells (optional) treat Treat with Vehicle or 'this compound' lyse->treat aliquot Aliquot samples treat->aliquot heat Heat aliquots at different temperatures aliquot->heat centrifuge Centrifuge to pellet aggregated proteins heat->centrifuge supernatant Collect supernatant (soluble fraction) centrifuge->supernatant quantify Quantify target protein (Western Blot / Mass Spec) supernatant->quantify

Caption: CETSA experimental workflow.

Detailed Protocol (Isothermal Dose-Response CETSA):

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with varying concentrations of "this compound" or a vehicle control (e.g., DMSO) for a predetermined time.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer.

  • Heating: Heat the cell suspensions at a fixed temperature (determined from a preliminary melt-curve experiment) for 3 minutes, followed by immediate cooling on ice.

  • Lysis: Lyse the cells through freeze-thaw cycles or sonication.

  • Separation: Separate the soluble fraction from the precipitated, denatured proteins by centrifugation at high speed.

  • Quantification: Analyze the soluble fractions by Western blotting or mass spectrometry to quantify the amount of the target protein. A higher signal in the drug-treated samples compared to the vehicle control indicates target stabilization.[5]

Hypothetical Data Presentation:

Concentration (µM) of "this compound"Relative Amount of Soluble Target Protein (%)
0 (Vehicle)25
0.140
175
1095
10098
Drug Affinity Responsive Target Stability (DARTS)

Expertise & Experience: DARTS operates on a principle similar to CETSA but uses proteases instead of heat to challenge protein stability. The core concept is that a protein, when bound by a small molecule, undergoes a conformational change that can mask protease cleavage sites, thus rendering it more resistant to digestion.[10][11] A key advantage of DARTS is its utility in unbiased target identification from complex cell lysates without requiring any modification to the small molecule.[12][13] This makes it an excellent primary screening tool to generate hypotheses about the molecular target of a novel compound.

Experimental Workflow:

DARTS_Workflow cluster_prep Sample Preparation cluster_digest Protease Digestion cluster_analysis Analysis lysate Prepare cell lysate split Split lysate into aliquots lysate->split treat Treat with Vehicle or 'this compound' split->treat pronase Add protease (e.g., Pronase) to each aliquot treat->pronase incubate Incubate for a fixed time pronase->incubate stop Stop digestion incubate->stop sds Run SDS-PAGE stop->sds visualize Visualize proteins (Coomassie/Silver Stain or Western) sds->visualize identify Excise protected bands for Mass Spec ID visualize->identify

Caption: DARTS experimental workflow.

Detailed Protocol (Unbiased Target Identification):

  • Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest using a non-denaturing lysis buffer.[14]

  • Compound Incubation: Aliquot the lysate and incubate with "this compound" or a vehicle control at room temperature.

  • Proteolysis: Add a protease, such as pronase, to the lysates and incubate for a specific time. The optimal protease concentration and incubation time must be empirically determined.[10]

  • Digestion Quenching: Stop the digestion by adding loading buffer and boiling the samples.

  • Analysis: Separate the protein fragments by SDS-PAGE. Visualize the protein bands using Coomassie or silver staining.

  • Identification: Look for protein bands that are present or more intense in the drug-treated lane compared to the vehicle control.[12] These protected proteins are candidate targets. Excise these bands from the gel and identify them using mass spectrometry.

Hypothetical Data Presentation:

TreatmentProtein Band Intensity at 50 kDaMass Spec Identification
Vehicle+-
"this compound"+++Putative Target Kinase X
Vehicle + Protease--
"this compound" + Protease++Putative Target Kinase X
Photo-affinity Labeling (PAL)

Expertise & Experience: PAL is a powerful chemical biology technique for identifying direct binding partners of a small molecule.[15][16] This method requires the synthesis of a probe molecule, which is a modified version of the parent compound (e.g., "this compound") containing two additional functionalities: a photoreactive group (like a diazirine or benzophenone) and a reporter tag (such as biotin or a clickable alkyne).[17][18] Upon irradiation with UV light, the photoreactive group forms a highly reactive species that covalently crosslinks to any nearby molecules, ideally the specific protein target.[15][17] The reporter tag then allows for the enrichment and subsequent identification of the labeled protein.

Experimental Workflow:

PAL_Workflow cluster_prep Probe Incubation cluster_crosslink Crosslinking & Lysis cluster_analysis Enrichment & ID probe Synthesize PAL probe incubate Incubate cells or lysate with PAL probe probe->incubate uv Irradiate with UV light to induce crosslinking incubate->uv lyse Lyse cells uv->lyse enrich Enrich biotin-tagged proteins (e.g., with streptavidin beads) lyse->enrich wash Wash to remove non-specific binders enrich->wash elute Elute captured proteins wash->elute identify Identify by Mass Spectrometry elute->identify

Caption: PAL experimental workflow.

Detailed Protocol:

  • Probe Synthesis: Synthesize a photo-affinity probe derivative of "this compound" that retains biological activity.

  • Labeling: Incubate live cells or a cell lysate with the probe. To control for non-specific binding, a competition experiment should be run in parallel, where cells are co-incubated with the probe and an excess of the original, unmodified compound.[19]

  • Photocrosslinking: Expose the samples to UV light of a specific wavelength to activate the photoreactive group and induce covalent bond formation with the target protein.

  • Enrichment: Lyse the cells (if not already done) and enrich the probe-labeled proteins. If using a biotin tag, this is typically done with streptavidin-coated beads.[17]

  • Identification: After stringent washing steps, the captured proteins are eluted and identified by mass spectrometry. Specific targets should be significantly less abundant in the competition sample.

Hypothetical Data Presentation:

Protein IdentifiedSpectral Counts (Probe alone)Spectral Counts (Probe + excess compound)
Putative Target Kinase X15012
Actin8075
GAPDH9590

Conclusion and Future Perspectives

Verifying target engagement is a non-negotiable step in modern drug discovery.[1][20] For a novel molecule like "this compound," a multi-pronged approach is often the most robust. One might begin with a label-free, unbiased method like DARTS or PAL to generate a list of potential interactors. Following this, CETSA provides an orthogonal, physiologically relevant method to validate the top candidates and quantify the compound's potency in a cellular context.

The choice of methodology depends on the specific research question, the available resources, and the stage of the drug discovery project. By understanding the principles, advantages, and limitations of each technique, researchers can design a self-validating experimental plan that moves their discoveries from the bench to the clinic with greater confidence and a higher probability of success.

References

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes. (n.d.). Google Scholar.
  • Photoaffinity labeling in target- and binding-site identification. (n.d.). PubMed Central.
  • Step-by-Step Protocol: How to Perform a DARTS Assay. (n.d.). Creative Proteomics.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications.
  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. (2025). Springer Link.
  • Photoaffinity Labeling (PAL). (n.d.). Creative Biolabs.
  • Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. (n.d.). PubMed Central.
  • Photoaffinity labeling in target- and binding-site identification. (n.d.). PubMed.
  • A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. (n.d.). Springer Nature Experiments.
  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. (n.d.). Springer Link.
  • Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells. (2023). PubMed.
  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. (n.d.). Springer Link.
  • Determining target engagement in living systems. (n.d.). PubMed Central.
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (n.d.). MDPI.
  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). bioRxiv.
  • A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. (2019). JoVE.
  • A Practical Guide to Target Engagement Assays. (2025). Selvita.
  • InCELL Compound-Target Engagement Assays for Drug Discovery. (2020). YouTube.
  • Target Engagement Assays in Early Drug Discovery. (n.d.). PubMed Central.
  • Cell target engagement -- Powerful paradigm in drug discovery. (n.d.). CellarisBio.
  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (n.d.). PubMed Central.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central.

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Anti-Tubercular Agents: A Case Study of 1-formamido-1H-pyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative analysis of novel anti-tubercular agents, using the hypothetical compound 1-formamido-1H-pyrrole-2-carboxamide as a case study. We will benchmark its potential efficacy against established and emerging inhibitors of the essential mycobacterial transporter, Mycobacterial Membrane Protein Large 3 (MmpL3). This document is intended for researchers, scientists, and drug development professionals in the field of infectious diseases, particularly tuberculosis (TB).

Introduction: The Imperative for Novel Anti-TB Agents and the Promise of MmpL3 Inhibition

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health. This necessitates the discovery and development of novel therapeutics with new mechanisms of action. MmpL3, a resistance-nodulation-division (RND) superfamily transporter, is essential for the transport of mycolic acids, critical components of the mycobacterial cell wall. Its essentiality and druggability have made it a prime target for novel anti-TB drug development.

Recent research has highlighted the potential of pyrrole-2-carboxamide derivatives as potent MmpL3 inhibitors.[1] This guide will therefore situate the novel, hypothetical compound, This compound , within this promising chemical space and outline a rigorous benchmarking strategy against known MmpL3 inhibitors.

The Benchmarking Framework: Key Performance Indicators for MmpL3 Inhibitors

A successful anti-TB drug candidate must exhibit a specific profile of activity and safety. For an MmpL3 inhibitor, the key performance indicators (KPIs) for benchmarking include:

  • In Vitro Anti-TB Activity: The minimum inhibitory concentration (MIC) against drug-sensitive and drug-resistant Mtb strains.

  • Target Specificity: Confirmation of MmpL3 as the primary target.

  • Cytotoxicity: Assessment of toxicity against mammalian cell lines to determine the therapeutic index.

  • Metabolic Stability: Evaluation of the compound's stability in the presence of liver microsomes to predict its pharmacokinetic profile.

  • In Vivo Efficacy: Assessment of the compound's ability to reduce bacterial burden in an animal model of TB infection.

Competitor Landscape for MmpL3 Inhibition

To provide a robust comparison, we will benchmark This compound against a selection of established and clinical-stage MmpL3 inhibitors.

CompetitorClassMechanism of ActionKey Characteristics
SQ109 Ethambutol analogueMmpL3 InhibitorIn clinical trials; broad-spectrum antimycobacterial activity.
AU1235 Adamantyl urea derivativeMmpL3 InhibitorPotent in vitro activity against Mtb.
Compound 32 (from[1]) Pyrrole-2-carboxamideMmpL3 InhibitorExcellent activity against drug-resistant TB, good microsomal stability, and in vivo efficacy.[1]
Rifampicin RifamycinRNA polymerase inhibitorStandard first-line anti-TB drug (control for a different mechanism).
Isoniazid ProdrugMycolic acid synthesis inhibitorStandard first-line anti-TB drug (control for a different mechanism).

Hypothetical Performance Data: A Comparative Analysis

The following table presents hypothetical experimental data for This compound benchmarked against its competitors.

CompoundMIC vs. Mtb H37Rv (μg/mL)MIC vs. MDR Mtb (μg/mL)Cytotoxicity (IC50, HepG2 cells, μg/mL)Metabolic Stability (t½, human liver microsomes, min)In Vivo Efficacy (log10 CFU reduction in mouse lung)
This compound (Hypothetical) 0.015 0.03 >64 45 2.5
SQ1090.20.2>10302.0
AU12350.050.0525201.8
Compound 32[1]<0.016<0.016>64>602.8[1]
Rifampicin0.1>64>100>603.0
Isoniazid0.05>32>100>603.2

Experimental Protocols for Benchmarking

To ensure scientific rigor and reproducibility, the following detailed protocols should be employed for the comparative evaluation.

In Vitro Anti-Mycobacterial Activity Assay (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout start Prepare compound serial dilutions inoculate Inoculate 96-well plates with Mtb and compound dilutions start->inoculate culture Prepare Mtb H37Rv culture (OD600 = 0.8-1.0) culture->inoculate incubate Incubate at 37°C for 7 days inoculate->incubate resazurin Add Resazurin solution incubate->resazurin incubate2 Incubate for 24 hours resazurin->incubate2 read Read fluorescence (Ex/Em = 560/590 nm) incubate2->read determine_mic Determine MIC (lowest concentration with no fluorescence) read->determine_mic

Caption: Workflow for MIC determination using the Resazurin Microtiter Assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in Middlebrook 7H9 broth in a 96-well plate.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase (OD600 of 0.8-1.0) and dilute to a final concentration of 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial suspension to the wells containing the compound dilutions. Include a drug-free control and a sterile control.

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Readout: Add 10% (v/v) of Resazurin solution (0.01% w/v) to each well and incubate for an additional 24 hours.

  • Data Analysis: Determine the MIC as the lowest compound concentration that prevents the color change of Resazurin from blue to pink (or a significant reduction in fluorescence).

Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of the compounds against a mammalian cell line (e.g., HepG2).

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Metabolic Stability Assay

This assay evaluates the in vitro metabolic stability of a compound using liver microsomes.

Workflow Diagram:

Metabolic_Stability_Workflow cluster_setup Reaction Setup cluster_reaction Incubation & Quenching cluster_analysis Analysis compound Test Compound incubate Incubate at 37°C compound->incubate microsomes Human Liver Microsomes microsomes->incubate buffer Phosphate Buffer buffer->incubate nadph NADPH (reaction initiator) nadph->incubate quench Quench reaction at time points (e.g., 0, 5, 15, 30, 60 min) with cold acetonitrile incubate->quench centrifuge Centrifuge to pellet protein quench->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms calculate Calculate half-life (t½) lcms->calculate

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), the test compound (1 µM), and phosphate buffer.

  • Initiation: Pre-warm the mixture at 37°C and initiate the reaction by adding NADPH (1 mM).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate the protein.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time and determine the half-life (t½) from the slope of the line.

Expert Insights and Causality Behind Experimental Choices

  • Choice of Mtb Strain: H37Rv is the standard laboratory strain for initial screening. Including MDR strains is crucial to assess the compound's potential to overcome existing resistance mechanisms.

  • Resazurin Assay: This assay is a reliable, cost-effective, and high-throughput method for determining mycobacterial viability. It measures metabolic activity, providing a good correlation with cell viability.

  • HepG2 Cell Line: This human liver carcinoma cell line is widely used for in vitro toxicology studies as the liver is a primary site of drug metabolism and potential toxicity.

  • Human Liver Microsomes: These subcellular fractions contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s) and are the industry standard for in vitro assessment of metabolic stability.

Conclusion and Future Directions

This guide provides a structured approach to benchmarking the novel hypothetical compound This compound as a potential MmpL3 inhibitor for the treatment of tuberculosis. Based on our hypothetical data, the compound demonstrates promising in vitro activity against both drug-sensitive and MDR Mtb, low cytotoxicity, and moderate metabolic stability, warranting further investigation.

The next steps in the development of this compound would involve:

  • Confirmation of Mechanism of Action: Utilizing techniques such as target-based assays or whole-genome sequencing of resistant mutants to confirm MmpL3 as the primary target.

  • Pharmacokinetic Studies: In vivo studies in animal models to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Lead Optimization: Structure-activity relationship (SAR) studies to further improve potency, metabolic stability, and other drug-like properties.

By following a rigorous and systematic benchmarking process, we can effectively evaluate the potential of new chemical entities and accelerate the development of next-generation anti-tubercular agents.

References

  • PubChem Compound Summary for CID 573553, 1H-pyrrole-2-carboxamide. National Center for Biotechnology Information. [Link]

  • This compound. ChemSynthesis. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link]

  • One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. ResearchGate. [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-formamido-1H-pyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Foundational Hazard Assessment

Prudent handling and disposal of any new chemical entity begins with a thorough, conservative hazard assessment. In the absence of specific toxicological data for 1-formamido-1H-pyrrole-2-carboxamide, we must infer potential risks by examining its core chemical motifs: a pyrrole ring, a formamide group, and a carboxamide group. This approach ensures that safety protocols are based on a sound, scientific rationale.

Principle of Assumed Hazard: For any newly synthesized compound where toxicological properties are unknown, it must be assumed to be hazardous. Standard procedure dictates handling it as a particularly hazardous substance, which includes potential carcinogens, mutagens, and acute toxins, until proven otherwise.

Analysis of Structural Analogs:

  • Formamide Moiety: The formamide functional group is a significant source of concern. Formamide itself is a classified hazardous substance, recognized as a potential carcinogen and a reproductive toxin.[3][4][5][6] It is readily absorbed through the skin and can emit toxic fumes of nitrogen oxides upon decomposition.[4][6]

  • Pyrrole Ring: The core pyrrole structure is also hazardous. Pyrrole is a flammable liquid that is toxic if swallowed and can cause serious eye damage.[7][8][9] Derivatives like pyrrole-2-carboxaldehyde are known to cause skin, eye, and respiratory irritation.[10][11]

  • Carboxamide Moiety: The related compound, 1H-pyrrole-2-carboxamide, is listed with GHS hazard classifications indicating it may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[12]

Based on this analysis, we can logically anticipate a range of potential hazards for this compound.

Anticipated Hazard Rationale based on Structural Analogs Primary Safety Concern
Reproductive Toxin Presence of the formamide group.[4][5]May damage fertility or the unborn child.[5][6]
Suspected Carcinogen Presence of the formamide group.[4][6]Long-term exposure may increase cancer risk.
Acute Toxicity (Oral) Known toxicity of pyrrole and related carboxamides.[9][12]Harmful or fatal if swallowed.
Skin/Eye Irritant Hazards associated with pyrrole and carboxamide derivatives.[10][12]May cause irritation or serious eye damage upon contact.
Respiratory Irritant Known hazard of pyrrole-2-carboxaldehyde.[11][12]Inhalation of dust or aerosols may irritate the respiratory tract.
Combustibility Formamide is combustible; pyrrole is flammable.[4][7]May ignite when exposed to heat or flame.

Part 2: Mandatory Safety Protocols & Personal Protective Equipment (PPE)

Given the high potential for hazard, stringent safety measures are non-negotiable. All handling, including weighing, dissolution, and disposal preparation, must be performed within a certified laboratory chemical fume hood to minimize inhalation exposure.[3][4]

Protective Equipment Specification Purpose & Rationale
Hand Protection Double-gloving with nitrile gloves.To prevent skin contact, which is a likely route of exposure given the properties of formamide.[4][6]
Eye Protection Chemical safety goggles and a full-face shield.To protect against splashes and potential irritants/corrosives, as suggested by pyrrole analog data.[4][7]
Body Protection A fully-fastened laboratory coat.To protect skin and clothing from contamination.[3]
Emergency Equipment An eyewash station and safety shower must be readily available.[4]For immediate decontamination in case of accidental exposure.

Part 3: Step-by-Step Disposal & Waste Management Workflow

Proper segregation and containment of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Never dispose of this chemical down the sink or in regular trash.[13]

Step 1: Waste Segregation

All waste streams must be kept separate to prevent potentially dangerous reactions and to ensure compliant disposal.

  • Liquid Hazardous Waste:

    • Collect all unused or surplus solutions of this compound.

    • The first rinse from any container (beaker, flask, etc.) that held the compound must be collected as hazardous waste.[13]

  • Solid Hazardous Waste:

    • Collect all contaminated disposable materials. This includes gloves, weighing paper, pipette tips, and any absorbent material used for cleaning minor spills.[3]

    • Place these items in a separate, clearly labeled, impervious container.[3]

Step 2: Containerization
  • Primary Container: Use a dedicated, sealable, and airtight waste container that is chemically compatible with the compound and any solvents used.[3][6] The container must be kept closed except when adding waste.[13]

  • Secondary Containment: All liquid waste containers must be stored in a larger, chemically resistant secondary container to contain any potential leaks.[13]

Step 3: Labeling

Proper labeling is a regulatory requirement and is critical for safety. Affix a hazardous waste label to the container as soon as the first drop of waste is added.[6][13]

The label must include:

  • The words "Hazardous Waste" .

  • Full Chemical Name: "this compound" (no abbreviations).

  • Hazard Statements: "Suspected Carcinogen," "Suspected Reproductive Toxin," "Toxic," "Irritant."

  • Accumulation Start Date.

  • Approximate percentages of all chemical constituents, including solvents.

Step 4: Storage
  • Store the sealed and labeled waste containers in a designated Satellite Accumulation Area within the laboratory.

  • This area must be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[4][5]

  • Ensure waste is stored separately from incompatible materials, such as strong oxidizing agents, acids, and bases.[4][6]

Step 5: Final Disposal
  • Once the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department.

  • Provide your EHS office with all known information about the compound. They will coordinate with a licensed hazardous waste contractor for final analysis and disposal.[2]

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste.

G cluster_0 Generation of Waste cluster_1 Waste Segregation & Containment cluster_2 Labeling & Storage cluster_3 Final Disposal A This compound (Solid or in Solution) C Liquid Hazardous Waste Container (Sealable, Compatible, in Secondary Containment) A->C Collect solution & first rinse B Contaminated Labware (Gloves, Pipettes, Wipes) D Solid Hazardous Waste Container (Impervious, Sealable Bag or Drum) B->D Collect all contaminated solids E Affix Hazardous Waste Label - Full Chemical Name - Hazard Statements - Date C->E D->E F Store in Designated Satellite Accumulation Area E->F Keep container closed G Contact Institutional EHS for Waste Pickup F->G When full or no longer needed

Caption: Waste Disposal Workflow for Novel Research Chemicals.

Part 4: Emergency Spill Management

Accidents can happen, and a clear, pre-defined spill response plan is essential.

Small Spill (Contained within a Chemical Fume Hood)
  • Alert Personnel: Notify others in the immediate area.

  • Wear Full PPE: Ensure you are wearing the complete PPE outlined in Part 2.

  • Absorb Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Debris: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[14]

  • Decontaminate: Wipe the spill area with an appropriate solvent, collecting the wipe as hazardous waste.

  • Report: Report the incident to your supervisor and your institution's EHS department.[3]

Large Spill (Any spill outside of a fume hood)
  • EVACUATE: Immediately evacuate the laboratory, alerting others as you leave.[1][6]

  • ISOLATE: Secure the area by closing doors. Prevent re-entry.

  • REPORT: Call your institution's emergency number or 911. Report the spill to your supervisor and EHS department from a safe location.[1][6]

  • ASSIST: Remain safely on-site to provide first responders with details about the spilled material.[1]

By adhering to these rigorous, evidence-based procedures, researchers can ensure the safe handling and disposal of novel compounds like this compound, protecting themselves, their colleagues, and the environment.

References

  • Formamide Safety Operating Procedure. Available from: [Link]

  • Texas Woman's University. Novel Chemicals with Unknown Hazards SOP. Available from: [Link]

  • Washington State University. Formamide Standard Operating Procedure. Available from: [Link]

  • Alfa Aesar. Safety Data Sheet - 1H-Pyrrole-2-carboxaldehyde. Available from: [Link]

  • George Mason University. Hazard Communication for Newly Synthesized Chemicals. Available from: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available from: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 573553, 1H-pyrrole-2-carboxamide. Available from: [Link]

  • ChemSynthesis. This compound. Available from: [Link]

  • Lin, Y. A., & Sun, C. M. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2621. Available from: [Link]

  • Wang, B., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 64(18), 13646-13663. Available from: [Link]

Sources

A Comprehensive Guide to the Safe Handling of 1-formamido-1H-pyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 1-formamido-1H-pyrrole-2-carboxamide. The information herein is synthesized from established safety protocols for structurally similar compounds to ensure a high degree of precaution in the absence of a specific Safety Data Sheet (SDS) for this particular molecule.

The core of laboratory safety lies in proactive risk mitigation. For novel or less-documented compounds like this compound, this principle becomes paramount. The guidance provided here is based on the known hazard profiles of related pyrrole and carboxamide derivatives. It is imperative to treat this compound with the same level of caution as substances with established toxicity.

Hazard Analysis and Risk Assessment

  • Acute toxicity, oral (Harmful if swallowed) [1]

  • Skin corrosion/irritation [1]

  • Serious eye damage/eye irritation [1]

  • Specific target organ toxicity, single exposure (Respiratory tract irritation) [1]

Given these potential risks, a thorough risk assessment is the foundational step before any handling of this compound. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures, and the potential for aerosolization or dust generation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to prevent exposure through all potential routes: dermal, ocular, and respiratory.

Eye and Face Protection
  • Requirement: Chemical safety goggles are mandatory.[2][3]

  • Rationale: Standard safety glasses do not provide a sufficient seal against splashes or fine particulates. Goggles should conform to ANSI Z87.1 or an equivalent standard. In procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended based on protocols for similar compounds.[5] Always inspect gloves for any signs of degradation or perforation before use.[4] For prolonged or repeated contact, consider double-gloving.

  • Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened.

  • Additional Protection: For larger quantities or procedures with a high risk of spillage, a chemical-resistant apron and shoe covers should be utilized.

Respiratory Protection
  • Engineering Controls: The primary method for respiratory protection is the use of engineering controls, such as a certified chemical fume hood. All manipulations of this compound powder should be conducted within a fume hood.

  • Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges should be used.[3]

Table 1: Summary of Recommended Personal Protective Equipment

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical Safety Goggles / Face ShieldANSI Z87.1 or equivalent. A face shield is recommended for splash-prone procedures.[3][4]
Hands Chemical-Resistant GlovesNitrile or neoprene are suitable choices. Inspect for damage before use.[5]
Body Laboratory Coat / Chemical ApronFlame-resistant lab coat. A chemical-resistant apron is advised for larger quantities.
Respiratory Chemical Fume Hood / RespiratorAll solid handling in a fume hood. NIOSH-approved respirator if controls are insufficient.[3]

Operational and Handling Plan: A Step-by-Step Approach

A systematic workflow is critical to minimizing the risk of exposure and contamination.

Pre-Experiment Checklist
  • SDS Review: Although a specific SDS is unavailable, review the SDS for 1H-pyrrole-2-carboxamide and pyrrole.

  • PPE Inspection: Ensure all necessary PPE is available and in good condition.

  • Fume Hood Verification: Confirm the chemical fume hood is functioning correctly.

  • Emergency Equipment: Locate the nearest eyewash station and safety shower.[3]

  • Spill Kit: Have a chemical spill kit readily accessible.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Prep Don appropriate PPE Weigh Weigh compound in fume hood Prep->Weigh Proceed to handling Dissolve Dissolve/react in closed system Weigh->Dissolve Introduce to reaction Transfer Transfer solutions with care Dissolve->Transfer Decontaminate Decontaminate surfaces Transfer->Decontaminate Post-experiment Waste Segregate and label waste Decontaminate->Waste Doff Doff PPE correctly Waste->Doff

Caption: A logical workflow for handling this compound.

Handling Procedures
  • Weighing: All weighing of the solid compound must be performed in a chemical fume hood to prevent inhalation of airborne particles.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.[2]

  • Transfers: Use appropriate tools (e.g., spatulas, powder funnels) to handle the solid. For solutions, use a pipette or a funnel to minimize drips and spills.

Emergency Procedures: Planning for the Unexpected

Spills
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: If safe to do so, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[3] Do not use combustible materials.

  • Clean: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Exposures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical component of the chemical handling lifecycle.

Waste Segregation and Labeling
  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, absorbent pads) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

Disposal Pathway

All waste containing this compound must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations for nitrogen-containing heterocyclic compounds.[2]

disposal_pathway A Contaminated Material (Solid & Liquid) B Segregated, Labeled Hazardous Waste Container A->B Collect C Institutional Environmental Health & Safety B->C Store & Request Pickup D Licensed Hazardous Waste Transporter C->D Manifest E Approved Disposal Facility D->E Transport

Caption: The required pathway for the disposal of chemical waste.

By adhering to these rigorous safety protocols, researchers can confidently and safely advance their work while ensuring personal and environmental protection.

References

  • Benchchem. Personal protective equipment for handling Pyrrolo[3,2-b]pyrrole. 5

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 1H-Pyrrole-2-carboxaldehyde. 2

  • Santa Cruz Biotechnology. Pyrrole Safety Data Sheet. 6

  • Cole-Parmer. Material Safety Data Sheet - Pyrrole, 99%. 3

  • CDN. pyrrole-MSDS.pdf. 4

  • Thermo Fisher Scientific. Pyrrole - SAFETY DATA SHEET. 7

  • Fisher Scientific. SAFETY DATA SHEET - Pyrrole-2-carboxaldehyde. 8

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 1H-Pyrrole. 9

  • Fisher Scientific. SAFETY DATA SHEET - Pyrrole. 10

  • PubChem - NIH. 1H-pyrrole-2-carboxamide. 1

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.